Product packaging for Solvent Orange 60(Cat. No.:CAS No. 61969-47-9)

Solvent Orange 60

Cat. No.: B3432604
CAS No.: 61969-47-9
M. Wt: 270.3 g/mol
InChI Key: XFYQEBBUVNLYBR-UHFFFAOYSA-N
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Description

Solvent Orange 60 is a useful research compound. Its molecular formula is C18H10N2O and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound 12H-Phthaloperin-12-one is 270.079312947 g/mol and the complexity rating of the compound is 499. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10N2O B3432604 Solvent Orange 60 CAS No. 61969-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
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InChI

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XFYQEBBUVNLYBR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4064507
Record name 12H-Phthaloperin-12-one
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Molecular Weight

270.3 g/mol
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Physical Description

Dry Powder
Record name 12H-Phthaloperin-12-one
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CAS No.

6925-69-5, 61725-13-1, 61969-47-9
Record name Solvent Orange 60
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Foundational & Exploratory

In-Depth Technical Guide to C.I. 564100 (Solvent Orange 60)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 564100, commercially known as Solvent Orange 60, is a synthetic organic dye belonging to the perinone class of compounds. It is characterized by its vibrant, yellowish-orange hue and is widely utilized in the plastics and polymer industries for its excellent thermal stability and lightfastness. This technical guide provides a comprehensive overview of the spectral properties and key characteristics of C.I. 564100, intended to support research, development, and quality control applications.

Chemical and Physical Properties

C.I. 564100 is identified by the CAS number 6925-69-5. It is an aminoketone derivative with the molecular formula C₁₈H₁₀N₂O and a molecular weight of approximately 270.28 g/mol . The compound presents as an orange powder and is insoluble in water but exhibits slight solubility in various organic solvents, including ethanol, chloroform, benzene, toluene, and xylene.[1][2][3] This solubility profile is a key factor in its application as a solvent dye.

PropertyValueReference
C.I. Name 564100[4][5]
Common Name This compound
CAS Number 6925-69-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Yellowish-orange powder
Melting Point 230°C
Chemical Class Perinone

Spectral Properties

As a perinone dye, C.I. 564100 possesses a conjugated system of pi-electrons, which is responsible for its absorption of light in the visible region of the electromagnetic spectrum. Many perinone compounds are known to be fluorescent. While specific quantitative spectral data for C.I. 564100 is not widely published in academic literature, its yellowish-orange color suggests a maximum absorption (λmax) in the blue-green region of the spectrum, likely between 450 nm and 500 nm.

The emission spectrum of a fluorescent dye is typically a mirror image of its absorption spectrum, shifted to a longer wavelength (Stokes shift). Given the absorption characteristics, the maximum emission wavelength for this compound is expected to be in the green-yellow to orange region of the spectrum.

Experimental Protocols for Spectral Analysis

To determine the precise spectral properties of C.I. 564100, standardized spectrophotometric methods are employed.

Determination of UV-Visible Absorption Spectrum

This experiment aims to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of C.I. 564100.

Methodology:

  • Preparation of Stock Solution: A stock solution of C.I. 564100 is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable organic solvent (e.g., ethanol, chloroform) in a volumetric flask to a known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Dilutions: A series of dilutions of the stock solution are prepared to obtain concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Spectrophotometer Setup: A UV-Visible spectrophotometer is calibrated using a blank sample containing only the solvent.

  • Data Acquisition: The absorbance of each diluted solution is measured over a wavelength range of approximately 350 nm to 700 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectra. A calibration curve of absorbance versus concentration is plotted. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the molar absorptivity can be calculated from the slope of the linear portion of the calibration curve.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Determination of Fluorescence Emission Spectrum

This experiment is designed to determine the maximum emission wavelength of C.I. 564100.

Methodology:

  • Sample Preparation: A dilute solution of C.I. 564100 (typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects) is prepared in a suitable solvent.

  • Spectrofluorometer Setup: A spectrofluorometer is used. The excitation wavelength is set to the determined λmax from the UV-Visible absorption experiment.

  • Data Acquisition: The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 450 nm to 800 nm).

  • Data Analysis: The wavelength of maximum fluorescence intensity is identified from the emission spectrum.

Caption: Workflow for Fluorescence Emission Spectroscopy.

Applications and Significance

The primary application of C.I. 564100 is in the coloration of plastics, including polystyrene, ABS resins, and other polymers. Its high heat resistance makes it suitable for high-temperature processing methods. The fluorescent properties of perinone dyes, if significant in this compound, could also open avenues for its use in fluorescent probes, sensors, or as a tracer in biological or material science research, contingent on its photostability and quantum yield.

Conclusion

C.I. 564100 (this compound) is a commercially important perinone dye with a characteristic yellowish-orange color. While its general chemical and physical properties are well-documented, detailed quantitative spectral data in the public domain is scarce. The experimental protocols outlined in this guide provide a clear methodology for researchers to determine the precise absorption and emission characteristics of this compound, which are crucial for its effective application and for exploring its potential in new areas of research and development.

References

An In-depth Technical Guide to Solvent Orange 60 (CAS Number: 6925-69-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a synthetic organic compound, specifically a perinone-type dye, identified by the CAS number 6925-69-5.[1][2] It is characterized by its vibrant, yellowish-orange hue and is primarily utilized as a colorant in various plastics and synthetic fibers due to its high thermal stability and good fastness properties.[3] While its main application lies in the industrial coloring of materials such as polystyrene, ABS resins, and polyesters, its fluorescent properties suggest potential for broader research applications. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is an aminoketone with the molecular formula C₁₈H₁₀N₂O.[1][2] It is an orange powder that is insoluble in water but exhibits solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6925-69-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Orange Powder
Hue Yellowish Orange
Melting Point 230 °C
Heat Resistance Up to 300 °C in Polystyrene
Water Solubility Insoluble (≤ 1% max)

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference(s)
Acetone2
Butyl Acetate2.5
Methylbenzene5
Dichloromethane10
Ethyl Alcohol0.8 (Slightly Soluble)
ChloroformSlightly Soluble
BenzeneSlightly Soluble
TolueneSlightly Soluble
XyleneSlightly Soluble

Table 3: Fastness Properties of this compound

PropertyRatingReference(s)
Light Fastness 7-8 (on a scale of 1-8)
Alkali Fastness 4-5
Acid Fastness 4-5

Spectral Data

Detailed experimental spectral data for this compound are not widely available in the public domain. For research applications, it is recommended to perform spectral characterization (UV-Vis, IR, and NMR) on the specific batch of the compound being used.

  • UV-Visible Spectroscopy: The color of this compound suggests strong absorption in the visible region of the electromagnetic spectrum. The λmax will likely vary depending on the solvent used due to solvatochromic effects.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule, including C=O (ketone) and aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical structure of the molecule. The aromatic protons and carbons would dominate the spectra, and their chemical shifts and coupling constants would be valuable for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation and cyclization of 1,8-diaminonaphthalene and phthalic anhydride. A detailed protocol based on a patented method is as follows:

Materials:

  • 1,8-diaminonaphthalene

  • Phthalic anhydride

  • Hydrochloric acid solution (1-5% by mass)

  • Polar organic solvent (e.g., acetic acid, dimethylformamide (DMF), or alcohol)

  • Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether)

  • Reaction vessel with stirring and reflux capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • In the reaction vessel, combine phthalic anhydride and 1,8-diaminonaphthalene in a 1:1 mass ratio.

  • Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst. The amount of hydrochloric acid solution should be 10-20 times the mass of 1,8-diaminonaphthalene. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

  • Stir the mixture and heat it to reflux.

  • Maintain the reaction at reflux for 8-15 hours.

  • After the reaction is complete, cool the mixture and filter to isolate the crude product.

  • Wash the filter cake with water until the filtrate is neutral (pH 7).

  • Dry the purified product in an oven to obtain this compound.

Application in Plastics (General Protocol)

This compound is widely used to color a variety of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and unplasticized polyvinyl chloride (RPVC).

Materials:

  • Polymer resin (e.g., polystyrene pellets)

  • This compound powder

  • Extruder or injection molding machine

Procedure:

  • Pre-mix the polymer resin with a specific concentration of this compound powder. The recommended dosage for transparent applications is typically around 0.025%, and for non-transparent applications, it is around 0.05%. For a higher degree of pigmentation, a mixture of 0.05% dye with 0.1% titanium dioxide can be used.

  • Feed the mixture into the hopper of an extruder or injection molding machine.

  • Process the mixture at the appropriate temperature for the specific polymer. This compound has a high heat resistance of up to 300°C in polystyrene.

  • The molten, colored polymer is then extruded or molded into the desired shape.

Safety and Handling

While GHS hazard criteria are not met by the majority of reports, some sources indicate that this compound may cause skin and eye irritation. It is also a known contact sensitizer and can cause allergic contact dermatitis, particularly in applications where it is in prolonged contact with the skin, such as in spectacle frames.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.

  • Avoid direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

Visualizations

As specific signaling pathways or complex experimental workflows involving this compound in a research context are not well-documented, a general workflow for the quality control and application of a solvent dye in the plastics industry is provided below. This represents the most common and well-understood application of this compound.

Quality_Control_and_Application_Workflow cluster_QC Quality Control of Raw Materials cluster_Processing Compounding and Processing cluster_Final_QC Final Product Quality Control cluster_dummy RawDye This compound (Raw Powder) Visual Visual Inspection (Color, Form) RawDye->Visual Spectral Spectroscopic Analysis (UV-Vis for λmax and Purity) RawDye->Spectral Thermal Thermal Analysis (Melting Point, TGA) RawDye->Thermal Solubility Solubility Test (in relevant solvents) RawDye->Solubility Blending Dry Blending (Dye + Resin) RawDye->Blending Resin Polymer Resin (e.g., Polystyrene) Resin->Blending Extrusion Melt Extrusion (Masterbatch Production) Blending->Extrusion Pelletizing Pelletizing (Colored Pellets) Extrusion->Pelletizing Molding Injection Molding / Final Product Manufacturing Pelletizing->Molding Pelletizing->Molding FinalProduct Final Colored Plastic Product Molding->FinalProduct Colorimetric Colorimetric Analysis (CIELAB, ΔE*) FinalProduct->Colorimetric Fastness Fastness Testing (Light, Heat, Migration) FinalProduct->Fastness Dispersion Microscopic Analysis (Pigment Dispersion) FinalProduct->Dispersion Release Product Release Colorimetric->Release

Fig. 1: General workflow for the quality control and application of this compound in the plastics industry.

Conclusion

This compound is a commercially important dye with well-defined applications in the plastics and textile industries. Its robust physical and chemical properties, particularly its high heat and light fastness, make it a reliable colorant. While its use in fundamental research, for instance as a fluorescent probe, is plausible, there is a notable lack of published, detailed experimental protocols and spectral characterization data in the scientific literature. This guide provides a consolidated overview of the currently available technical information, which should serve as a valuable resource for researchers and professionals interested in this compound. Further investigation into its photophysical properties and potential biological applications could open up new avenues for its use beyond its current industrial scope.

References

A Comprehensive Guide to the Synonyms and Alternative Names for Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

Solvent Orange 60 is a synthetic dye belonging to the perinone class of compounds.[1][2] It is characterized by its yellowish-orange shade and is widely utilized in the plastics and polymer industries for its excellent heat resistance, lightfastness, and vibrant, transparent coloration.[3][4] This technical guide provides a detailed compilation of the various synonyms, trade names, and chemical identifiers for this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

This compound is known by a multitude of names across different databases, suppliers, and regulatory bodies. For clarity and accurate identification, it is crucial to be aware of these alternative designations. The compound's identity is definitively established by its CAS Registry Number, with 6925-69-5 and 61969-47-9 being the most frequently cited.[5]

The following table summarizes the key identifiers and chemical names associated with this compound:

Identifier TypeValue
Common Name This compound
C.I. Name C.I. 564100
CAS Registry Number 6925-69-5, 61969-47-9
EINECS Number 230-049-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
IUPAC Name 12H-isoindolo[2,1-a]perimidin-12-one
Other Chemical Names 12H-Phthaloperin-12-one
2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
UNII Number 9P2ZLV19F4
DSSTox Substance ID DTXSID4064507

Commercial Trade Names and Other Synonyms

In addition to its formal chemical identifiers, this compound is marketed under a wide array of trade names. These names are often used in commercial contexts and on product data sheets. A comprehensive, though not exhaustive, list of these names is provided below.

Common Synonyms and Trade Names:

  • AJBCOL Orange 3 G

  • Akasol Orange L

  • Amaplast Orange LFP

  • AP Orange 60

  • Atlasol Orange 2GL

  • C.I. Disperse Orange 24

  • C.I. Solvent Orange 78

  • Dikai this compound

  • Elbaplast Orange 3G

  • Kayaset Orange A-N

  • Kenawax Orange 3GNP

  • Kenawax Orange 3GSP

  • Keyplast Orange AN

  • KPSolve Orange AH

  • Macrolex Orange 3G

  • Morplas Orange 60

  • Oil Orange 201

  • Oil Orange 3G

  • Oil Orange 503

  • Oil Orange 60

  • Oplas Orange 230

  • Polysolve Orange 60

  • Rosaplast Orange GP

  • Sandoplast Orange 3G

  • Solvaperm Orange 3G

  • Solvent Orange 230

  • Solvent Orange 3G

  • Transparent Orange 3G

  • Waxoline Orange 3GPFW

References

An In-Depth Technical Guide to the Photophysical Properties of Perinone Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perinone Dyes

Perinone dyes are a class of organic compounds known for their robust chemical and thermal stability, as well as their distinctive photophysical properties.[1][2][3] Structurally, they are characterized by a polycyclic aromatic hydrocarbon core fused with nitrogen-containing heterocyclic rings.[2] This rigid, planar structure contributes to their high performance as pigments and dyes in various industrial applications, including plastics, paints, and organic electronics.[1] The parent perinone structure can exist as two isomers, cis and trans, which exhibit different colors and photophysical characteristics.

One commercially significant member of this family is Solvent Orange 60. It is a yellowish-orange dye widely used for coloring a variety of plastics, such as polystyrene, ABS resin, and PET, due to its high fastness, good temperature resistance, and excellent light stability. While extensively utilized for its coloration properties, a detailed understanding of its solution-state photophysical properties is crucial for expanding its application into more advanced fields like molecular probes, sensors, and photodynamic therapy. This guide provides a comprehensive overview of the core photophysical properties of perinone dyes, with a focus on aspects relevant to researchers in materials science and drug development.

Core Photophysical Properties of Perinone Dyes

The utility of a dye in advanced applications is dictated by its fundamental photophysical parameters. These include its ability to absorb and emit light, and the efficiency and timescale of these processes. The key properties are:

  • Absorption and Emission Spectra: The wavelengths at which a dye absorbs and emits light are determined by its electronic structure. Perinone dyes typically exhibit strong absorption in the visible region of the electromagnetic spectrum.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring strong light absorption, such as in photosensitizers or light-harvesting systems.

  • Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is essential for applications in fluorescence imaging and sensing.

  • Fluorescence Lifetime (τf): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Fluorescence lifetime is an important parameter in various advanced fluorescence techniques, including fluorescence lifetime imaging microscopy (FLIM).

These properties are highly sensitive to the molecular structure of the dye and the surrounding solvent environment. Modifications to the perinone core, such as the introduction of different substituent groups, can be used to tune these photophysical properties for specific applications.

Quantitative Photophysical Data

While specific photophysical data for this compound in various solvents is not extensively documented in the literature, the following tables summarize the properties of several other perinone derivatives to provide a comparative understanding of this class of dyes.

Table 1: Physical and Resistance Properties of this compound

PropertyValueReferences
Chemical FamilyAminoketone/Perinone
C.I. Number564100
CAS Number6925-69-5 / 61969-47-9
Molecular FormulaC18H10N2O
Molecular Weight270.28 g/mol
AppearanceOrange Powder
Melting Point230 °C
Heat Resistance300-350 °C
Light Fastness (in PS)Grade 7-8 (out of 8)
Solubility (g/L at 20°C)
Acetone2
Dichloromethane10
Toluene5

Table 2: Photophysical Properties of Selected Perinone Derivatives

MoleculeSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_fτ_f (ns)References
trans-Perinone (1)----0.024.9 (ms)
Isomer 11-~450-1000.40-
Isomer 11a-~510--No Fluorescence-
Derivative 34/34aChloroform~460549890.47-
Perylene PerinonePolycarbonate~625~650~25~0.80-

Note: The fluorescence lifetime for trans-Perinone (1) is given in milliseconds, suggesting it might be phosphorescence or delayed fluorescence.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation:

    • Prepare a stock solution of the perinone dye in a spectroscopic grade solvent (e.g., chloroform, toluene, or dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

    • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.

    • Use a quartz cuvette with a defined path length (usually 1 cm).

  • Measurement Procedure:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the dye solution over the desired wavelength range (e.g., 300-800 nm).

    • The absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.

  • Data Analysis:

    • The wavelength of maximum absorbance (λ_abs) is determined from the peak of the absorption spectrum.

    • The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Sample Preparation:

    • Prepare a dilute solution of the dye (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Measurement Procedure:

    • Set the excitation wavelength (typically at or near the λ_abs).

    • Scan the emission monochromator to record the fluorescence spectrum.

    • To obtain an excitation spectrum, set a fixed emission wavelength and scan the excitation monochromator. The corrected excitation spectrum should be identical to the absorption spectrum.

  • Data Analysis:

    • The wavelength of maximum fluorescence intensity (λ_em) is determined from the peak of the emission spectrum.

    • The Stokes shift is calculated as the difference between λ_em and λ_abs.

Determination of Fluorescence Quantum Yield (Φf)

The relative method, comparing the fluorescence of the sample to a standard with a known quantum yield, is commonly used.

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the perinone dye (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Measurement Procedure:

    • Measure the absorption spectra of both the sample and the standard at the same excitation wavelength. The absorbance of both solutions should be kept below 0.1.

    • Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: The fluorescence quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

  • Measurement Procedure:

    • The sample is excited with a high-repetition-rate pulsed light source.

    • The time delay between the excitation pulse and the arrival of the first fluorescence photon at the detector is measured for a large number of events.

    • A histogram of these time delays is constructed, which represents the fluorescence decay profile.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution.

    • The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τf).

Visualizing Workflows and Relationships

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a perinone dye.

experimental_workflow cluster_prep Sample Preparation cluster_measurements Photophysical Measurements cluster_analysis Data Analysis & Output Dye Perinone Dye Stock Prepare Stock Solution (Known Concentration) Dye->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Dilutions Prepare Dilute Solutions (for Spectroscopy) Stock->Dilutions UVVis UV-Vis Absorption Spectroscopy Dilutions->UVVis Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence Lifetime Fluorescence Lifetime (TCSPC) Dilutions->Lifetime Abs_max λ_abs UVVis->Abs_max Molar_ext ε (M⁻¹cm⁻¹) UVVis->Molar_ext QY Quantum Yield Measurement Fluorescence->QY Em_max λ_em Fluorescence->Em_max QY_val Φ_f QY->QY_val Lifetime_val τ_f (ns) Lifetime->Lifetime_val Stokes Stokes Shift Abs_max->Stokes Em_max->Stokes

Caption: Experimental workflow for the photophysical characterization of perinone dyes.

Structure-Property Relationships in Perinone Dyes

The photophysical properties of perinone dyes can be tuned by modifying their chemical structure. The following diagram illustrates some of these relationships.

structure_property cluster_structure Structural Modification cluster_properties Photophysical Properties Core Perinone Core Extend Extend π-Conjugation Core->Extend Substituents Add Electron Donating/ Withdrawing Groups Core->Substituents Isomer Cis/Trans Isomerism Core->Isomer Absorption Absorption/Emission (λ_abs, λ_em) Extend->Absorption Bathochromic Shift (Red Shift) Substituents->Absorption Shift in λ_abs/λ_em QuantumYield Fluorescence Quantum Yield (Φ_f) Substituents->QuantumYield Increase/Decrease Φ_f Solubility Solubility Substituents->Solubility Alters Solubility Isomer->Absorption Different λ_abs Isomer->QuantumYield Different Φ_f

Caption: Influence of structural modifications on the photophysical properties of perinone dyes.

Applications in Research and Drug Development

While perinone dyes are primarily known as industrial pigments, their favorable photophysical properties open up possibilities in more specialized research areas.

  • Organic Electronics: Their stability and semiconductor properties make them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Fluorescent Probes: By functionalizing the perinone core with specific recognition moieties, it may be possible to develop fluorescent probes for sensing ions or biomolecules. The high fluorescence quantum yield of some derivatives is advantageous for this purpose.

  • Photodynamic Therapy (PDT): Dyes with the ability to generate reactive oxygen species upon light irradiation can be used as photosensitizers in PDT for cancer treatment. While not extensively studied for this purpose, the rigid aromatic structure of perinones is a common feature in many photosensitizers. Further research into their triplet state properties would be necessary to evaluate their potential in this area.

Conclusion

Perinone dyes, including this compound, represent a class of robust and photostable chromophores. While their primary application has been in industrial coloration, their underlying photophysical properties, such as strong absorption in the visible spectrum and, for some derivatives, high fluorescence quantum yields, make them intriguing candidates for advanced applications. A thorough characterization of their photophysical parameters in various environments is a critical first step towards unlocking their full potential in fields ranging from materials science to biomedical research. This guide provides the foundational knowledge and experimental framework for researchers to explore and exploit the unique photophysical characteristics of perinone dyes.

References

A Comprehensive Technical Guide to Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Solvent Orange 60, a perinone-type dye. It is intended for researchers, scientists, and professionals in drug development and materials science who may utilize this compound in their work. This document covers its fundamental chemical properties, a detailed synthesis protocol, and essential safety information.

Core Chemical and Physical Properties

This compound is a synthetic organic compound classified as a cyclic ketone dye.[1] It is recognized for its fluorescent properties and is commonly used as a colorant in various materials.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₁₀N₂O[1][2][3]
Molecular Weight 270.28 g/mol
IUPAC Name 2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
CAS Registry Number 6925-69-5, 61969-47-9
C.I. Number 564100
Synonyms C.I. This compound, 12H-Phthaloperin-12-one, Transparent Orange 3G

Table 2: Physical and Thermochemical Properties of this compound

PropertyValueReference(s)
Appearance Yellowish-orange powder
Melting Point 230 °C
Density 1.4 - 1.53 g/cm³
Boiling Point 522.4 °C at 760 mmHg
Flash Point 269.7 °C
Heat Resistance (in PS) 300 °C
Light Fastness (in PS) 8 (on a scale of 1-8, where 8 is superior)

Table 3: Solubility Profile of this compound at 20°C

SolventSolubility (g/L)Reference(s)
Water Insoluble
Acetone 2.0
Butyl Acetate 2.5
Toluene 5.0
Dichloromethane 10.0
Ethanol Slightly soluble
Chloroform Slightly soluble
Benzene Slightly soluble
Xylene Slightly soluble

Synthesis of this compound

The primary manufacturing method for this compound involves the condensation and subsequent cyclization of Naphthalene-1,8-diamine and Phthalic anhydride. A detailed experimental protocol, derived from publicly available patent information, is outlined below.

Objective: To synthesize this compound via the condensation reaction of Phthalic anhydride and 1,8-Naphthylenediamine.

Materials:

  • Phthalic anhydride

  • 1,8-Naphthylenediamine

  • Hydrochloric acid solution (1-5% mass concentration)

  • Polar organic solvent (e.g., acetic acid, dimethylformamide (DMF), alcohol, or N-Methyl pyrrolidone)

  • Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)

  • Reaction vessel equipped with stirring and reflux capabilities

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer and reflux condenser, combine Phthalic anhydride and 1,8-Naphthylenediamine in a 1:1 mass ratio.

  • Adding Reaction Media: Add the hydrochloric acid solution, the polar organic solvent, and the non-ionic active catalyst to the reaction vessel.

    • The amount of hydrochloric acid solution should be 10-20 times the mass of the 1,8-Naphthylenediamine.

    • The polar organic solvent should constitute 1-50% of the total reaction medium volume.

    • The catalyst should be 0.01-2% of the total reaction medium mass.

  • Reaction: Begin stirring the mixture and heat it to reflux. Maintain the reaction under reflux for 8-15 hours.

  • Isolation: After the reaction period, cool the mixture and filter the resulting precipitate.

  • Purification: Wash the filter cake with water until the filtrate reaches a neutral pH.

  • Drying: Dry the purified solid product in an oven to obtain this compound.

This method aims to provide a high-quality product at a low production cost.

Synthesis_Workflow_Solvent_Orange_60 cluster_reactants Reactants & Media cluster_process Reaction Process cluster_product Final Product R1 Phthalic Anhydride P1 Combine Reactants in Vessel R1->P1 R2 1,8-Naphthylenediamine R2->P1 R3 HCl Solution (1-5%) R3->P1 R4 Polar Solvent R4->P1 R5 Catalyst R5->P1 P2 Heat to Reflux (8-15 hours) P1->P2 Stir & Heat P3 Cool & Filter P2->P3 Reaction Complete P4 Wash with Water (until neutral pH) P3->P4 Isolate Precipitate P5 Dry Product P4->P5 Purify FP This compound P5->FP Obtain Final Product

Caption: Synthesis workflow for this compound.

Applications

This compound is primarily utilized as a colorant for a wide range of plastics and resins due to its good temperature resistance and high fastness. Its applications include coloring:

  • Polystyrene (PS)

  • High-Impact Polystyrene (HIPS)

  • Acrylonitrile Butadiene Styrene (ABS) resin

  • Polycarbonate (PC)

  • Rigid Polyvinyl Chloride (RPVC)

  • Polymethyl Methacrylate (PMMA)

  • Styrene Acrylonitrile (SAN)

  • Acrylonitrile Styrene (AS)

  • Polyethylene Terephthalate (PET)

  • Polyester fibers (Estron, Caprone, Terylene)

It has also been identified as a component in plastic materials like eyeglass frames.

Safety and Handling

A thorough understanding of the hazards associated with this compound is crucial for safe laboratory practice.

Table 4: GHS Hazard Information for this compound

Hazard StatementDescriptionReference(s)
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to control airborne levels.

  • Eye/Face Protection: Wear appropriate chemical safety goggles.

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, wear an approved respirator.

  • General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke in the work area.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from strong oxidizing agents and excess heat.

Safety_Handling_Logic cluster_hazards Identified Hazards cluster_ppe Required PPE cluster_actions Safe Handling Actions H1 Skin Irritation (H315) P2 Protective Gloves H1->P2 H2 Eye Irritation (H319) P1 Safety Goggles H2->P1 H3 Respiratory Irritation (H335) P3 Adequate Ventilation / Respirator H3->P3 A1 Avoid Contact (Skin, Eyes) P1->A1 P2->A1 A2 Avoid Inhalation (Dust) P3->A2 Outcome Minimized Exposure Risk A1->Outcome A2->Outcome A3 Store Properly A3->Outcome A4 Wash Hands After Use A4->Outcome

Caption: Logical relationship between hazards and safety protocols.

References

An In-depth Technical Guide to the Health and Safety of Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 (C.I. 564100; CAS Nos. 61969-47-9, 6925-69-5) is a perinone-type dye known for its vibrant orange hue and is utilized in the coloring of various plastics and resins, including polystyrene, ABS, and polyester fibers.[1][2][3][4] While its physical properties make it a versatile colorant, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and professionals in drug development who may encounter this substance. This guide provides a comprehensive overview of the toxicological data, safe handling procedures, and experimental protocols relevant to the assessment of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 12H-Isoindolo[2,1-a]perimidin-12-one[2]
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Orange powder
Melting Point 230 °C
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, and xylene.

Toxicological Profile

The known toxicological effects of this compound are summarized in this section. It is important to note that while some data is available, comprehensive toxicological investigation for this compound is not publicly available for all endpoints.

Acute Toxicity

The primary available data for acute toxicity is for the oral route of exposure.

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference(s)
LD₅₀RatOral8090 mg/kg
Irritation and Sensitization

This compound is a known irritant and a potent contact sensitizer.

Table 3: Irritation and Sensitization Data for this compound

EndpointObservationReference(s)
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Skin Sensitization Potent contact sensitizer in humans, leading to allergic contact dermatitis.
Genotoxicity

Material Safety Data Sheets have indicated that "mutagenicity data reported" for this compound, however, specific results from studies such as the Ames test are not publicly available.

Carcinogenicity, Teratogenicity, and Neurotoxicity

There is no available data to suggest that this compound is carcinogenic, teratogenic, or neurotoxic.

Experimental Protocols

This section details the methodologies for key experiments relevant to the toxicological assessment of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (as per OECD Guideline 425)

This method is used to estimate the LD₅₀ with a reduced number of animals.

  • Animal Selection: Healthy, young adult female albino rats (150-200g) are used.

  • Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

  • Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered as a suspension.

  • Observation: The animal is observed for signs of toxicity and mortality over 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment. This sequential process continues until the stopping criteria are met.

  • LD₅₀ Calculation: The LD₅₀ is then calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

This protocol is used to assess the skin sensitization potential in human subjects.

  • Subject Selection: Healthy adult volunteers with no history of skin diseases are recruited.

  • Induction Phase: A patch containing this compound (e.g., 1.0% in petrolatum) is applied to the same site on the skin for 24 hours, followed by a 24-hour rest period. This is repeated for a total of nine applications over three weeks.

  • Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: A challenge patch with the test substance is applied to a new, untreated skin site.

  • Evaluation: The challenge site is observed for signs of an allergic reaction (erythema, edema, papules) at 24, 48, and 72 hours after patch application. In a study on patients with suspected contact allergy to plastics, positive reactions to this compound at 1.0% in petrolatum were observed.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S-9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.

Analytical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify this compound in materials like plastics.

  • Sample Preparation: A sample of the plastic is extracted with a suitable solvent (e.g., dichloromethane) to dissolve the dye.

  • GC Separation: The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.

  • MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Identification: The mass spectrum of an unknown peak is compared to a library of known spectra to confirm the identity of this compound.

Signaling Pathways and Workflows

Adverse Outcome Pathway for Skin Sensitization

The primary health concern for this compound is its potent skin sensitizing ability. The biological cascade leading to skin sensitization is well-described by the Adverse Outcome Pathway (AOP).

AOP_Skin_Sensitization cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organ Organ Level cluster_organism Organism Level MIE Molecular Initiating Event: Covalent binding of This compound (hapten) to skin proteins KE1 Key Event 1: Keratinocyte Activation (Inflammatory response) MIE->KE1 triggers KE2 Key Event 2: Dendritic Cell Activation and Maturation MIE->KE2 hapten-protein complex uptake KE1->KE2 cytokine signaling KE3 Key Event 3: T-cell Proliferation and Differentiation in Lymph Node KE2->KE3 migration and antigen presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO leads to

Adverse Outcome Pathway for Skin Sensitization by this compound.

This pathway illustrates the series of events from the initial molecular interaction of this compound with skin proteins to the final manifestation of allergic contact dermatitis.

Experimental Workflow for Identification in Consumer Products

The following workflow outlines the steps to identify this compound in a plastic consumer product.

GCMS_Workflow start Start: Suspected plastic consumer product sample_prep Sample Preparation: Cut a small piece of the plastic and extract with a suitable solvent (e.g., dichloromethane) start->sample_prep analysis GC-MS Analysis: Inject the extract into the GC-MS system sample_prep->analysis data_acq Data Acquisition: Separate components by GC and detect fragments by MS analysis->data_acq data_proc Data Processing: Compare the obtained mass spectrum with a reference library data_acq->data_proc identification Identification: Confirm the presence or absence of this compound data_proc->identification end End: Report findings identification->end

GC-MS Workflow for this compound Identification.

This workflow provides a systematic approach for the analytical identification of this compound in plastic matrices.

Logical Workflow for Chemical Hazard Assessment

A structured approach is necessary to assess and manage the risks associated with chemical substances like this compound.

Hazard_Assessment_Workflow start Start: New chemical or new use of this compound hazard_id 1. Hazard Identification: Gather all available data (SDS, literature, etc.) start->hazard_id exposure_assess 2. Exposure Assessment: Identify potential routes and levels of exposure for researchers hazard_id->exposure_assess dose_response 3. Dose-Response Assessment: Evaluate the relationship between exposure and adverse effects exposure_assess->dose_response risk_char 4. Risk Characterization: Integrate hazard and exposure data to estimate risk dose_response->risk_char risk_manage 5. Risk Management: Implement control measures (e.g., PPE, ventilation) risk_char->risk_manage end End: Safe use and continuous monitoring risk_manage->end

References

An In-depth Technical Guide to the Synthesis of Solvent Orange 60

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Orange 60, also known by trade names such as Transparent Orange 3G, is a perinone-type dye widely utilized in the plastics industry for its vibrant yellowish-orange hue and excellent thermal stability.[1][2][3][4][5] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the underlying chemical reaction, experimental protocols, and relevant quantitative data. The information is intended for an audience with a professional background in chemistry and materials science.

Core Synthesis Pathway: Condensation and Cyclization

The principal manufacturing method for this compound involves a two-step, one-pot reaction between 1,8-diaminonaphthalene (also known as Naphthalene-1,8-diamine) and phthalic anhydride. The process begins with the condensation of the reactants, followed by an intramolecular cyclization (ring closure) to yield the final product, 12H-Phthaloperin-12-one (C.I. 564100).

The reaction is typically facilitated in the presence of a polar organic solvent, a dilute acid, and a non-ionic catalyst. This method combines the advantages of high product quality associated with solvent-based synthesis and the cost-effectiveness of aqueous phase methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound as derived from publically available chemical literature and patents.

Table 1: Reactant and Catalyst Specifications

ComponentRoleMolar/Mass RatioRecommended Concentration/Dosage
1,8-DiaminonaphthaleneStarting Material1 part by mass-
Phthalic AnhydrideStarting Material1 part by mass-
Hydrochloric AcidAcid Catalyst-1-5% mass concentration in solution
Polar Organic SolventReaction Medium-1-50% of the total reaction medium
Non-ionic Active CatalystCatalyst-0.01-2% of the total reaction medium

Table 2: Reaction Conditions and Physical Properties

ParameterValue
Reaction TemperatureReflux
Reaction Time8-15 hours
Melting Point228-230 °C
Molecular FormulaC₁₈H₁₀N₂O
Molecular Weight270.28 g/mol

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on the available literature. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Equipment:

  • 1,8-Diaminonaphthalene

  • Phthalic anhydride

  • Hydrochloric acid (1-5% aqueous solution)

  • Polar organic solvent (e.g., acetic acid, dimethylformamide, ethanol, or N-methylpyrrolidone)

  • Non-ionic active catalyst (e.g., fatty alcohol polyoxyethylene ether or alkylphenol polyoxyethylene ether)

  • Reaction vessel equipped with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • pH indicator

Procedure:

  • Charging the Reactor: In a reaction vessel equipped with a stirrer and reflux condenser, combine 1,8-diaminonaphthalene and phthalic anhydride in a 1:1 mass ratio.

  • Addition of Reaction Medium: Add the hydrochloric acid solution, the chosen polar organic solvent, and the non-ionic active catalyst to the reaction vessel. The hydrochloric acid solution should be 10-20 times the mass of the 1,8-diaminonaphthalene. The polar organic solvent should constitute 1-50% of the total reaction medium, and the catalyst should be 0.01-2% of the total reaction medium.

  • Reaction Under Reflux: Begin stirring the mixture and heat it to reflux. Maintain the refluxing state for a period of 8 to 15 hours.

  • Isolation of the Product: After the reaction is complete, cool the mixture and filter the resulting precipitate.

  • Washing and Neutralization: Wash the collected filter cake with clear water until the pH of the filtrate is neutral. This step is crucial for removing any remaining acidic impurities.

  • Drying: Dry the purified product in a suitable drying oven to obtain this compound as an orange powder.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Synthesis_Workflow Reactants 1. Charge Reactor (1,8-Diaminonaphthalene & Phthalic Anhydride) Medium 2. Add Reaction Medium (HCl, Solvent, Catalyst) Reactants->Medium Combine Reflux 3. Heat to Reflux (8-15 hours) Medium->Reflux Initiate Reaction Filter 4. Cool & Filter Reflux->Filter Isolate Wash 5. Wash with Water (until pH neutral) Filter->Wash Purify Dry 6. Dry Product Wash->Dry Finalize Product This compound (Orange Powder) Dry->Product

Caption: A flowchart illustrating the synthesis workflow for this compound.

Safety Considerations

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to commencing any experimental work. This compound has been identified as a potential contact sensitizer.

References

A Technical Guide to the Solubility of Solvent Orange 60 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Solvent Orange 60, a perinone-type dye. The following sections detail quantitative solubility data in various organic solvents, comprehensive experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound (C.I. 564100; CAS No. 6925-69-5) is a yellowish-orange dye known for its application in coloring plastics and resins due to its high fastness and good temperature resistance.[1] Its solubility in organic solvents is a critical parameter for its effective use in various industrial applications. Generally, this compound is characterized as being insoluble in water but soluble in a range of organic solvents.[2][3][4]

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in several common organic solvents. The data presented below is compiled from various technical data sheets and provides a comparative overview of its solubility at a standard temperature.

Organic SolventSolubility (g/L) at 20°C
Dichloromethane10[1]
Methylbenzene5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol0.8

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of this compound solubility in organic solvents. Two common methods are described: UV-Visible Spectrophotometry and the Gravimetric Method.

UV-Visible Spectrophotometric Method

This method is highly suitable for colored compounds like this compound and relies on the Beer-Lambert Law. It involves creating a calibration curve from solutions of known concentrations to determine the concentration of a saturated solution.

Materials and Equipment:

  • This compound (analytical standard)

  • Organic solvents (analytical or HPLC grade)

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of this compound and dissolve it in a specific organic solvent to create a stock solution of a known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using one of the standard solutions, scan the UV-Visible spectrum to identify the wavelength at which this compound exhibits maximum absorbance (λmax).

  • Generation of a Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve, recording the dilution factor.

    • Measure the absorbance of the (diluted) saturated solution at λmax.

    • Use the calibration curve equation to calculate the concentration of the solution.

    • If diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward technique that involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

  • This compound

  • Organic solvents

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Follow step 4 from the UV-Visible Spectrophotometric Method to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Solvent Evaporation:

    • Carefully decant or filter a known volume of the saturated solution into a pre-weighed, clean, and dry volumetric flask.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, place the flask in a desiccator to cool to room temperature.

    • Weigh the flask with the dried this compound residue.

    • Repeat the drying and cooling steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility is calculated by subtracting the initial weight of the empty flask from the final constant weight of the flask with the dried dye, and dividing by the volume of the saturated solution used.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the UV-Visible Spectrophotometric method.

experimental_workflow prep_standards Prepare Standard Solutions determine_lambda Determine λmax prep_standards->determine_lambda gen_cal_curve Generate Calibration Curve determine_lambda->gen_cal_curve measure_abs Measure Absorbance of Saturated Solution gen_cal_curve->measure_abs Use Calibration Curve prep_sat_sol Prepare Saturated Solution prep_sat_sol->measure_abs calculate_sol Calculate Solubility measure_abs->calculate_sol

Caption: Workflow for UV-Visible Spectrophotometric Solubility Determination.

References

Navigating the Landscape of Research-Grade Solvent Orange 60: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring experimental reproducibility and success. This in-depth technical guide provides a comprehensive overview of research-grade Solvent Orange 60, a fluorescent dye with applications in materials science and potential for broader research use. This document details commercial suppliers, key technical data, safety protocols, and a procedural workflow for procurement and application.

Introduction to this compound

This compound (CAS numbers 61969-47-9 and 6925-69-5) is a perinone-type dye known for its vibrant yellowish-orange fluorescence.[1][2] Primarily utilized in the plastics and textile industries for its excellent thermal stability and lightfastness, its fluorescent properties also make it a compound of interest for research applications.[3][4] While its use in biological research is not extensively documented, its classification as a fluorescent dye by some suppliers suggests potential applications in areas such as tracer studies or as a fluorescent probe in specific chemical environments.[5] This guide aims to provide researchers with the necessary information to procure and utilize research-grade this compound effectively and safely.

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers offer this compound, with some explicitly marketing it for research purposes. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and specifications of the lot.

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsiteNoted Offerings/Specialties
MedChemExpress--INVALID-LINK--Lists this compound as a fluorescent dye for research use only.
ChemicalBook--INVALID-LINK--Provides a platform with multiple suppliers and basic chemical properties.
AK Scientific, Inc.--INVALID-LINK--Supplies a range of chemicals for research and development, including a safety data sheet for this compound.
Hangzhou Epsilon Chemical Co.,Ltd--INVALID-LINK--Offers "Transparent Orange 3G" with specified solubility data.
Origo Chemical--INVALID-LINK--Provides technical data on heat resistance and light fastness in various plastics.
Jinan Ogilvy Chemical Co., Ltd.--INVALID-LINK--Specifies a purity of ≥99% and provides application information for resins.
Xcolor Pigment--INVALID-LINK--Details solubility in various organic solvents and recommended dosages for plastic coloring.
Alan Chemical Industries LTD--INVALID-LINK--Lists counter products and applications in various polymers.
Chroma Specialty Chemicals--INVALID-LINK--Specializes in pigments and dyes with global warehousing.

Technical Data and Specifications

The following tables summarize the key quantitative data for this compound, compiled from various supplier and database sources. Researchers should always refer to the lot-specific CoA for the most accurate information.

Table 2: General Properties of this compound

PropertyValueSource(s)
Chemical Name 12H-Phthaloperin-12-one
Synonyms C.I. This compound, Transparent Orange 3G
CAS Number 61969-47-9, 6925-69-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Orange Powder
Melting Point ~230 °C
Heat Resistance Up to 300 °C
Light Fastness Grade 7-8 (on a scale of 1-8)

Table 3: Solubility of this compound

SolventSolubility (g/L at 20°C)Source(s)
WaterInsoluble
Acetone2
Butyl Acetate2.5
Methylbenzene (Toluene)5
Dichloromethane10
Ethyl Alcohol (Ethanol)0.8 (slightly soluble)
ChloroformSlightly soluble
BenzeneSlightly soluble
XyleneSlightly soluble

Experimental Protocols and Methodologies

While specific, peer-reviewed experimental protocols for the use of this compound in a biological research context are not widely published, its properties as a fluorescent dye suggest potential avenues for investigation. The following sections provide general methodologies that can be adapted by researchers.

General Workflow for Procurement and Use of Research-Grade Dyes

The following diagram outlines a typical workflow for sourcing and utilizing a research-grade chemical like this compound.

G cluster_procurement Procurement cluster_preparation Preparation & Handling cluster_application Experimental Application Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Evaluate Purity Evaluate Purity Request CoA->Evaluate Purity Place Order Place Order Evaluate Purity->Place Order Review SDS Review SDS Place Order->Review SDS Prepare Stock Solution Prepare Stock Solution Review SDS->Prepare Stock Solution Determine Working Concentration Determine Working Concentration Prepare Stock Solution->Determine Working Concentration Staining/Labeling Staining/Labeling Determine Working Concentration->Staining/Labeling Data Acquisition Data Acquisition Staining/Labeling->Data Acquisition Analysis Analysis Data Acquisition->Analysis

Figure 1: General workflow for procuring and using research-grade this compound.
Preparation of a Stock Solution

Due to its poor solubility in water, stock solutions of this compound should be prepared in a suitable organic solvent.

Methodology:

  • Consult the supplier's data sheet or the solubility table (Table 3) to select an appropriate solvent (e.g., Dichloromethane, Toluene, or Acetone).

  • Accurately weigh a small amount of this compound powder in a fume hood, using appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS).

  • In a chemical-resistant vial, dissolve the powder in the chosen solvent to a desired high concentration (e.g., 1-10 mg/mL).

  • Use sonication or gentle vortexing to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Potential Research Application: Fluorescent Tracer

Given its fluorescence and insolubility in water, this compound could potentially be used as a tracer in non-aqueous systems or for labeling hydrophobic components.

General Protocol Outline:

  • System Preparation: Prepare the non-aqueous liquid or material to be studied.

  • Tracer Introduction: Introduce a known concentration of the this compound stock solution into the system.

  • Mixing/Incubation: Ensure thorough mixing or allow for an appropriate incubation period for the dye to distribute or label the target components.

  • Fluorescence Detection: Use a fluorometer or fluorescence microscope with appropriate excitation and emission filters to detect the signal from this compound. The optimal excitation and emission wavelengths would need to be determined experimentally, but are expected to be in the blue-green for excitation and orange-red for emission.

  • Data Analysis: Quantify the fluorescence intensity to determine the concentration or distribution of the dye.

The Principle of Fluorescence

The utility of this compound as a fluorescent dye is based on its ability to absorb light at a specific wavelength and then emit light at a longer wavelength. This principle is fundamental to its application in any fluorescence-based assay.

G cluster_energy Energy Levels Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Excitation (Absorption of Light) Excited State (S1)->Ground State (S0) Emission (Fluorescence) Excited State (S1)->Ground State (S0) Non-radiative Decay (Heat)

Figure 2: Jablonski diagram illustrating the basic principle of fluorescence.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the powder in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.

  • First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation persists.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is also important to note that this compound has been identified as a potent contact sensitizer in some individuals, particularly in the context of its use in plastics for items like eyeglass frames. Researchers with known skin sensitivities should exercise extra caution.

Conclusion

This compound is a readily available fluorescent dye with well-characterized properties for applications in materials science. While its use in biological research is not yet established, its strong fluorescence and hydrophobicity present opportunities for novel applications in non-aqueous systems. By carefully selecting a reputable supplier, verifying product purity, and adhering to safety guidelines, researchers can effectively incorporate this compound into their studies. The general protocols and data provided in this guide serve as a starting point for developing specific experimental procedures tailored to the unique needs of a research project.

References

Navigating the Spectrum of Cellular Imaging: A Technical Guide to Solvent Orange 60 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the properties and applications of Solvent Orange 60, a fluorescent dye with a strong foothold in industrial applications. While its utility in scientific research, particularly in cellular and molecular imaging, is not documented, this paper will provide a comprehensive overview of its known characteristics. Furthermore, to address the interests of the research community, this guide presents a comparative analysis with well-established fluorescent probes, Nile Red and BODIPY 493/503, which are widely used for lipid droplet staining. This document will serve as a valuable resource by providing detailed experimental protocols and data for these alternative dyes, enabling researchers to make informed decisions for their imaging needs.

This compound: An Industrial Dye with Limited Research Applications

This compound, also known as Transparent Orange 3G, is a perinone-based solvent dye primarily utilized in the plastics and textile industries for its vibrant orange hue and excellent thermal and light stability.[1][2] Its main applications include the coloring of various resins such as polystyrene, ABS, PVC, and PMMA.[3][4]

Despite being classified as a fluorescent dye, a thorough review of scientific literature reveals a significant lack of documented use in biological research, including cellular imaging, fluorescence microscopy, or as a specific biological stain. Several factors likely contribute to its absence in these fields. Its poor solubility in aqueous solutions is a primary obstacle for use in biological systems.[5] Additionally, reports have identified this compound as a potent contact allergen, raising concerns about its cytotoxicity and biocompatibility for live-cell imaging.

Physicochemical Properties of this compound
PropertyValue
Chemical Name 12H-Phthaloperin-12-one
Synonyms C.I. This compound, Transparent Orange 3G
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Yellowish-orange powder
Melting Point ~230 °C
Solubility Insoluble in water; slightly soluble in ethanol, chloroform, benzene, toluene, xylene, acetone, dichloromethane.
Heat Resistance (in PS) Up to 300 °C
Light Fastness (in PS) Grade 8 (Excellent)

Table 1: Summary of Known Physicochemical Properties of this compound.

Synthesis of this compound

This compound is synthesized through the condensation reaction of phthalic anhydride and 1,8-naphthalenediamine. The reaction is typically carried out in the presence of a polar organic solvent and a catalyst, followed by filtration, washing, and drying to obtain the final product.

G cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride Reaction Condensation Reaction (Heating in Polar Solvent with Catalyst) PA->Reaction NDA 1,8-Naphthalenediamine NDA->Reaction SO60 This compound Reaction->SO60 Water Water Reaction->Water

Figure 1: Simplified synthesis pathway of this compound.

Established Alternatives for Cellular Imaging: Nile Red and BODIPY 493/503

Given the absence of this compound in biological research, this guide now turns its focus to two widely used fluorescent dyes for the visualization of intracellular lipid droplets: Nile Red and BODIPY 493/503. These dyes offer excellent alternatives for researchers interested in studying lipid metabolism and storage.

Lipid droplets are dynamic organelles that store neutral lipids and are involved in various cellular processes. Their study is crucial in understanding metabolic diseases, cancer, and other pathological conditions.

G cluster_stimuli Stimuli cluster_process Cellular Process cluster_result Result Excess Fatty Acids Excess Fatty Acids ER Synthesis of Neutral Lipids Endoplasmic Reticulum Synthesis of Neutral Lipids Excess Fatty Acids->ER Synthesis of Neutral Lipids Cellular Stress Cellular Stress Cellular Stress->ER Synthesis of Neutral Lipids LD Budding Lipid Droplet Budding ER Synthesis of Neutral Lipids->LD Budding LD Growth Lipid Droplet Growth LD Budding->LD Growth Lipid Droplet Mature Lipid Droplet LD Growth->Lipid Droplet

Figure 2: Simplified signaling pathway of lipid droplet formation.
Nile Red

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. It is intensely fluorescent in hydrophobic environments, such as lipid droplets, but fluoresces weakly in aqueous media. This property makes it an excellent probe for visualizing lipid droplets with a high signal-to-noise ratio.

BODIPY 493/503

BODIPY 493/503 is a highly lipophilic fluorescent dye that specifically accumulates in neutral lipid droplets. It is known for its sharp emission peak, high quantum yield, and relative insensitivity to environmental polarity and pH. These characteristics make it a robust and reliable stain for quantifying lipid content and visualizing lipid droplet morphology.

Comparative Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes and compares the key spectral characteristics of Nile Red and BODIPY 493/503.

PropertyNile Red (in Methanol)BODIPY 493/503 (in DMSO)
Excitation Maximum (λex) ~552 nm~493 nm
Emission Maximum (λem) ~636 nm~503 nm
Quantum Yield (Φ) Varies with solvent polarity (e.g., 0.7 in Dioxane)High (can be >0.9)
Molar Extinction Coefficient (ε) ~43,000 M⁻¹cm⁻¹ (in Methanol)>80,000 M⁻¹cm⁻¹
Color of Emission Yellow-gold to RedGreen

Table 2: Comparative Photophysical Properties of Nile Red and BODIPY 493/503.

Experimental Protocols for Lipid Droplet Staining

This section provides detailed methodologies for staining intracellular lipid droplets in cultured cells using Nile Red and BODIPY 493/503.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on coverslips/plates B Culture cells to desired confluency A->B C Induce lipid droplet formation (optional) B->C E Wash cells with PBS C->E D Prepare staining solution (Nile Red or BODIPY) F Incubate with staining solution D->F E->F G Wash cells with PBS F->G H Mount coverslip (if applicable) G->H I Image with fluorescence microscope H->I

Figure 3: General experimental workflow for fluorescent staining of lipid droplets.
Staining with Nile Red

Materials:

  • Nile Red (e.g., Invitrogen™ N1142)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining, optional)

  • Fluorescence microscope with appropriate filter sets (e.g., for Texas Red)

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells:

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a working solution of Nile Red by diluting the stock solution to a final concentration of 100-1000 nM in cell culture medium or PBS.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the Nile Red working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells immediately using a fluorescence microscope. For lipid droplets, use an excitation wavelength of ~515-560 nm and an emission wavelength of >590 nm.

Staining Protocol for Fixed Cells:

  • After cell culture, wash the cells with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Nile Red working solution as described in the live-cell protocol (steps 4-5).

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Staining with BODIPY 493/503

Materials:

  • BODIPY 493/503 (e.g., Invitrogen™ D3922)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining, optional)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC)

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of BODIPY 493/503 in high-quality, anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Staining Protocol for Live and Fixed Cells:

  • Culture and, if desired, fix cells as described for Nile Red staining.

  • Prepare a working solution of BODIPY 493/503 by diluting the stock solution to a final concentration of 1-2 µM in PBS or serum-free medium.

  • Remove the culture medium (or fixative) and wash the cells with PBS.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells twice with PBS.

  • For live cells, add fresh medium for imaging. For fixed cells, mount the coverslips.

  • Image the cells using a fluorescence microscope with excitation at ~488 nm and emission at ~515 nm.

Conclusion

While this compound is a robust fluorescent dye, its application is firmly rooted in industrial settings. The lack of documented use in scientific research, coupled with its unfavorable physicochemical properties for biological applications, suggests that it is not a suitable candidate for cellular imaging. In contrast, fluorescent probes like Nile Red and BODIPY 493/503 are well-characterized and extensively validated for the specific and sensitive detection of intracellular lipid droplets. This guide provides researchers with the necessary information and protocols to effectively utilize these established dyes, thereby facilitating advancements in the study of lipid biology and related diseases. The continuous development of novel fluorescent probes with improved photostability, specificity, and biocompatibility will undoubtedly further enhance our ability to visualize and understand complex cellular processes.

References

Methodological & Application

Application Notes and Protocols for Staining with Solvent Orange 60 in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solvent Orange 60, a perinone-type dye, is traditionally used as a colorant in the plastics and textile industries.[1][2][3] Its hydrophobic nature suggests a potential application in microscopy for the visualization of lipophilic structures within biological specimens, such as lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their study is crucial in various research fields, including metabolic diseases and drug development.

These application notes provide a hypothetical protocol for the use of this compound as a fluorescent stain for lipid droplets in cultured cells. The proposed methodology is based on established protocols for other lipophilic dyes, such as Nile Red, due to the current lack of published, validated staining protocols for this compound in microscopy. Researchers should consider this a starting point for developing a validated, in-house protocol.

Product Information
PropertyValue
Chemical Name 2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
Synonyms C.I. This compound, Transparent Orange 3G
CAS Number 6925-69-5
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.29 g/mol
Appearance Yellowish-orange powder
Solubility Soluble in organic solvents like DMSO and ethanol

Experimental Protocols

I. Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[4] It is essential to handle the compound with care in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

II. Suggested Staining Protocol for Lipid Droplets in Cultured Cells (Hypothetical)

This protocol is adapted from standard methods for staining lipid droplets with other solvent dyes and should be optimized for your specific cell type and experimental conditions.

A. Reagent Preparation

  • This compound Stock Solution (1 mg/mL):

    • Dissolve 1 mg of this compound powder in 1 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Staining Solution (1 µg/mL):

    • On the day of the experiment, dilute the 1 mg/mL stock solution 1:1000 in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). For example, add 1 µL of the stock solution to 1 mL of buffer.

    • The optimal concentration may vary and should be determined empirically (a starting range of 0.1-5 µg/mL is recommended).

B. Staining Procedure for Live Cells

  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture under standard conditions until the desired confluency is reached.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess stain.

  • Imaging: Immediately proceed with fluorescence microscopy.

C. Staining Procedure for Fixed Cells

  • Cell Culture: Culture cells as described for live-cell staining.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Note: Avoid using alcohol-based fixatives, as they can extract lipids.

  • Washing: Gently wash the cells three times with PBS.

  • Staining: Add the this compound working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS.

  • (Optional) Counterstaining: If desired, a nuclear counterstain such as DAPI can be applied at this stage.

  • Mounting and Imaging: Mount the coverslip with an aqueous mounting medium and proceed with fluorescence microscopy.

III. Fluorescence Microscopy (Hypothetical Parameters)

Due to a lack of specific data for this compound in microscopy, the following are educated estimations based on its color and the properties of similar dyes. These settings will require empirical optimization.

ParameterSuggested Setting
Excitation Wavelength ~488 nm (Blue laser) or ~540-560 nm (Green laser)
Emission Wavelength ~560-650 nm (Orange to Red range)
Microscope Filter Set A filter set suitable for Texas Red or similar fluorophores may be a good starting point.

Visualizations

G Experimental Workflow for Staining Lipid Droplets cluster_prep Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Start: Plate and Culture Cells wash1 Wash with PBS start->wash1 stain_live Incubate with This compound (15-30 min, 37°C) wash1->stain_live For Live Cells fix Fix with 4% PFA (15-20 min, RT) wash1->fix For Fixed Cells wash_live Wash with PBS stain_live->wash_live image_live Image Immediately wash_live->image_live wash_fix1 Wash with PBS (3x) fix->wash_fix1 stain_fix Incubate with This compound (20-30 min, RT) wash_fix1->stain_fix wash_fix2 Wash with PBS (3x) stain_fix->wash_fix2 mount Mount and Image wash_fix2->mount

Caption: Workflow for live and fixed cell staining with this compound.

G Logical Relationship of Solvent Dye Staining dye This compound (Lipophilic Dye) solvent Organic Solvent (e.g., DMSO) dye->solvent Dissolves in lipid Lipid Droplets (Hydrophobic) dye->lipid Accumulates in (Partitioning) buffer Aqueous Buffer (e.g., PBS) solvent->buffer Diluted into cell Biological Sample (Cells/Tissue) buffer->cell Applied to cell->lipid Contains microscope Fluorescence Microscopy lipid->microscope Visualized by

Caption: Principle of lipophilic dye staining for microscopy.

References

Solvent Orange 60: Application Notes and Protocols for Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60 is a yellowish-orange perinone-type solvent dye, also known as Transparent Orange 3G, valued in polymer science for its high tinting strength, excellent thermal stability, and good light and weather fastness.[1] It is widely employed in the coloration of a variety of plastics, including engineering resins, due to its ability to form a stable molecular solution within the polymer matrix.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer science, with a focus on providing actionable data and methodologies for researchers.

Physicochemical Properties

  • Chemical Family: Aminoketone[4]

  • C.I. Name: this compound[2]

  • C.I. Number: 564100

  • CAS Number: 6925-69-5, 61969-47-9

  • Molecular Formula: C₁₈H₁₀N₂O

  • Appearance: Yellowish-orange powder

  • Melting Point: 227-232°C

Quantitative Data Summary

The performance of this compound varies across different polymer systems. The following tables summarize key quantitative data for its application in various resins.

Table 1: Thermal Resistance and Lightfastness in Various Polymers

PolymerHeat Resistance (°C)Lightfastness (Blue Wool Scale, 1-8)
Polystyrene (PS)3008
Acrylonitrile Butadiene Styrene (ABS)2807
Polycarbonate (PC)3507-8
Polyethylene Terephthalate (PET)2907-8
Polymethyl Methacrylate (PMMA)--
Styrene Acrylonitrile (SAN)--

Note: Lightfastness is rated on a scale of 1 to 8, where 8 signifies superior fastness.

Table 2: Recommended Dosage for Transparent and Opaque Coloration

PolymerRecommended Dosage (Transparent)Recommended Dosage (Opaque with TiO₂)
Polystyrene (PS)0.025%0.05% dye + 0.1% TiO₂
Acrylonitrile Butadiene Styrene (ABS)--
Polycarbonate (PC)--
Polyethylene Terephthalate (PET)--

Table 3: Solubility in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone2
Butyl Acetate2.5
Methylbenzene5
Dichloromethane10
Ethyl Alcohol0.8

(Data from)

Polymer Compatibility

This compound is recommended for a wide range of polymers. The suitability for use is categorized as follows:

  • Recommended (○): Polystyrene (PS), High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polymethyl Methacrylate (PMMA), Styrene Acrylonitrile (SAN), Polyethylene Terephthalate (PET).

  • Conditional Use (◌): Unplasticized PVC (PVC-U), Polyamide (PA6/PA66), Polybutylene Terephthalate (PBT).

  • Not Recommended (×): Polyester Fiber (PES) in some contexts.

Experimental Protocols

Protocol 1: Masterbatch Preparation for Melt Processing

This protocol describes the preparation of a concentrated color masterbatch, which is a common industrial method for incorporating solvent dyes into polymers.

Materials:

  • This compound powder

  • Carrier resin pellets (e.g., Polyethylene, Polypropylene, or a compatible polymer)

  • Dispersant (optional, e.g., a low molecular weight wax)

  • High-speed mixer

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Pre-mixing: In a high-speed mixer, combine the carrier resin pellets, this compound powder (typically 20-40% by weight), and any optional dispersants. Mix until a homogenous "salt and pepper" blend is achieved.

  • Extrusion: Feed the pre-mixed blend into a twin-screw extruder. The processing temperature should be set according to the carrier resin's melt flow characteristics, ensuring it is high enough to fully dissolve the dye. A temperature profile that gradually increases to a maximum in the metering zone is recommended.

  • Melt Homogenization: The twin-screw configuration will provide the necessary shear to ensure uniform dispersion of the dissolved dye within the molten polymer.

  • Strand Pelletizing: Extrude the molten, colored polymer through a strand die into a water bath for cooling.

  • Pelletization: Feed the cooled strands into a pelletizer to produce the final masterbatch pellets.

  • Drying: Dry the masterbatch pellets to remove any residual moisture before storage or use.

Protocol 2: Direct Melt Blending for Laboratory-Scale Evaluation

This protocol is suitable for preparing small, colored polymer samples for testing and analysis in a laboratory setting.

Materials:

  • Natural (uncolored) polymer pellets (e.g., PS, ABS, PC, PET)

  • This compound powder

  • Laboratory-scale twin-screw extruder or a melt blender

  • Injection molding machine or compression molder

  • Drying oven

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.

  • Dry Blending: In a sealed container, accurately weigh and combine the dried polymer pellets and this compound powder at the desired concentration (refer to Table 2 for starting points). Shake vigorously to ensure the dye powder coats the pellets uniformly.

  • Melt Processing:

    • Extrusion: Feed the dry blend into a laboratory-scale extruder. The temperature profile should be set to be compatible with the polymer being processed and sufficient to dissolve the dye (refer to Table 1 for heat resistance as a guide).

    • Melt Blender: Alternatively, use a melt blender, adding the polymer pellets first and allowing them to melt before introducing the this compound powder. Mix until a homogenous color is achieved.

  • Sample Preparation:

    • Injection Molding: Transfer the molten polymer to an injection molding machine to produce standardized test specimens (e.g., tensile bars, color plaques).

    • Compression Molding: Alternatively, press a portion of the molten polymer between heated plates in a compression molder to form a thin film or plaque.

  • Cooling and Conditioning: Allow the molded samples to cool to room temperature and condition them under standard laboratory conditions before testing.

Protocol 3: Evaluation of Colorfastness Properties

This protocol outlines methods for testing the key performance indicators of plastics colored with this compound.

1. Heat Stability Evaluation:

  • Prepare colored polymer samples using Protocol 2.

  • In an injection molding machine or extruder, hold the molten colored polymer at various elevated temperatures (e.g., in 10°C increments above the normal processing temperature) for a fixed duration (e.g., 5 minutes).

  • Inject or extrude samples at each temperature point.

  • Visually compare the color of the samples to a control sample processed at the standard temperature. The heat stability limit is the temperature at which a noticeable color change occurs.

2. Lightfastness Testing:

  • Expose the prepared colored plastic plaques to a controlled light source in a weathering tester equipped with a Xenon arc lamp, which simulates natural sunlight.

  • Use the Blue Wool Scale (ISO 105-B02) as a reference. Expose a set of blue wool standards simultaneously with the samples.

  • Periodically evaluate the color change of the samples against the fading of the blue wool standards. The lightfastness rating corresponds to the blue wool standard that shows a similar degree of fading.

3. Migration Resistance Testing:

  • Place a sample of the colored plastic in direct contact with an uncolored, plasticized PVC sheet.

  • Apply pressure (e.g., 3 kg/cm ²) and heat (e.g., 80°C) for a specified period (e.g., 24 hours).

  • After the test period, visually inspect the white PVC sheet for any color staining. Rate the migration resistance on a scale of 1 to 5, where 5 indicates no migration.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_process Processing cluster_output Output cluster_testing Quality Control Polymer Polymer Resin Blending Dry Blending / Masterbatching Polymer->Blending Dye This compound Dye->Blending Melt Melt Processing (Extrusion / Injection Molding) Blending->Melt Product Colored Polymer Product Melt->Product Heat Heat Stability Product->Heat Light Lightfastness Product->Light Migration Migration Resistance Product->Migration

Caption: Experimental workflow for incorporating and testing this compound in polymers.

logical_relationships cluster_properties Dye Properties cluster_applications Polymer Applications cluster_benefits End-Product Benefits HeatStab High Heat Stability EngPlastics Engineering Plastics (PC, PET, ABS) HeatStab->EngPlastics enables high-temp processing Lightfast Excellent Lightfastness Durability Color Durability Lightfast->Durability Solubility Good Solubility in Polymers GenPlastics General Plastics (PS, PMMA) Solubility->GenPlastics Vibrancy Vibrant, Transparent Color Solubility->Vibrancy EngPlastics->Durability GenPlastics->Vibrancy

Caption: Logical relationships of this compound properties to polymer applications and benefits.

References

Quantification of Neutral Lipids: A Guide to Staining and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Solvent Orange 60: Preliminary research indicates that this compound (CAS No. 61969-47-9/6925-69-5) is primarily an industrial dye used for coloring plastics and polymers, including polystyrene and ABS resins.[1][2][3][4][5] There is a lack of available scientific literature detailing its application for the specific quantification of neutral lipids in biological samples.

For researchers, scientists, and drug development professionals seeking to quantify neutral lipids, the established and widely used fluorescent dye is Nile Red (Nile Blue A oxazone) . This document will provide detailed application notes and protocols for the use of Nile Red in this context.

Application Notes for Nile Red

Nile Red is a selective and intensely fluorescent stain for intracellular lipid droplets. Its fluorescence is highly dependent on the hydrophobicity of its environment, making it an excellent probe for neutral lipids within cells. In a lipid-rich environment, Nile Red exhibits strong fluorescence, while its fluorescence is minimal in aqueous media.

Principle of Detection:

The solvatochromic properties of Nile Red are key to its utility. The emission wavelength of the dye shifts depending on the polarity of the surrounding solvent. In the presence of neutral lipids, such as triglycerides and cholesteryl esters found in lipid droplets, Nile Red fluoresces strongly in the yellow-gold to red spectrum. This allows for the specific detection and quantification of these storage lipids.

Key Considerations:

  • Specificity: While highly specific for neutral lipids, Nile Red can also stain other cellular structures like membranes, though with a different emission spectrum. Optimal filter sets are crucial for isolating the signal from neutral lipids.

  • Live vs. Fixed Cells: Nile Red is cell-permeable and can be used for both live and fixed cell imaging and analysis.

  • Instrumentation: Quantification can be performed using various fluorescence-based instruments, including fluorescence microscopy, flow cytometry, and microplate readers.

  • Standardization: For accurate quantification, it is essential to use a standard curve with a known concentration of a neutral lipid, such as triolein.

Experimental Protocols

Protocol 1: Staining of Neutral Lipids in Adherent Cells for Fluorescence Microscopy

This protocol details the staining of neutral lipids in adherent cells for qualitative and semi-quantitative analysis using fluorescence microscopy.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS) for fixation (optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency or experimental endpoint.

  • (Optional) Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% formaldehyde in PBS and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Nile Red Staining:

    • Prepare a fresh working solution of Nile Red at a final concentration of 0.5 µg/mL in PBS. Protect from light.

    • Aspirate the PBS (from fixed cells) or culture medium (for live cells).

    • Add the Nile Red working solution to each well, ensuring the coverslips are fully submerged.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Washing:

    • Aspirate the Nile Red solution.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. If desired, use a mounting medium containing DAPI for nuclear visualization.

    • Image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of 450-500 nm and an emission wavelength of >528 nm for yellow-gold fluorescence.

Protocol 2: Quantification of Neutral Lipids by Flow Cytometry

This protocol allows for the high-throughput quantification of neutral lipid content in a cell population.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells by trypsinization and centrifuge to obtain a cell pellet.

    • Wash the cells once with PBS and resuspend in PBS at a concentration of approximately 1 x 10^6 cells/mL.

  • Nile Red Staining:

    • Add Nile Red stock solution to the cell suspension to a final concentration of 0.1 to 1.0 µg/mL. The optimal concentration should be determined empirically for the specific cell type.

    • Incubate for 5-15 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use an excitation laser of 488 nm.

    • Collect fluorescence emission in the yellow-gold channel (e.g., 575/25 nm bandpass filter) for neutral lipid quantification.

    • Gate on the cell population of interest based on forward and side scatter to exclude debris.

    • Record the mean fluorescence intensity (MFI) of the population.

Protocol 3: Microplate-Based Fluorometric Quantification of Neutral Lipids

This protocol is suitable for quantifying neutral lipids in cell lysates or extracts in a 96-well plate format.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Black 96-well microplate

  • Triolein standard

  • Chloroform/Methanol (2:1) for lipid extraction (optional)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of triolein standards in a suitable solvent (e.g., isopropanol) with concentrations ranging from 0 to 100 µg/mL.

    • Add a fixed volume of each standard to the wells of the 96-well plate.

  • Sample Preparation:

    • For cell lysates, wash cells with PBS and lyse using a suitable buffer.

    • For lipid extracts, perform a lipid extraction (e.g., using a modified Bligh-Dyer method).

    • Add a fixed volume of the cell lysate or redissolved lipid extract to the wells.

  • Nile Red Staining:

    • Prepare a Nile Red working solution (e.g., 1 µg/mL in PBS).

    • Add the Nile Red working solution to all standard and sample wells.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

  • Quantification:

    • Subtract the blank reading from all measurements.

    • Generate a standard curve by plotting the fluorescence intensity of the triolein standards against their concentrations.

    • Determine the concentration of neutral lipids in the samples by interpolating their fluorescence values on the standard curve.

Data Presentation

The following tables summarize typical quantitative data obtained using Nile Red for neutral lipid analysis.

Table 1: Excitation and Emission Wavelengths for Nile Red

EnvironmentExcitation (nm)Emission (nm)Observed Color
Neutral Lipids 450-500>528Yellow-Gold
Polar Lipids 515-560>590Red

Data compiled from literature.

Table 2: Example Data for Microplate-Based Quantification

Triolein Standard (µg/mL)Mean Fluorescence Intensity (RFU)
050
10250
20475
40980
601520
802050
1002500
Sample A 1250
Sample B 760

Hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow_Microscopy cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Culture cells on coverslips fixation Optional: Fix cells with 4% PFA cell_culture->fixation staining Incubate with Nile Red (0.5 µg/mL in PBS) fixation->staining washing Wash with PBS staining->washing mounting Mount coverslips on slides washing->mounting imaging Image with Fluorescence Microscope (Ex: 450-500nm, Em: >528nm) mounting->imaging

Workflow for Neutral Lipid Staining in Adherent Cells.

Experimental_Workflow_Flow_Cytometry cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis harvest Harvest and wash cells resuspend Resuspend cells in PBS harvest->resuspend stain Add Nile Red (0.1-1.0 µg/mL) resuspend->stain incubate Incubate at 37°C stain->incubate flow Analyze on Flow Cytometer incubate->flow quantify Quantify Mean Fluorescence Intensity (MFI) flow->quantify

Workflow for Neutral Lipid Quantification by Flow Cytometry.

References

Solvent Orange 60: Application Notes for Material Science Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, a perinone-based dye, is a thermally stable and lightfast colorant predominantly used in the plastics industry.[1][2][3][4][5] Its excellent compatibility with a wide range of polymers and solubility in organic solvents suggest its potential as a tracer dye in material science. This document provides an overview of its material properties and outlines generalized protocols for its application as a fluorescent tracer for visualizing and quantifying material transport and morphology. While specific data on its use as a tracer is limited in scientific literature, its inherent properties make it a candidate for such applications, warranting further experimental validation.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its use as a tracer. Key quantitative data are summarized in the tables below.

General Properties
Chemical NameC.I. This compound
C.I. Number564100
CAS Number6925-69-5 / 61969-47-9
Molecular FormulaC₁₈H₁₀N₂O
Molecular Weight270.28 g/mol
AppearanceYellowish-orange powder
Melting Point227-230 °C
Thermal and Light Stability
Heat Resistance (in Polystyrene)Up to 300 °C
Light Fastness (Scale 1-8)7-8
Solubility in Organic Solvents (g/L at 20°C)
Acetone2.0
Butyl Acetate2.5
Methylbenzene5.0
Dichloromethane10.0
Ethylalcohol0.8
Polymer Compatibility
Recommended Polystyrene (PS), ABS, SAN, PMMA, PC, PET
Conditional Use PVC-U, PPO, PA6/PA66, PBT
Not Recommended PES fiber

Application: Leak Detection in Polymeric Materials

The fluorescence of this compound can be exploited for non-destructive leak detection in polymer-based systems and components.

Experimental Protocol: Fluorescent Leak Detection
  • Tracer Introduction:

    • Prepare a solution of this compound in a solvent compatible with the material under investigation. The concentration will depend on the sensitivity of the detection method and the nature of the material.

    • Introduce the dye solution into the system or apply it to the surface of the material being tested. For enclosed systems, the dye can be circulated with a host fluid.

  • Dye Penetration:

    • Allow sufficient time for the dye to penetrate any potential leaks, cracks, or voids. This duration will vary based on the material's porosity and the size of the defects.

  • Visual Inspection:

    • Illuminate the material with a UV light source.

    • Inspect the surface for any areas of fluorescence, which would indicate the presence of a leak. The high contrast between the fluorescing dye and the background allows for the detection of very small defects.

Logical Workflow for Leak Detection

LeakDetection Prep Prepare this compound Solution Intro Introduce Dye to System Prep->Intro Penetrate Allow Penetration Time Intro->Penetrate Inspect Inspect under UV Light Penetrate->Inspect Result Identify Leak Locations Inspect->Result

Workflow for Fluorescent Leak Detection.

Application: Visualization of Polymer Blend Morphology

Incorporating this compound into one phase of a polymer blend can allow for the visualization of the blend's morphology using fluorescence microscopy.

Experimental Protocol: Fluorescence Microscopy of Polymer Blends
  • Sample Preparation:

    • Dissolve the polymer that will serve as the matrix in a suitable solvent.

    • In a separate container, dissolve the second polymer, which will be traced, along with a small amount of this compound.

    • Blend the two polymer solutions in the desired ratio.

    • Cast a thin film of the blend onto a glass slide or coverslip.

    • Allow the solvent to evaporate completely.

  • Fluorescence Imaging:

    • Place the prepared polymer blend film on the stage of a fluorescence microscope.

    • Excite the sample with a light source corresponding to the excitation maximum of this compound. Note: The specific excitation and emission wavelengths for this compound in various polymer matrices need to be determined experimentally.

    • Capture the fluorescence emission using an appropriate filter set. The resulting image will show the distribution of the dye-containing polymer phase within the matrix.

Experimental Workflow for Morphology Visualization

MorphologyVisualization cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy Dissolve_Matrix Dissolve Matrix Polymer Blend Blend Polymer Solutions Dissolve_Matrix->Blend Dissolve_Tracer Dissolve Tracer Polymer + this compound Dissolve_Tracer->Blend Cast Cast Thin Film Blend->Cast Excite Excite Sample Cast->Excite Capture Capture Emission Excite->Capture Analyze Analyze Image for Phase Distribution Capture->Analyze

Workflow for Polymer Blend Morphology Visualization.

Application: Quantification of Material Transport

The concentration of this compound can be correlated with its fluorescence intensity, enabling the quantitative analysis of its transport through a material.

Experimental Protocol: Quantifying Dye Diffusion
  • Calibration Curve:

    • Prepare a series of polymer films with known, varying concentrations of this compound.

    • Measure the fluorescence intensity of each standard film under a fluorescence microscope or a spectrofluorometer.

    • Plot the fluorescence intensity as a function of dye concentration to generate a calibration curve.

  • Diffusion Experiment:

    • Create a bilayer sample with a dye-containing polymer layer and a dye-free polymer layer in intimate contact.

    • Anneal the sample at a specific temperature for a defined period to allow for dye diffusion across the interface.

    • Quench the sample to halt the diffusion process.

  • Concentration Profile Measurement:

    • Use a technique with high spatial resolution, such as confocal fluorescence microscopy, to scan across the interface of the bilayer sample.

    • Record the fluorescence intensity profile as a function of distance from the interface.

    • Convert the intensity profile to a concentration profile using the previously generated calibration curve.

    • Fit the concentration profile to Fick's second law of diffusion to determine the diffusion coefficient.

Signaling Pathway for Quantitative Analysis

QuantitativeAnalysis cluster_calib Calibration cluster_exp Diffusion Experiment cluster_analysis Data Analysis Std_Prep Prepare Standards Std_Measure Measure Fluorescence Intensity Std_Prep->Std_Measure Cal_Curve Generate Calibration Curve Std_Measure->Cal_Curve Convert_Conc Convert to Concentration Profile Cal_Curve->Convert_Conc Sample_Prep Prepare Bilayer Sample Anneal Anneal Sample Sample_Prep->Anneal Quench Quench Sample Anneal->Quench Measure_Profile Measure Intensity Profile Quench->Measure_Profile Measure_Profile->Convert_Conc Fit_Model Fit to Diffusion Model Convert_Conc->Fit_Model Calc_Coeff Calculate Diffusion Coefficient Fit_Model->Calc_Coeff

Workflow for Quantitative Diffusion Analysis.

Conclusion

This compound possesses many of the desirable characteristics of a tracer dye for material science, including high thermal stability, good lightfastness, and compatibility with a range of polymers. While its application in this context is not yet widely documented, the generalized protocols provided here offer a starting point for researchers to explore its potential for leak detection, morphology visualization, and quantitative transport studies. It is imperative that key parameters, such as excitation and emission spectra in specific polymer matrices and photostability under experimental conditions, are determined empirically to ensure accurate and reliable results.

References

Application Notes and Protocols for Fluorescence Spectroscopy of Solvent Orange 60 in Diverse Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing the fluorescent properties of Solvent Orange 60, a solvatochromic dye, in various chemical and biological environments. The protocols outlined below offer detailed methodologies for characterizing its photophysical properties.

Introduction to this compound and Solvatochromism

This compound (C.I. 564100) is a fluorescent dye belonging to the aminoketone class.[1][2][3][4] Its chemical structure imparts sensitivity to the local environment's polarity, a phenomenon known as solvatochromism.[5] This property means that the dye's absorption and emission spectra, and consequently its color and fluorescence characteristics, can change significantly with the polarity of the solvent. This sensitivity makes this compound a valuable tool for probing the microenvironment of various systems, from simple solvent mixtures to complex biological structures like proteins and membranes.

The solvatochromic effect arises from differential solvation of the ground and excited electronic states of the dye molecule. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in non-polar solvents, the emission is blue-shifted (hypsochromic shift). This relationship between spectral shifts and solvent polarity can be quantified using models like the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.

Applications in Research and Development

The environment-sensitive fluorescence of this compound opens up a range of applications in diverse research fields:

  • Probing Polarity of Microenvironments: this compound can be used to determine the local polarity of systems such as micelles, polymer matrices, and the hydrophobic cores of proteins.

  • Sensing Protein-Ligand Interactions: Changes in the fluorescence of this compound upon binding to a protein can indicate conformational changes or the binding of a ligand.

  • Cellular Imaging: As a lipophilic dye, this compound can be used to stain and visualize lipid-rich structures within cells, with the emission color providing information about the local lipid environment.

  • Drug Delivery Systems: The dye can be incorporated into drug delivery vehicles like nanoparticles and liposomes to study their integrity and the release of their cargo in different biological milieus.

Data Presentation: Photophysical Properties of this compound

The following tables are templates for summarizing the key photophysical parameters of this compound in various solvents. Researchers should populate these tables with their experimentally determined data.

Table 1: Absorption and Emission Spectral Data of this compound in Different Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (Δν, cm-1)
Cyclohexane2.021.427Data to be filledData to be filledData to be filled
Toluene2.381.497Data to be filledData to be filledData to be filled
Acetone20.71.359Data to be filledData to be filledData to be filled
Ethanol24.51.361Data to be filledData to be filledData to be filled
Methanol32.71.329Data to be filledData to be filledData to be filled
DMSO46.71.479Data to be filledData to be filledData to be filled

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
CyclohexaneData to be filledData to be filled
TolueneData to be filledData to be filled
AcetoneData to be filledData to be filled
EthanolData to be filledData to be filled
MethanolData to be filledData to be filled
DMSOData to be filledData to be filled

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize the fluorescence properties of this compound.

Protocol for Measuring Absorption and Emission Spectra

Objective: To determine the absorption and fluorescence emission maxima of this compound in a range of solvents with varying polarities.

Materials:

  • This compound (C.I. 564100)

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, acetone, ethanol, methanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent where it is highly soluble, such as dichloromethane or acetone.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Measurement:

    • Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-600 nm).

    • Use the pure solvent as a blank for baseline correction.

    • Identify and record the wavelength of maximum absorption (λabs).

  • Emission Measurement:

    • Record the fluorescence emission spectrum of each working solution using the fluorometer.

    • Set the excitation wavelength to the determined λabs for each solvent.

    • Scan the emission over a suitable wavelength range (e.g., λabs + 20 nm to 700 nm).

    • Identify and record the wavelength of maximum emission (λem).

  • Data Analysis:

    • Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δν = (1/λabs - 1/λem) x 107.

    • Tabulate the λabs, λem, and Δν for each solvent.

Experimental_Workflow_Spectra A Prepare Stock Solution of this compound B Prepare Working Solutions in Different Solvents A->B C Measure Absorption Spectra (UV-Vis) B->C E Measure Emission Spectra (Fluorometer) at λ_abs B->E D Determine λ_abs C->D D->E G Calculate Stokes Shift (Δν) D->G F Determine λ_em E->F F->G H Tabulate Data G->H

Caption: Workflow for determining absorption and emission spectra.

Protocol for Determining Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of this compound in different solvents relative to a known standard.

Materials:

  • Solutions of this compound from Protocol 4.1

  • A suitable fluorescence quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound.

  • Absorbance Matching: Prepare a series of dilute solutions of both the standard and this compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Absorption Measurement: Record the absorbance of all solutions at the chosen excitation wavelength.

  • Emission Measurement:

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots (GradientSample and GradientStandard).

    • Calculate the quantum yield of the sample using the following equation: Φf, Sample = Φf, Standard * (GradientSample / GradientStandard) * (nSample2 / nStandard2) where 'n' is the refractive index of the solvent.

Quantum_Yield_Protocol A Select QY Standard B Prepare Dilute Solutions (Sample & Standard) A->B C Measure Absorbance at Excitation Wavelength B->C D Measure Emission Spectra (Same Settings) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Determine Slopes (Gradients) F->G H Calculate Quantum Yield G->H

Caption: Protocol for determining relative fluorescence quantum yield.

Protocol for Measuring Fluorescence Lifetime

Objective: To measure the fluorescence lifetime (τ) of this compound in various solvents using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • Solutions of this compound from Protocol 4.1

  • TCSPC system with a pulsed laser source (e.g., picosecond diode laser)

  • Fluorescence lifetime spectrometer

Procedure:

  • Instrument Setup:

    • Select an excitation wavelength close to the λabs of this compound in the specific solvent.

    • Set the emission monochromator to the λem.

  • Data Acquisition:

    • Acquire the fluorescence decay curve for the sample.

    • Acquire an instrument response function (IRF) using a scattering solution (e.g., ludox) at the excitation wavelength.

  • Data Analysis:

    • Perform deconvolution of the sample decay curve with the IRF using appropriate fitting software.

    • Fit the decay to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

Lifetime_Measurement_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Select Excitation Wavelength (λ_abs) B Set Emission Wavelength (λ_em) A->B C Acquire Fluorescence Decay Curve D Acquire Instrument Response Function (IRF) E Deconvolve Decay with IRF F Fit to Exponential Decay Model E->F G Obtain Fluorescence Lifetime (τ) F->G cluster_setup cluster_setup cluster_acq cluster_acq cluster_setup->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Data Interpretation: The Lippert-Mataga Relationship

The solvatochromic behavior of this compound can be further analyzed using the Lippert-Mataga plot, which describes the relationship between the Stokes shift and the solvent polarity.

The Lippert-Mataga equation is given by:

Δν = (2(μe - μg)2 / (hca3)) * Δf + constant

where:

  • Δν is the Stokes shift in wavenumbers.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • h is Planck's constant.

  • c is the speed of light.

  • a is the Onsager cavity radius of the solute.

  • Δf is the orientation polarizability of the solvent, calculated as: Δf = (ε - 1) / (2ε + 1) - (n2 - 1) / (2n2 + 1)

A linear plot of Δν versus Δf indicates that the solvatochromic effect is primarily due to the change in dipole moment upon excitation. The slope of this plot can be used to estimate the change in dipole moment (μe - μg).

Lippert_Mataga A Experimentally Determined Stokes Shift (Δν) D Plot Δν vs. Δf A->D B Solvent Properties (ε, n) C Calculate Orientation Polarizability (Δf) B->C C->D E Linear Regression D->E F Analyze Slope to Estimate Change in Dipole Moment (μe - μg) E->F

Caption: Logical relationship for Lippert-Mataga analysis.

References

Measuring Cellular Lipid Accumulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Solvent Orange 60: While your interest is in this compound for measuring lipid accumulation, a thorough review of scientific literature and commercial applications reveals no established protocols for its use in cellular imaging. This dye is primarily documented as a solvent dye for plastics and fibers.[1][2][3] For accurate and reproducible quantification of cellular lipid content, it is recommended to use well-characterized and validated fluorescent probes. This document provides detailed application notes and protocols for two industry-standard dyes: Nile Red and BODIPY 493/503.

Introduction

Lipid droplets are dynamic organelles that regulate the storage and metabolism of neutral lipids.[4] Their accumulation is a key indicator of metabolic status and is implicated in various physiological and pathological processes, including obesity, diabetes, and fatty liver disease. Consequently, the accurate measurement of lipid accumulation in cells is crucial for basic research and drug development. Fluorescent microscopy and high-content screening using lipophilic dyes are powerful techniques for visualizing and quantifying these cellular lipid stores.[5]

This guide provides detailed protocols for using Nile Red and BODIPY 493/503, two of the most common and reliable fluorescent dyes for lipid droplet analysis.

Fluorescent Dyes for Lipid Droplet Staining

Nile Red and BODIPY 493/503 are lipophilic dyes that exhibit strong fluorescence in hydrophobic environments, making them ideal for staining the neutral lipid core of lipid droplets.

  • Nile Red: This dye is highly solvatochromic, meaning its emission spectrum is dependent on the polarity of its environment. In nonpolar environments like lipid droplets, it fluoresces intensely in the yellow-gold to red spectrum. It is suitable for both live and fixed cell imaging.

  • BODIPY 493/503: This dye is a green-emitting fluorescent probe that is highly specific for neutral lipids. It is photostable and its fluorescence is largely independent of the environmental polarity, making it a robust tool for quantitative imaging. It can be used for both live and fixed cell applications.

Quantitative Data Summary

The following tables summarize example quantitative data obtained from cellular lipid accumulation assays using fluorescent dyes.

Table 1: Quantification of Lipid Droplets by High-Content Imaging

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Average Lipid Droplet Area (µm²) per CellNumber of Lipid Droplets per Cell
Vehicle Control150 ± 255.2 ± 1.112 ± 3
Oleic Acid (200 µM)850 ± 7525.8 ± 4.345 ± 8
Compound X (10 µM)425 ± 5012.5 ± 2.528 ± 5

Data are representative and presented as mean ± standard deviation.

Table 2: Quantification of Cellular Lipid Content by Flow Cytometry

Treatment GroupGeometric Mean Fluorescence Intensity (GMFI)Percentage of Lipid-Positive Cells
Vehicle Control250 ± 305%
Oleic Acid (200 µM)1800 ± 15085%
Compound Y (5 µM)950 ± 8040%

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Fixed Cells for Fluorescence Microscopy

This protocol is suitable for high-resolution imaging of lipid droplets and can be combined with immunofluorescence.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nile Red or BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with compounds of interest to induce or inhibit lipid accumulation.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Nile Red: Prepare a working solution of 1 µg/mL Nile Red in PBS. Incubate the fixed cells with the staining solution for 10-15 minutes at room temperature, protected from light.

    • BODIPY 493/503: Prepare a working solution of 1 µg/mL BODIPY 493/503 in PBS. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Nuclear Counterstaining: If desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's instructions.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., FITC for BODIPY 493/503, TRITC/Texas Red for Nile Red).

Protocol 2: Staining of Lipid Droplets in Live Cells for Flow Cytometry

This protocol allows for the quantification of lipid content in a large population of cells.

Materials:

  • Cells cultured in suspension or adherent cells to be detached

  • Cell culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Nile Red or BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with culture medium and collect the cells by centrifugation.

  • Washing: Wash the cell pellet once with PBS or HBSS.

  • Staining:

    • Resuspend the cells in pre-warmed culture medium or HBSS containing the fluorescent dye. A final concentration of 0.5-1 µg/mL for both Nile Red and BODIPY 493/503 is a good starting point.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells and wash the pellet twice with PBS or HBSS to remove excess dye.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.

Visualizations

Experimental_Workflow Experimental Workflow for Lipid Accumulation Assay cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture treatment Treatment with Compounds cell_culture->treatment fixation Fixation (Optional) treatment->fixation washing_pre Washing fixation->washing_pre staining Staining with Fluorescent Dye washing_post Washing staining->washing_post washing_pre->staining imaging Fluorescence Microscopy / HCS washing_post->imaging flow Flow Cytometry washing_post->flow quantification Image/Data Analysis & Quantification imaging->quantification flow->quantification

Caption: Workflow for a cellular lipid accumulation assay.

Lipid_Droplet_Formation Fatty Acid-Induced Lipid Droplet Formation cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ffa Free Fatty Acids (FFAs) ffa_uptake Fatty Acid Uptake ffa->ffa_uptake facl Fatty Acyl-CoA Synthetase ffa_uptake->facl acyl_coa Fatty Acyl-CoA facl->acyl_coa lpcat LPCAT acyl_coa->lpcat pa Phosphatidic Acid lpcat->pa dgat DGAT pa->dgat tg Triacylglycerols (TAG) dgat->tg ld Lipid Droplet tg->ld er ER Membrane tg->er er->ld

Caption: Simplified pathway of fatty acid-induced lipid droplet biogenesis.

References

Visualizing Nonpolar Components in Emulsions with Solvent Orange 60: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, a lipophilic fluorescent dye, offers a robust and straightforward method for the visualization of nonpolar components within emulsion systems. Its strong affinity for hydrophobic environments makes it an excellent tool for characterizing the morphology and distribution of oil or lipid phases in oil-in-water (O/W) and water-in-oil (W/O) emulsions. This document provides detailed application notes and experimental protocols for utilizing this compound in fluorescence microscopy to analyze emulsion properties, aiding in formulation development, stability testing, and quality control.

Principle of Action

This compound is a member of the perinone class of dyes. Its molecular structure confers high hydrophobicity, leading to its preferential partitioning into the nonpolar phase of an emulsion. Upon excitation with light of a specific wavelength, this compound emits fluorescence, allowing for the direct visualization of the oil or lipid droplets under a fluorescence microscope. The intensity of the fluorescence can also be correlated with the concentration and distribution of the nonpolar components, offering potential for quantitative analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReferences
Chemical Name C.I. This compound[1]
C.I. Number 564100[2][3]
CAS Number 61969-47-9 / 6925-69-5[1][3]
Molecular Formula C₁₈H₁₀N₂O
Molecular Weight 270.28 g/mol
Appearance Yellowish-orange powder
Solubility Insoluble in water; Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane.
Melting Point ~230°C
Chemical Family Aminoketone / Perinone

Experimental Protocols

The following protocols provide a general framework for staining emulsions with this compound. Optimization may be required based on the specific emulsion formulation and imaging system.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for staining emulsions.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO or ethanol to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the dye is completely dissolved. This will result in a 1 mg/mL (1000x) stock solution.

  • Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Staining of Oil-in-Water (O/W) Emulsions

Objective: To stain the oil droplets in an O/W emulsion for fluorescence microscopy.

Materials:

  • O/W emulsion sample

  • This compound stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS) or continuous phase of the emulsion

  • Microscope slides and coverslips

Procedure:

  • Dilute the this compound stock solution to a working concentration of 1 µg/mL (1x) in PBS or the continuous phase of the emulsion. For example, add 1 µL of the 1 mg/mL stock solution to 1 mL of buffer.

  • Add a small volume of the emulsion sample to a microcentrifuge tube.

  • Add the 1x this compound working solution to the emulsion at a ratio of 1:10 (e.g., 10 µL of staining solution to 100 µL of emulsion). The optimal ratio may need to be determined empirically.

  • Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Mount a small drop of the stained emulsion onto a microscope slide and cover with a coverslip.

  • Proceed with fluorescence microscopy imaging.

Protocol 3: Quantitative Analysis of Nonpolar Components

Objective: To quantify the relative amount of the nonpolar phase in an emulsion using fluorescence intensity measurements.

Materials:

  • A series of emulsion samples with known concentrations of the nonpolar phase

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Prepare and stain a series of calibration standards with known concentrations of the nonpolar phase using the protocol described above.

  • Capture fluorescence images of each standard under identical imaging conditions (e.g., exposure time, gain, laser power).

  • Using image analysis software, measure the mean fluorescence intensity of multiple regions of interest (ROIs) for each standard.

  • Create a calibration curve by plotting the mean fluorescence intensity against the known concentration of the nonpolar phase.

  • Stain and image the unknown emulsion sample under the same conditions used for the standards.

  • Measure the mean fluorescence intensity of the unknown sample and use the calibration curve to determine the relative concentration of the nonpolar phase.

Fluorescence Microscopy Parameters

ParameterRecommended Range
Excitation Wavelength 450 - 490 nm
Emission Wavelength 530 - 620 nm

Note: It is highly recommended that the user optimizes the excitation and emission settings on their specific fluorescence microscope to achieve the best signal-to-noise ratio for their emulsion system.

Data Presentation and Interpretation

The visualization of nonpolar components using this compound can provide valuable qualitative and quantitative data.

  • Qualitative Analysis: Fluorescence images will reveal the morphology, size distribution, and spatial arrangement of the oil or lipid droplets within the emulsion. This is critical for assessing emulsion stability, identifying flocculation or coalescence, and understanding the microstructure of the formulation.

  • Quantitative Analysis: As described in Protocol 3, fluorescence intensity measurements can be used to generate quantitative data on the volume fraction of the nonpolar phase. This can be presented in tables and graphs to compare different formulations or to monitor changes over time.

Logical Workflow for Emulsion Analysis

The following diagram illustrates the logical workflow for analyzing nonpolar components in emulsions using this compound.

Emulsion_Analysis_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_results Results emulsion_prep Emulsion Sample Preparation staining Staining of Emulsion emulsion_prep->staining dye_prep This compound Stock Solution Prep. dye_prep->staining microscopy Fluorescence Microscopy staining->microscopy quant_analysis Quantitative Image Analysis microscopy->quant_analysis qual_analysis Qualitative Analysis microscopy->qual_analysis concentration Nonpolar Phase Concentration quant_analysis->concentration morphology Droplet Morphology & Distribution qual_analysis->morphology

Caption: Workflow for emulsion analysis using this compound.

Mechanism of Visualization

The visualization of nonpolar components with this compound is based on the principle of partitioning and fluorescence. The hydrophobic nature of the dye drives its accumulation in the nonpolar (oil/lipid) phase of the emulsion, where it becomes highly concentrated. When excited by an appropriate light source, the dye molecules fluoresce, emitting light at a longer wavelength. This emitted light is then detected by the microscope, generating a high-contrast image of the nonpolar droplets against a dark background of the non-fluorescent aqueous phase.

Staining_Mechanism cluster_system Emulsion System cluster_dye Dye Interaction cluster_visualization Visualization aqueous_phase Aqueous Phase (Continuous) oil_droplet Oil Droplet (Dispersed) emission Fluorescence Emission oil_droplet->emission Fluoresces dye_molecule This compound (Hydrophobic) dye_molecule->oil_droplet Partitions into excitation Excitation Light excitation->oil_droplet microscope Microscope Detection emission->microscope

Caption: Mechanism of this compound staining and visualization.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect excitation/emission filters.- Dye concentration is too low.- Photobleaching.- Optimize filter sets based on the estimated spectral properties.- Increase the concentration of the this compound working solution.- Reduce exposure time or laser power. Use an anti-fade mounting medium.
High background fluorescence - Dye concentration is too high.- Incomplete removal of unbound dye.- Decrease the concentration of the this compound working solution.- Increase the number of washing steps after staining (if applicable to the sample).
Dye precipitation - Stock solution is not fully dissolved.- Working solution is unstable.- Ensure the stock solution is completely dissolved by vortexing.- Prepare fresh working solutions before each experiment.
Altered emulsion stability after staining - The solvent used for the dye (e.g., DMSO) may affect the emulsion.- Minimize the final concentration of the organic solvent in the emulsion by using a more concentrated stock solution or by diluting the dye in the continuous phase of the emulsion.

Conclusion

This compound is a valuable tool for the visualization and characterization of nonpolar components in emulsions. Its lipophilic nature and fluorescent properties enable clear and specific imaging of oil and lipid droplets. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this compound in their studies of emulsion systems. While the provided spectral data is an estimation, it serves as a strong starting point for the successful application of this dye in fluorescence microscopy.

References

Application Notes and Protocols: Long-Term Stability of Solvent Orange 60 in Stained Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 60, also known as Transparent Orange 3G, is a yellowish-orange dye belonging to the aminoketone chemical family.[1][2] It is widely utilized in the plastics industry for coloring materials such as polystyrene, ABS, PC, and PET due to its high heat resistance and excellent light fastness.[1][3][4] Its vibrant color and stability have also led to its use in other applications, including packaging, inks, and polyester fibers. In a research and drug development context, understanding the long-term stability of such dyes in stained samples is critical for ensuring the integrity and reproducibility of experimental results, particularly in microscopic analysis and archival tissues.

This document provides detailed application notes and protocols for assessing the long-term stability of this compound in stained samples. It outlines potential degradation pathways, key factors influencing stability, and experimental procedures for both real-time and accelerated aging studies.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to designing and interpreting stability studies.

PropertyValueReference
Chemical Name 12H-Isoindolo[2,1-a]perimidin-12-one
C.I. Name This compound
C.I. Number 564100
CAS Number 6925-69-5, 61969-47-9
Molecular Formula C18H10N2O
Molecular Weight 270.28 g/mol
Appearance Yellowish-orange powder
Melting Point 230°C
Heat Resistance (in PS) Up to 300°C
Light Fastness (in PS) Grade 8 (Superior)
Solubility (at 20°C) Insoluble in water; soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane.

Factors Influencing Long-Term Stability

The stability of this compound in stained samples can be influenced by a variety of environmental factors:

  • Light Exposure: Despite its excellent light fastness in plastics, prolonged exposure to high-intensity light, particularly UV radiation, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation processes. While stable at high temperatures in plastics, the stability in stained biological or other matrices at elevated temperatures is less understood.

  • Humidity: High humidity can affect the physical integrity of the sample and may facilitate hydrolytic degradation pathways.

  • pH: The local pH environment of the stained sample could potentially impact the chemical structure of the dye.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the degradation of the dye molecule.

  • Sample Matrix: The chemical composition of the stained sample (e.g., tissue, polymer, etc.) can interact with the dye and affect its stability.

Potential Degradation Pathways

While specific degradation pathways for this compound in stained samples are not extensively documented, based on its chemical structure, potential degradation mechanisms can be inferred. The primary chromophore is susceptible to cleavage, leading to a loss of color.

Figure 1. Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the long-term stability of this compound in stained samples through both real-time and accelerated aging studies.

Materials
  • This compound (analytical grade)

  • Appropriate solvent for dye solution (e.g., Dichloromethane, Acetone)

  • Sample matrix (e.g., tissue sections on microscope slides, polymer films)

  • Environmental chamber with controlled temperature and humidity

  • Light exposure system (e.g., Xenon arc lamp or UV lamp)

  • Spectrophotometer or colorimeter

  • Microscope with digital camera

  • HPLC-MS system for quantitative analysis (optional)

Experimental Workflow

Figure 2. Experimental workflow for assessing the long-term stability of this compound.

Staining Protocol
  • Prepare Staining Solution: Dissolve this compound in a suitable organic solvent (e.g., 0.1% w/v in dichloromethane). The optimal concentration may need to be determined empirically based on the sample matrix.

  • Sample Staining: Immerse the samples in the staining solution for a standardized period (e.g., 1-5 minutes).

  • Washing: Briefly wash the samples in a clean solvent to remove excess dye.

  • Drying: Allow the samples to air dry completely in a fume hood.

  • Mounting (for microscope slides): Mount the stained samples with an appropriate non-aqueous mounting medium and coverslip.

Aging Conditions
  • Storage Conditions: Store stained samples under controlled ambient conditions (e.g., 20-25°C, 40-50% relative humidity), protected from direct light.

  • Time Points: Analyze samples at regular intervals (e.g., 0, 3, 6, 12, 18, and 24 months).

  • Objective: To predict long-term stability in a shorter timeframe. The Arrhenius equation is often used to relate the rate of degradation at elevated temperatures to that at ambient temperatures.

  • Condition 1: Thermal Stress: Store samples at an elevated temperature (e.g., 40°C, 50°C, or 60°C) in a light-protected environmental chamber.

  • Condition 2: Photostability: Expose samples to a controlled light source (e.g., Xenon arc lamp) that simulates the spectral distribution of sunlight.

  • Time Points: Analyze samples at more frequent intervals (e.g., 0, 1, 2, 4, and 8 weeks).

Analytical Methods
  • Colorimetric Analysis:

    • Use a spectrophotometer or colorimeter to measure the color of the stained samples in the CIE Lab* color space.

    • Calculate the total color difference (ΔEab) at each time point relative to the baseline (T=0). A larger ΔEab indicates greater color change.

  • Microscopic Analysis:

    • Acquire digital images of the stained samples under a microscope using standardized settings (magnification, illumination, exposure).

    • Qualitatively assess for any changes in color intensity, uniformity, or morphology.

    • Quantitatively measure the mean pixel intensity of the stained areas using image analysis software.

  • Quantitative Chemical Analysis (HPLC-MS):

    • Extract the this compound from the stained sample using a suitable solvent.

    • Analyze the extract using a validated HPLC-MS method to determine the concentration of the intact dye. A decrease in concentration over time indicates degradation.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Colorimetric Stability Data (ΔE*ab)

Time PointReal-Time (25°C)Accelerated (50°C)Photostability (Xenon Arc)
0 0.00.00.0
1 week -1.2 ± 0.23.5 ± 0.4
2 weeks -2.1 ± 0.35.8 ± 0.5
4 weeks -3.5 ± 0.49.2 ± 0.7
8 weeks -5.2 ± 0.515.6 ± 1.1
3 months 0.8 ± 0.1--
6 months 1.5 ± 0.2--
12 months 2.9 ± 0.3--

Table 2: Quantitative Analysis of this compound Retention (%)

Time PointReal-Time (25°C)Accelerated (50°C)Photostability (Xenon Arc)
0 100100100
1 week -98.5 ± 1.092.1 ± 1.5
2 weeks -96.2 ± 1.285.3 ± 1.8
4 weeks -92.8 ± 1.575.6 ± 2.1
8 weeks -88.1 ± 1.862.4 ± 2.5
3 months 99.2 ± 0.8--
6 months 97.5 ± 1.1--
12 months 94.6 ± 1.4--

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the long-term stability of this compound in stained samples. By systematically assessing the impact of temperature, light, and time, researchers can establish appropriate storage conditions and confidently rely on the integrity of their stained samples for downstream applications. The excellent intrinsic heat and light stability of this compound suggests it is a suitable candidate for applications requiring long-term color retention, but empirical validation within the specific sample matrix and storage conditions is essential.

References

Troubleshooting & Optimization

How to dissolve Solvent Orange 60 for stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving Solvent Orange 60 to prepare stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound, also known as Transparent Orange 3G, is a yellowish-orange, hydrophobic dye belonging to the aminoketone chemical family.[1][2] It is insoluble in water but is soluble in various organic solvents.[2][3][4] Its solubility is generally higher in non-polar and some polar aprotic solvents.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

A2: Based on available data and general laboratory practice for hydrophobic compounds, the following solvents are recommended:

  • Dichloromethane (DCM): Offers the highest reported solubility.

  • Methylbenzene (Toluene): Good solubility.

  • Acetone & Butyl Acetate: Moderate solubility.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): While specific data is unavailable, these are strong polar aprotic solvents effective for many hydrophobic compounds and are common in biological and pharmaceutical research. They are recommended starting points for creating concentrated stock solutions.

  • Ethanol: Exhibits slight solubility.

Q3: Can I use heat to help dissolve this compound?

A3: Yes, gentle heating can aid dissolution. It is recommended to warm the solvent to between 40-80°C. However, be cautious not to exceed the boiling point of your chosen solvent. This compound has a high melting point (around 230°C) and good heat resistance (up to 300°C in polystyrene), so it is stable under moderate heating conditions.

Q4: My this compound is not dissolving completely. What should I do?

A4: If you are encountering issues with dissolution, please refer to our Troubleshooting Guide below for a systematic approach to resolving the problem. Common solutions include trying a different solvent, applying gentle heat, or using sonication.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents at 20°C.

SolventSolubility (g/L) at 20°C
Dichloromethane10
Methylbenzene5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol0.8

Note: Data is compiled from publicly available sources. Solubility in other common laboratory solvents such as DMSO and DMF has not been quantitatively reported but they are recommended for trial based on their properties.

Experimental Protocol: Preparing a Concentrated Stock Solution

This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Recommended solvent (e.g., DMSO, Dichloromethane)

  • Volumetric flask (Class A for high accuracy)

  • Analytical balance

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Spatula

  • Weighing paper/boat

Procedure:

  • Determine Required Mass: Calculate the mass of this compound needed to achieve your desired stock solution concentration and volume.

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Initial Dissolution:

    • Transfer the weighed powder to a beaker.

    • Add a small volume of the chosen solvent, just enough to wet the powder and create a slurry. This helps prevent clumping.

    • Add a magnetic stir bar to the beaker.

  • Dissolving the Solute:

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Gradually add more solvent until you reach approximately 70-80% of your final desired volume.

    • If the powder does not fully dissolve, you may apply gentle heat (40-60°C) or place the beaker in a sonicator bath for 5-10 minutes.

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved and the solution is clear, remove the stir bar.

    • Quantitatively transfer the solution to a volumetric flask of the appropriate size.

    • Rinse the beaker with a small amount of fresh solvent and add the rinse to the volumetric flask to ensure all the dye is transferred.

    • Carefully add solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the final stock solution to a labeled, airtight container (amber glass is recommended to protect from light) and store under appropriate conditions (typically at room temperature or as specified for your experiments).

Troubleshooting Guide

Use the following flowchart and guide to troubleshoot common issues encountered when dissolving this compound.

G A Start: Dissolving This compound B Is the powder fully dissolved? A->B C Action: Apply gentle heat (40-60°C) and/or sonicate for 5-10 mins. B->C No H Success: Stock solution prepared. B->H Yes D Is it dissolved now? C->D E Action: Try a stronger solvent (e.g., DCM, Toluene) or a polar aprotic solvent (DMSO, DMF). D->E No D->H Yes F Is it dissolved now? E->F G Action: Consider a mixed solvent system (e.g., Toluene + Isopropanol). F->G No F->H Yes I Issue: Re-evaluate solvent choice and required concentration. The desired concentration may exceed solubility limit. F->I Still No G->F

Caption: Troubleshooting workflow for dissolving this compound.

Q5: I've tried heating and sonication, but the powder still won't dissolve in my chosen solvent. What's the next step?

A5: This indicates that the concentration you are trying to achieve may be too high for that specific solvent. As shown in the workflow, the next step is to try a more effective solvent. Dichloromethane has the highest reported solubility. Alternatively, polar aprotic solvents like DMSO or DMF are excellent choices for creating highly concentrated stock solutions of hydrophobic compounds.

Q6: I managed to dissolve the compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer for my experiment. How can I prevent this?

A6: This is a common issue when working with hydrophobic compounds. Here are some strategies to overcome this:

  • Slow Addition: Add the concentrated organic stock solution dropwise into your aqueous buffer while vigorously stirring or vortexing. This gradual dilution can help prevent the compound from crashing out of solution.

  • Lower the Final Concentration: The precipitation indicates that the solubility limit in the final aqueous buffer has been exceeded. Try preparing a more dilute final solution.

  • Use a Co-solvent: In some cases, including a small percentage of an organic solvent (like DMSO or ethanol) in your final aqueous buffer can help maintain the solubility of the compound, provided it does not interfere with your experiment.

  • Formulation Aids: For drug development applications, consider using surfactants or other formulation excipients to improve aqueous solubility.

References

Preventing Solvent Orange 60 precipitation in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solvent Orange 60. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in aqueous buffer systems. Here you will find troubleshooting guides and frequently asked questions to help prevent precipitation and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound, also known as Transparent Orange 3G, is a yellowish-orange dye.[1][2] Chemically, it is an aminoketone with the molecular formula C18H10N2O.[3][4][5] Its chemical structure makes it highly hydrophobic, meaning it is inherently insoluble in water and aqueous buffers. This low aqueous solubility is the primary reason for its precipitation when introduced into buffer systems. It is, however, soluble in a variety of organic solvents.

Q2: What are the common organic solvents that can dissolve this compound?

This compound is soluble in several organic solvents. This property is often utilized to create a concentrated stock solution before diluting it into an aqueous buffer.

Q3: What is the primary strategy for preventing the precipitation of this compound in my aqueous experimental setup?

The most common and effective strategy is the use of a co-solvent. This involves dissolving this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution is then carefully diluted into the aqueous buffer to the final desired concentration. Dimethyl sulfoxide (DMSO) is a widely used co-solvent for this purpose in biological assays.

Q4: Are there alternatives to using co-solvents?

Yes, other methods can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of surfactants, which form micelles that encapsulate the dye, and potentially adjusting the pH of the buffer, although the pH-dependence of this compound solubility is not well-documented.

Q5: What concentration of co-solvent, like DMSO, is acceptable in my final aqueous solution?

The final concentration of the co-solvent should be kept to a minimum to avoid interfering with the experimental system, especially in biological assays. For cell-based assays, the final DMSO concentration should ideally be below 0.5%. For other applications, a final concentration of up to 2% may be acceptable, but this should be determined empirically for your specific experiment.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with this compound in aqueous buffers.

Issue 1: Precipitation upon dilution of the stock solution into the aqueous buffer.

Q: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my buffer. What should I do?

A: This is a common issue and can be addressed by following these steps:

  • Check the Final Concentration: You may be exceeding the solubility limit of this compound in the final buffer/co-solvent mixture. Try preparing a more dilute final solution.

  • Optimize the Dilution Method: Rapidly adding the concentrated stock solution to the buffer can cause localized high concentrations, leading to precipitation. A stepwise dilution is recommended. Add the stock solution slowly to the buffer while vortexing or stirring to ensure rapid and uniform mixing.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can try slightly increasing the final percentage of the co-solvent in your aqueous solution. However, be mindful of the tolerance of your assay to the co-solvent.

  • Consider Temperature: While information specific to this compound is limited, the solubility of some dyes increases with temperature. Gentle warming of the buffer during dilution might help, but ensure the temperature is compatible with your experimental components.

Issue 2: The prepared solution is cloudy or shows signs of aggregation over time.

Q: My solution of this compound in buffer was initially clear but has become cloudy. Why is this happening and how can I fix it?

A: Cloudiness or delayed precipitation indicates that the solution is supersaturated and unstable. Here are some potential solutions:

  • Use of Surfactants: The aggregation of hydrophobic molecules can be prevented by the addition of surfactants. Non-ionic surfactants like Tween® 20 or Polysorbate 80 are often used in biological applications as they are generally less disruptive to proteins and cells. These can be included in the aqueous buffer at a low concentration (e.g., 0.01% - 0.1%).

  • Filtration: After preparing the solution, filtering it through a 0.22 µm or 0.45 µm filter can remove any initial micro-precipitates, which can act as nucleation sites for further precipitation.

  • Fresh Preparation: Due to potential instability, it is always best to prepare the final working solution of this compound fresh before each experiment.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting precipitation issues with this compound.

TroubleshootingWorkflow Troubleshooting Precipitation of this compound start Start: this compound Precipitates in Aqueous Buffer check_stock Is the stock solution (in organic solvent) clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Is the dilution method optimized (slow addition, stirring)? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution: - Add stock to buffer slowly. - Vortex/stir during addition. check_dilution->optimize_dilution No check_final_conc Is the final concentration too high? check_dilution->check_final_conc Yes optimize_dilution->check_dilution lower_conc Lower the final concentration of this compound. check_final_conc->lower_conc Yes check_cosolvent Is the co-solvent concentration sufficient and compatible with the assay? check_final_conc->check_cosolvent No solution_stable Solution is stable. lower_conc->solution_stable adjust_cosolvent Adjust co-solvent percentage. (e.g., DMSO < 0.5% for cell assays) check_cosolvent->adjust_cosolvent No consider_surfactant Still precipitating? Consider adding a surfactant. check_cosolvent->consider_surfactant Yes adjust_cosolvent->solution_stable add_surfactant Add a non-ionic surfactant (e.g., Tween® 20 at 0.01-0.1%) to the aqueous buffer. consider_surfactant->add_surfactant Yes consider_surfactant->solution_stable No, precipitation resolved. add_surfactant->solution_stable

Caption: A logical workflow for troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C
SolventSolubility (g/L)
Dichloromethane10
Methylbenzene5
Butyl Acetate2.5
Acetone2
Ethyl Alcohol0.8

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container (e.g., a microcentrifuge tube or a glass vial).

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, sonicate the sample in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the steps for diluting the stock solution into an aqueous buffer to achieve the final working concentration.

  • Buffer Preparation: Prepare the desired aqueous buffer and allow it to equilibrate to the experimental temperature.

  • Initial Dilution (Optional but Recommended): If preparing a very dilute final solution, it is advisable to perform an intermediate dilution of the stock solution in the organic solvent.

  • Final Dilution:

    • Place the required volume of the aqueous buffer in a new tube.

    • While vortexing or stirring the buffer, slowly add the calculated volume of the this compound stock solution dropwise to the buffer.

    • Continue to mix for another 2-3 minutes to ensure homogeneity.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation for best results.

Experimental Workflow Diagram

ExperimentalWorkflow Workflow for Preparing this compound Working Solution start Start weigh Weigh this compound Powder start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock_solution dilution Slowly Add Stock Solution to Stirring Buffer stock_solution->dilution prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilution final_solution Final Working Solution dilution->final_solution check_precipitation Visually Inspect for Precipitation final_solution->check_precipitation troubleshoot Proceed to Troubleshooting Guide check_precipitation->troubleshoot Precipitation Observed experiment Use in Experiment check_precipitation->experiment Clear Solution

References

Technical Support Center: Correcting for Solvent Orange 60 Background Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to background fluorescence from Solvent Orange 60.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be causing background fluorescence in my experiments?

This compound, also known as Transparent Orange 3G, is a fluorescent dye belonging to the perinone chemical class.[1][2][3] It is commonly used to color various plastics, including polystyrene (PS), polymethylmethacrylate (PMMA), and acrylonitrile butadiene styrene (ABS), which are frequently used to manufacture laboratory consumables such as microcentrifuge tubes, pipette tips, and cell culture plates.[4][5]

The issue of background fluorescence can arise from the leaching of this dye from the plastic labware into your experimental solutions. This contamination can introduce a significant fluorescent signal that is not related to your specific target, thereby increasing the background noise and reducing the sensitivity of your assay. Studies have shown that various chemical additives can leach from common laboratory plastics into aqueous solutions and organic solvents, potentially interfering with biological experiments.

Q2: What are the likely spectral properties of this compound?

Based on data from analogous compounds, the estimated spectral properties are summarized below.

Parameter Estimated Wavelength Range Likely Microscope Filter Set
Excitation Maximum (λex) 450 - 490 nmBlue (e.g., DAPI/FITC excitation filter) or Green (e.g., TRITC/Cy3 excitation filter)
Emission Maximum (λem) 530 - 600 nmGreen (e.g., FITC emission filter) or Yellow/Orange (e.g., TRITC/Cy3 emission filter)

This overlap with commonly used fluorophores like FITC, GFP, and TRITC underscores the importance of correcting for its background signal.

Q3: How can I identify if this compound or other plastic leachates are the source of my background fluorescence?

A systematic approach with proper controls is the most effective way to pinpoint the source of high background.

Troubleshooting Workflow for Identifying Background Source

Troubleshooting Workflow start High Background Observed unstained_control Prepare Unstained Control: - Cells/Tissue only - All reagents except fluorescent probe start->unstained_control image_unstained Image Unstained Control (Same settings as experiment) unstained_control->image_unstained decision Is background high in unstained control? image_unstained->decision autofluorescence Source is likely Autofluorescence or Contamination decision->autofluorescence Yes probe_issue Source is likely Probe-related: - Non-specific binding - High concentration decision->probe_issue No leachate_test Test for Labware Leaching: - Incubate buffer in suspect plasticware - Image the buffer autofluorescence->leachate_test decision2 Is the incubated buffer fluorescent? leachate_test->decision2 leachate_confirmed Contamination from plasticware confirmed decision2->leachate_confirmed Yes autofluorescence_source Source is likely sample autofluorescence decision2->autofluorescence_source No

Caption: A logical workflow to diagnose the source of background fluorescence.

Troubleshooting Guides

Guide 1: Minimizing Background Through Experimental Best Practices
Issue Recommended Action Rationale
Potential Leaching from Plasticware - Use labware made from virgin polypropylene or glass. - Pre-rinse all plasticware with a suitable solvent (e.g., ethanol, then sterile water or buffer). - Avoid prolonged storage of solutions in plastic tubes, especially at elevated temperatures.Reduces the likelihood of fluorescent additives like this compound leaching into your samples.
High Autofluorescence of Sample - If using fixed cells, consider alternative fixation methods to aldehyde-based fixatives. - For tissue sections, photobleaching prior to staining can be effective.Aldehyde fixation can increase sample autofluorescence. Photobleaching can selectively destroy endogenous fluorophores.
Non-Specific Probe Binding - Optimize the concentration of your primary and secondary antibodies or fluorescent probe. - Ensure adequate blocking of non-specific sites.High antibody/probe concentrations can lead to increased non-specific binding and higher background.
Insufficient Washing - Increase the number and duration of wash steps after incubation with fluorescent reagents.Thorough washing is crucial for removing unbound fluorescent molecules.
Guide 2: Post-Acquisition Background Correction

If experimental optimization is insufficient, several computational methods can be employed to correct for background fluorescence.

Method Description Software Implementation
Image-Based Subtraction A simple and effective method where an image of a cell-free area ("background image") is subtracted from the experimental images.Most image analysis software (e.g., ImageJ/Fiji, CellProfiler) have built-in functions for image subtraction.
Rolling Ball / Sliding Paraboloid An algorithm that removes smooth, continuous background from images. It works by "rolling" a virtual ball over the intensity landscape of the image; the ball's path defines the background.Available in ImageJ/Fiji ("Subtract Background").
Top-Hat / Surface Fit More advanced algorithms that can correct for uneven background fluorescence. Top-Hat uses morphological operations, while Surface Fit fits a polynomial surface to the background.Implemented in various microscopy software packages.
Spectral Unmixing A powerful technique that computationally separates the emission spectra of multiple fluorophores, including the background fluorescence, in each pixel of the image.Requires a spectral detector on the microscope and specialized software (e.g., ZEN, LAS X, NIS-Elements).

Experimental Protocols

Protocol 1: Image-Based Background Subtraction

Objective: To correct for uniform background fluorescence using a background image.

Methodology:

  • Sample Preparation: Prepare your experimental samples as usual.

  • Acquisition of Background Image:

    • On the same coverslip or in an adjacent well, find a region that is free of cells but representative of the background.

    • Using the exact same imaging settings (e.g., laser power, exposure time, gain) as your experimental images, acquire one or more "background" images.

  • Acquisition of Experimental Images: Acquire images of your cells of interest.

  • Image Processing:

    • Open your experimental and background images in an image analysis software like ImageJ/Fiji.

    • If you acquired multiple background images, create an average intensity projection.

    • Use the image subtraction function to subtract the background image (or the averaged background) from each of your experimental images.

Workflow for Image-Based Background Subtraction

Image-Based Background Subtraction start Acquire Experimental and Background Images process Open Images in Analysis Software start->process subtract Subtract Background Image from Experimental Image process->subtract result Corrected Image subtract->result

Caption: A simplified workflow for image-based background subtraction.

Protocol 2: Spectral Unmixing for Background Correction

Objective: To separate the fluorescence signal of your probe from the background fluorescence spectrum.

Methodology:

  • Acquisition of Reference Spectra:

    • Background Spectrum: Prepare a sample that contains the source of the background fluorescence. If you suspect leaching from plasticware, incubate your experimental buffer in the suspect plasticware for a relevant period and then acquire its emission spectrum using the spectral detector on your microscope. If sample autofluorescence is the issue, use an unstained cell/tissue sample.

    • Probe Spectrum: Prepare a sample containing only your specific fluorescent probe (e.g., cells expressing a fluorescent protein or stained with a single fluorophore). Acquire its emission spectrum.

  • Acquisition of Experimental Data: Acquire spectral image data from your fully stained experimental samples.

  • Perform Linear Unmixing:

    • In your microscope's software, use the spectral unmixing module.

    • Provide the reference spectra for your probe and the background.

    • The software will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for your specific signal and the background.

Conceptual Diagram of Spectral Unmixing

Spectral Unmixing Concept cluster_0 Inputs cluster_1 Outputs mixed_signal Mixed Signal (Probe + Background) unmixing Linear Unmixing Algorithm mixed_signal->unmixing probe_spectrum Reference Spectrum (Probe) probe_spectrum->unmixing bg_spectrum Reference Spectrum (Background) bg_spectrum->unmixing unmixed_probe Unmixed Signal (Probe Only) unmixing->unmixed_probe unmixed_bg Unmixed Signal (Background Only) unmixing->unmixed_bg

Caption: The process of separating mixed signals using spectral unmixing.

References

Optimizing Solvent Orange 60 Concentration for Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the hypothetical use of Solvent Orange 60 as a fluorescent stain for cellular imaging. As specific protocols for this application are not widely established, this guide offers a starting point for optimization based on principles of fluorescence microscopy and protocols for analogous lipophilic dyes.

Experimental Protocols

Below are detailed methodologies for live and fixed cell staining. These are suggested starting points and will likely require optimization for your specific cell type and experimental conditions.

Live-Cell Staining with this compound (Hypothetical Protocol)

This protocol is adapted from established methods for other lipophilic dyes and should be optimized for your specific application.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Live-cell imaging medium, pre-warmed to 37°C

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Washing: Gently wash the cells once with pre-warmed PBS.

  • Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium or PBS to remove unbound dye.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image immediately using a fluorescence microscope with an appropriate filter set.

Fixed-Cell Staining with this compound (Hypothetical Protocol)

This protocol provides a framework for staining fixed cells and is compatible with subsequent immunofluorescence.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Antifade mounting medium

  • (Optional) DAPI or other nuclear counterstain

Procedure:

  • Cell Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Prepare Staining Solution: Dilute the this compound stock solution in PBS to a final working concentration (e.g., 1-10 µM).

  • Staining: Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Counterstaining: If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filter sets.

Data Presentation

Table 1: Recommended Starting Concentrations for Lipophilic Dyes

DyeStock SolutionWorking Concentration (Live Cells)Working Concentration (Fixed Cells)Incubation Time (Live Cells)Incubation Time (Fixed Cells)
This compound (Hypothetical) 1 mM in DMSO1 - 10 µM1 - 10 µM15 - 30 min30 min
BODIPY 493/503 1 mg/mL in DMSO[1]1 - 3 µM[]0.5 - 5 µM[]15 - 30 min[]20 - 60 min[]
Nile Red 1 mM in DMSO100 - 1000 nM100 - 1000 nM10 - 30 min15 - 30 min

Table 2: Cytotoxicity of Common Solvents in Cell Culture

SolventNon-Toxic Concentration RangeNotes
DMSO < 0.5% (v/v)Concentrations ≥ 1% can significantly decrease cell viability.
Ethanol < 0.5% (v/v)Generally less toxic than DMSO at similar concentrations.
Acetone < 1% (v/v)Considered one of the least cytotoxic common solvents.

Troubleshooting Guide

Q1: I am observing very weak or no fluorescence signal.

  • Possible Cause: Inadequate dye concentration.

    • Solution: Optimize the concentration of this compound. Create a titration series (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cell type.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the incubation period to allow for better uptake of the dye.

  • Possible Cause: Photobleaching.

    • Solution: Minimize exposure of the stained cells to light. Use an antifade mounting medium for fixed cells. Reduce the excitation light intensity and exposure time during imaging.

  • Possible Cause: Incorrect filter sets.

    • Solution: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. Although specific data for cell staining is unavailable, its orange color suggests excitation in the blue-green region and emission in the orange-red region.

Q2: My images have high background fluorescence.

  • Possible Cause: Excess dye remaining after staining.

    • Solution: Optimize the washing steps after incubation. Increase the number and duration of washes to effectively remove unbound dye.

  • Possible Cause: Dye precipitation or aggregation.

    • Solution: Prepare fresh working solutions of the dye for each experiment. Ensure the stock solution is fully dissolved before dilution. Consider a brief centrifugation of the working solution before adding it to the cells.

  • Possible Cause: Autofluorescence of the cells or culture medium.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If using phenol red-containing medium, switch to a phenol red-free medium for imaging, as phenol red can contribute to background fluorescence.

Q3: The staining is uneven or patchy.

  • Possible Cause: Inconsistent cell health or density.

    • Solution: Ensure you are working with a healthy and evenly distributed cell culture.

  • Possible Cause: Inadequate mixing of the staining solution.

    • Solution: Gently agitate the sample during incubation to ensure an even distribution of the dye.

  • Possible Cause: Dye aggregation.

    • Solution: As mentioned previously, ensure the dye is well-solubilized and consider centrifuging the working solution.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for this compound in cell staining?

A: The precise mechanism for this compound in a cellular context is not well-documented in scientific literature. Based on its chemical properties as a lipophilic, non-polar molecule, it is hypothesized to accumulate in lipid-rich structures within the cell, such as lipid droplets, similar to other dyes like Nile Red and BODIPY 493/503.

Q: Is this compound toxic to cells?

A: The cytotoxicity of this compound in cell culture has not been extensively studied. However, like many fluorescent dyes, it has the potential to be toxic at high concentrations or with prolonged exposure. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Additionally, the solvent used to dissolve the dye (typically DMSO) can be toxic at concentrations above 0.5%.

Q: What is the photostability of this compound?

A: The photostability of this compound in a microscopy setting is not well-characterized. To minimize photobleaching, it is recommended to limit light exposure, use the lowest possible excitation light intensity, and use an antifade reagent in the mounting medium for fixed samples.

Q: Can I use this compound for multi-color imaging?

A: In principle, yes, provided its excitation and emission spectra do not significantly overlap with the other fluorophores in your panel. You will need to determine the spectral properties of this compound in your specific staining conditions and choose other dyes with distinct spectral profiles.

Q: How should I store the this compound stock solution?

A: Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging cell_culture Culture cells on coverslips/dishes wash1 Wash with PBS cell_culture->wash1 prepare_stain Prepare this compound working solution stain_cells Incubate cells with stain (15-30 min, 37°C) prepare_stain->stain_cells wash2 Wash to remove unbound dye stain_cells->wash2 add_media Add fresh imaging medium wash2->add_media acquire_images Fluorescence Microscopy add_media->acquire_images

Caption: Live-cell staining workflow with this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Weak or No Signal conc Low Dye Concentration issue->conc time Short Incubation Time issue->time bleach Photobleaching issue->bleach filters Incorrect Filters issue->filters sol_conc Titrate concentration (1-20 µM) conc->sol_conc sol_time Increase incubation (30-60 min) time->sol_time sol_bleach Minimize light exposure, use antifade bleach->sol_bleach sol_filters Verify filter set compatibility filters->sol_filters

Caption: Troubleshooting weak fluorescence signals.

References

Troubleshooting poor staining with Solvent Orange 60.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Solvent Orange 60 staining during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary properties?

This compound, also known as Transparent Orange 3G, is a yellowish-orange solvent dye belonging to the aminoketone series.[1] It is characterized by its high heat resistance, good light fastness, and solubility in organic solvents, but it is insoluble in water.[2][3] Its primary industrial applications are in the coloring of plastics, resins, and fibers, such as polystyrene, ABS, PMMA, PC, and PET.[4][5]

Q2: Is this compound commonly used for biological staining?

This compound is not a conventional biological stain. Its application in a research or laboratory setting for staining cells or tissues is not well-documented in scientific literature. Using this dye for biological applications is likely to be experimental. Solvent dyes, in general, are used to help identify cellular structures, but specific protocols for this compound are not established.

Q3: What are the main challenges when using a hydrophobic dye like this compound in a biological context?

The primary challenge is the dye's insolubility in water and aqueous buffers, which are the standard media for biological experiments. This can lead to several problems:

  • Dye Precipitation: The dye may precipitate out of solution when introduced to an aqueous environment, preventing it from reaching the target structures.

  • Non-Specific Binding: Hydrophobic dyes can bind indiscriminately to any lipid-rich structures in a cell, such as membranes, leading to high background and lack of specific staining.

  • Uneven Staining: Due to poor solubility, achieving a uniform distribution of the dye throughout the sample can be difficult, resulting in patchy or inconsistent staining.

Q4: What are the safety precautions for handling this compound in the lab?

This compound may cause skin, eye, and respiratory irritation. It is also harmful if swallowed. When handling this dye, it is important to:

  • Use a chemical fume hood to avoid inhaling the powder.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Troubleshooting Guide for Poor Staining

Problem 1: Weak or No Staining Signal

This is a common issue when using a hydrophobic dye in an aqueous environment. The primary cause is often poor dye solubility and delivery to the target.

Possible Cause Recommended Solution
Inadequate Dye Concentration The optimal concentration for this experimental dye is unknown. It is recommended to perform a titration to determine the ideal concentration for your specific cell or tissue type.
Insufficient Incubation Time Increase the incubation time to allow for better penetration of the dye into the cells or tissue.
Poor Dye Solubility and Aggregation Ensure the dye is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before preparing the final staining solution. The final concentration of the organic solvent in the aqueous staining buffer should be kept to a minimum to avoid cell toxicity.
Photobleaching Although solvent dyes can have good photostability, prolonged exposure to excitation light can still cause fading. Minimize light exposure by using neutral density filters, reducing illumination intensity, and limiting exposure time during imaging.
Problem 2: High Background or Non-Specific Staining

High background fluorescence can obscure the desired signal and is often caused by the hydrophobic nature of the dye.

Possible Cause Recommended Solution
Excess Dye Remaining After Staining Optimize the washing steps after incubation. Increase the number and duration of washes with a suitable buffer (e.g., PBS) to remove unbound dye.
Dye Precipitation or Aggregation Ensure the dye is fully dissolved in the stock solution. Aggregates can bind non-specifically to cellular surfaces, increasing background fluorescence. Consider filtering the staining solution before use.
Non-Specific Binding to Hydrophobic Structures The hydrophobic nature of this compound will cause it to associate with lipid-rich structures. This is an inherent property of the dye. If specific staining of a particular organelle is desired, this dye may not be suitable.
Autofluorescence of Cells or Tissue Include an unstained control sample to assess the level of natural fluorescence in your cells or tissue at the imaging settings you are using.
Problem 3: Uneven or Patchy Staining

This issue often points to problems with the staining solution or the sample itself.

Possible Cause Recommended Solution
Inconsistent Cell Health or Density Ensure you are working with a healthy and evenly distributed cell culture. For tissue sections, proper fixation and sectioning are crucial for uniform staining.
Inadequate Mixing of Staining Solution Gently agitate the sample during incubation to ensure an even distribution of the dye.
Dye Aggregation As mentioned previously, ensure the dye is well-solubilized. Consider vortexing the stock solution before diluting it into the final staining buffer.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Family Aminoketone
C.I. No. 564100
CAS No. 6925-69-5 / 61969-47-9
Appearance Yellowish-orange powder
Melting Point 230°C
Heat Resistance Up to 300-350°C (in plastics)
Light Fastness Grade 7-8 (on a scale of 1-8)
Table 2: Solubility of this compound in Organic Solvents (at 20°C)
SolventSolubility (g/L)Reference(s)
Acetone2
Butyl Acetate2.5
Methylbenzene5
Dichloromethane10
Ethylalcohol0.8

Experimental Protocols

Disclaimer: The following is a hypothetical protocol for staining cells with this compound and should be optimized for your specific experimental needs.

Protocol 1: General Staining of Live or Fixed Cells
  • Preparation of Staining Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution:

    • Dilute the stock solution into a suitable buffer (e.g., PBS for fixed cells, cell culture medium for live cells) to the desired final concentration. It is recommended to test a range of concentrations from 0.1 to 10 µg/mL.

    • Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or cell death.

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash once with PBS.

    • Add the staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. Incubation time will require optimization.

    • For suspension cells, pellet the cells and resuspend them in the staining solution.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets. The exact excitation and emission maxima for this compound in a cellular environment are not well-documented and may need to be determined empirically.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Staining with this compound cluster_weak_signal Weak or No Signal cluster_high_background High Background / Non-Specific Staining cluster_uneven_staining Uneven / Patchy Staining cluster_solution Resolution start Identify Staining Issue A1 Increase Dye Concentration start->A1 Weak/No Signal B1 Optimize Wash Steps (Increase number/duration) start->B1 High Background C1 Ensure Uniform Cell Health/Density start->C1 Uneven Staining A2 Increase Incubation Time A1->A2 A3 Improve Dye Solubility (Check stock solution) A2->A3 A4 Reduce Photobleaching A3->A4 end Staining Improved A4->end B2 Check for Dye Precipitation (Filter staining solution) B1->B2 B3 Assess Autofluorescence (Unstained control) B2->B3 B3->end C2 Gentle Agitation During Incubation C1->C2 C3 Ensure Complete Dye Solubilization C2->C3 C3->end

Caption: Troubleshooting workflow for poor staining with this compound.

Staining_Logic_Diagram cluster_prep Preparation cluster_stain Staining Protocol cluster_post Post-Staining cluster_key_considerations Key Considerations prep_dye 1. Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_stain 2. Dilute Stock in Aqueous Buffer (e.g., PBS, Medium) Final DMSO <0.5% prep_dye->prep_stain apply_stain 3. Apply Staining Solution to Cells prep_stain->apply_stain incubate 4. Incubate (e.g., 15-60 min at 37°C) Protect from light apply_stain->incubate wash 5. Wash Cells (2-3 times with buffer) incubate->wash image 6. Image with Fluorescence Microscope wash->image solubility Dye Solubility solubility->prep_dye toxicity Solvent Toxicity toxicity->prep_stain concentration Dye Concentration concentration->prep_stain time Incubation Time time->incubate

Caption: Experimental workflow for using this compound in cell staining.

References

Technical Support Center: Reducing Solvent Orange 60 Migration in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the migration of Solvent Orange 60 in various polymer systems.

Troubleshooting Guide: Issues with this compound Migration

This guide addresses common problems encountered during experiments involving polymers colored with this compound.

Problem Potential Cause Recommended Solution
Color bleeding onto adjacent materials High concentration of this compound, leading to supersaturation within the polymer matrix.Reduce the concentration of this compound to the lowest effective level.
Incompatibility between the dye and the polymer.Select a polymer grade with higher affinity for perinone dyes. Consider surface modification of the polymer.
Presence of migrating additives (e.g., plasticizers).Replace migrating additives with non-migrating alternatives such as polymeric plasticizers.
Surface blooming or chalking Low molecular weight of the dye allows it to move freely within the polymer.Incorporate anti-blooming agents. Consider synthesizing a polymeric version of the dye to increase its molecular weight.
High processing temperatures causing dye degradation or increased mobility.Optimize processing parameters by lowering the temperature and reducing cycle times where possible.
Discoloration of the polymer over time Reaction of the dye with other additives or the polymer itself, facilitated by migration.Use stabilizing additives like Hindered Amine Light Stabilizers (HALS) which can help to trap free radicals and may reduce dye mobility.[1][2][3]
Inconsistent color in the final product Poor dispersion of the dye within the polymer matrix.Improve dispersion through the use of appropriate mixing elements, and consider using masterbatches with pre-dispersed this compound.

Frequently Asked Questions (FAQs)

Understanding this compound and Migration

Q1: What is this compound and in which polymers is it commonly used?

This compound, also known as Transparent Orange 3G, is a perinone-based solvent dye.[2][4] It is frequently used to color a variety of plastics due to its bright, transparent orange shade and good heat stability. Common polymers include polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS).

Q2: What is dye migration and why is it a concern?

Dye migration is the movement of a colorant from within the polymer matrix to its surface or into an adjacent material upon contact. This phenomenon is a significant concern in applications where color stability and product safety are critical, such as in food packaging, medical devices, and consumer goods. Migration can lead to contamination, aesthetic defects, and a decrease in the functional properties of the product.

Q3: What are the primary factors that influence the migration of this compound?

Several factors can influence the migration of this compound:

  • Polymer Type and Morphology: The chemical nature, crystallinity, and density of the polymer matrix play a crucial role. Amorphous polymers with lower glass transition temperatures (Tg) may allow for greater dye mobility.

  • Dye Concentration: Higher concentrations of the dye can lead to supersaturation within the polymer, increasing the likelihood of migration.

  • Presence of Other Additives: Low molecular weight additives, such as plasticizers, can facilitate dye migration by increasing the free volume within the polymer.

  • Temperature and Environment: Elevated temperatures during processing or use can increase the kinetic energy of the dye molecules, promoting their movement. Exposure to certain solvents or chemicals can also accelerate migration.

  • Time: Migration is a time-dependent process; longer contact times typically result in a greater degree of migration.

Strategies to Reduce this compound Migration

Q4: How can the polymer matrix be modified to reduce migration?

Selecting a polymer with a higher affinity for this compound or one with a more crystalline structure can physically entrap the dye molecules more effectively. For instance, polymers with aromatic moieties may interact more favorably with the perinone structure of the dye, reducing its tendency to migrate.

Q5: What types of additives can be used to minimize the migration of this compound?

  • High Molecular Weight Additives: Incorporating additives with high molecular weight, such as polymeric plasticizers or waxes, can help to fill the free volume within the polymer matrix, thereby hindering the movement of the dye molecules.

  • Anti-Migration Agents: Specialized additives, sometimes referred to as bloom inhibitors, can be incorporated into the polymer formulation. These agents are designed to have a high affinity for the dye, effectively anchoring it within the polymer matrix.

  • Hindered Amine Light Stabilizers (HALS): While primarily used for UV stabilization, some high molecular weight HALS have been shown to reduce the migration of other additives and may have a similar effect on dyes by reducing their mobility within the polymer.

Q6: Can this compound be chemically modified to prevent migration?

Yes, one of the most effective strategies is to increase the molecular weight of the dye itself. This can be achieved by synthesizing a polymeric dye . By grafting the this compound chromophore onto a polymer backbone, its mobility is significantly restricted. Research into polymeric dyes based on various chromophores has shown a significant reduction in migration compared to their monomeric counterparts.

Q7: How do processing conditions affect the migration of this compound?

Processing conditions, particularly temperature, can have a significant impact. Higher processing temperatures can increase the free volume in the polymer and the kinetic energy of the dye molecules, leading to a higher potential for migration. Optimizing processing parameters to use the lowest possible temperature and shortest residence time can help to minimize this effect.

Quantitative Data on Migration Reduction

While the strategies mentioned above are well-established for reducing the migration of additives in polymers, specific quantitative data for the reduction of this compound migration is not widely available in published literature. The effectiveness of each method is highly dependent on the specific polymer system, the concentration of the dye and additives, and the end-use application. To obtain precise quantitative data, experimental testing is necessary.

The following table illustrates the type of data that should be collected from such experimental testing.

Polymer Matrix Anti-Migration Strategy Concentration of Additive/Modification Test Condition (Simulant, Time, Temp.) Migration Level (µg/dm²) % Reduction in Migration
PolycarbonateNone (Control)N/AFood Simulant D1, 10 days, 40°CData to be determined experimentallyN/A
PolycarbonateHALS Additive0.5% w/wFood Simulant D1, 10 days, 40°CData to be determined experimentallyCalculated from experimental data
PolystyreneNone (Control)N/A50% Ethanol, 10 days, 40°CData to be determined experimentallyN/A
PolystyrenePolymeric DyeN/A50% Ethanol, 10 days, 40°CData to be determined experimentallyCalculated from experimental data

Experimental Protocols

Protocol 1: Solvent Extraction for Quantification of Migrated this compound

This protocol describes a method to quantify the amount of this compound that has migrated from a polymer into a liquid.

1. Materials and Equipment:

  • Polymer samples containing this compound
  • Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil, as per relevant regulations for food contact materials)
  • Glass migration cells or beakers
  • Incubator or oven for controlled temperature storage
  • UV-Vis Spectrophotometer
  • Volumetric flasks and pipettes
  • Solvent for extraction (e.g., dichloromethane or acetone)
  • Analytical balance

2. Procedure:

  • Sample Preparation: Cut the polymer samples into standardized dimensions (e.g., 1 dm²).
  • Migration Test: Place the polymer sample in a migration cell and add a known volume of the selected food simulant, ensuring the sample is fully immersed.
  • Incubation: Store the migration cells at a specified temperature and for a defined duration (e.g., 10 days at 40°C for accelerated testing).
  • Extraction: After incubation, remove the polymer sample. Transfer a known aliquot of the food simulant into a separatory funnel. Add a suitable extraction solvent and perform a liquid-liquid extraction to transfer the migrated this compound into the organic phase. Repeat the extraction process to ensure complete recovery.
  • Quantification: Combine the organic extracts and evaporate the solvent. Re-dissolve the residue in a known volume of a suitable solvent. Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance to create a calibration curve.
  • Calculation: Use the calibration curve to determine the concentration of this compound in the sample solution and calculate the total amount of dye that migrated from the polymer sample.

Protocol 2: Surface Analysis for Blooming Assessment

This protocol provides a qualitative method to assess the surface blooming of this compound.

1. Materials and Equipment:

  • Polymer samples containing this compound
  • White, lint-free cloth
  • Optical microscope
  • Controlled environment chamber (temperature and humidity)

2. Procedure:

  • Aging: Place the polymer samples in a controlled environment chamber at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).
  • Visual Inspection: After aging, visually inspect the surface of the polymer for any signs of a powdery or crystalline deposit (bloom).
  • Wipe Test: Gently wipe the surface of the polymer with a clean, white, lint-free cloth. Observe the cloth for any transfer of orange color, which would indicate surface migration.
  • Microscopic Examination: Examine the surface of the polymer under an optical microscope to identify any crystalline structures or surface deposits of the dye.

Visualizations

logical_relationship cluster_factors Factors Influencing Migration cluster_solutions Mitigation Strategies A Polymer Properties (Tg, Crystallinity) Migration Dye Migration A->Migration B Dye Properties (Molecular Weight, Concentration) B->Migration C Additives (e.g., Plasticizers) C->Migration D External Conditions (Temperature, Time) D->Migration Sol1 Polymer Selection Sol2 Polymeric Dye Synthesis Sol3 Anti-Migration Additives Sol4 Process Optimization Migration->Sol1 Migration->Sol2 Migration->Sol3 Migration->Sol4

Caption: Factors influencing and strategies to mitigate dye migration.

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analysis cluster_result Result Prep Prepare Polymer with This compound Test Expose to Food Simulant (Time, Temperature) Prep->Test Place in migration cell Extract Solvent Extraction of Simulant Test->Extract Collect simulant Quantify UV-Vis Spectrophotometry Extract->Quantify Analyze extract Result Quantify Migrated Dye Quantify->Result

Caption: Workflow for quantifying this compound migration.

References

Technical Support Center: Addressing Cellular Toxicity of Solvent Orange 60 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cellular toxicity of Solvent Orange 60 in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

This compound is a lipophilic, orange fluorescent dye.[1][2][3][4][5] Its lipophilic nature makes it suitable for staining lipid-rich structures within live cells, such as lipid droplets. While primarily used in the plastics and textile industries, its fluorescent properties are being explored for biological imaging.

Q2: What are the primary concerns when using this compound for live-cell imaging?

The main concerns are cellular toxicity and phototoxicity. This compound, like other solvent dyes, is not inherently designed for biological applications and can be toxic to cells, especially at higher concentrations or with prolonged exposure. Phototoxicity is damage to cells caused by the light used to excite the fluorescent dye, which can generate reactive oxygen species (ROS).

Q3: What are common signs of this compound-induced cellular toxicity?

Common indicators of cellular toxicity that you might observe during your live-cell imaging experiments include:

  • Changes in cell morphology (e.g., rounding, blebbing, vacuole formation).

  • Reduced cell proliferation or cell death.

  • Detachment of adherent cells from the culture surface.

  • Altered organelle function, particularly mitochondrial dysfunction.

  • Increased production of reactive oxygen species (ROS).

Q4: How can I minimize the cellular toxicity of this compound?

To mitigate toxicity, it is crucial to optimize your staining protocol by:

  • Using the lowest effective concentration: Perform a concentration titration to find the minimum dye concentration that provides a sufficient signal.

  • Minimizing incubation time: Reduce the time cells are exposed to the dye.

  • Using a suitable solvent: While this compound is insoluble in water, it has slight solubility in ethanol and DMSO. Use the lowest possible concentration of the solvent, as the solvent itself can be toxic to cells.

  • Washing cells after staining: If possible with your experimental design, wash the cells with fresh media after incubation to remove excess dye.

Q5: Are there any alternatives to this compound for lipid droplet imaging?

Yes, several other fluorescent dyes are commonly used for staining lipid droplets in live cells, which may exhibit lower toxicity. These include:

  • Nile Red: A widely used lipophilic stain for intracellular lipid droplets.

  • BODIPY 493/503: A green fluorescent dye that is also frequently used for lipid droplet visualization.

  • LipidSpot™ Dyes: Commercially available dyes designed for lipid droplet staining.

It is recommended to test these alternatives if you experience significant toxicity with this compound.

Troubleshooting Guides

Problem 1: High Cell Death or Poor Cell Health After Staining

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Dye concentration is too high. Perform a dose-response experiment.Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to find the lowest concentration with an acceptable signal-to-noise ratio.
Incubation time is too long. Optimize the incubation period.Test different incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs) to find the shortest time required for adequate staining.
Solvent toxicity. Minimize solvent concentration.Prepare a high-concentration stock solution of this compound in DMSO or ethanol and use the minimal volume for dilution in your culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).
Inherent cytotoxicity of the dye. Evaluate cell viability.Use a cytotoxicity assay (e.g., MTT or LDH assay) to quantify cell death at different dye concentrations.
Problem 2: Weak Fluorescent Signal or High Background

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Dye concentration is too low. Increase dye concentration incrementally.If you have already optimized for the lowest possible concentration to reduce toxicity, you may need to slightly increase it for a better signal. Balance is key.
Suboptimal imaging settings. Adjust microscope parameters.Ensure you are using the correct excitation and emission filters for this compound. Optimize laser power, exposure time, and detector gain to maximize signal while minimizing phototoxicity.
Dye precipitation. Check dye solution.This compound is poorly soluble in aqueous solutions. Ensure the dye is fully dissolved in the stock solvent before diluting in media. Precipitates can cause high background and uneven staining.
Autofluorescence. Use appropriate controls.Image unstained cells under the same imaging conditions to assess the level of natural cellular fluorescence.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare different concentrations of this compound in culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the dye) and an untreated control.

  • Replace the medium in the wells with the prepared solutions and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • LDH assay kit (commercially available)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, transfer a small aliquot of the culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's instructions (usually 20-30 minutes) at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to assess mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cells of interest

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells and treat them with this compound as previously described. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer (provided with the kit or PBS).

  • Immediately analyze the cells using a fluorescence microscope or a plate reader.

    • For microscopy, capture images in both the green (monomers) and red (aggregates) channels.

    • For a plate reader, measure the fluorescence intensity at both emission wavelengths (around 530 nm for green and 590 nm for red).

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial dysfunction.

Visualizations

cluster_0 Troubleshooting Workflow for High Cellular Toxicity Start High Cell Death Observed Concentration Is Dye Concentration Optimized? Start->Concentration Incubation Is Incubation Time Minimized? Concentration->Incubation Yes Optimize_C Perform Dose-Response (e.g., 0.1-10 µM) Concentration->Optimize_C No Solvent Is Solvent Concentration <0.1%? Incubation->Solvent Yes Optimize_T Reduce Incubation Time (e.g., 15-60 min) Incubation->Optimize_T No Alternative Consider Alternative Dyes (e.g., Nile Red, BODIPY) Solvent->Alternative Yes Optimize_S Lower Solvent Concentration Solvent->Optimize_S No Optimize_C->Incubation Optimize_T->Solvent Optimize_S->Alternative

Caption: Troubleshooting workflow for addressing high cellular toxicity.

cluster_1 Potential Mechanism of this compound Toxicity SO60 This compound (Lipophilic Dye) Mitochondria Mitochondrial Accumulation SO60->Mitochondria ETC Disruption of Electron Transport Chain Mitochondria->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Phototoxicity Light Excitation Phototoxicity->ROS

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

cluster_2 Experimental Workflow for Assessing Cytotoxicity Start Prepare Cell Culture Treatment Treat with this compound (and Controls) Start->Treatment Assay_Choice Select Cytotoxicity Assay Treatment->Assay_Choice MTT MTT Assay (Metabolic Activity) Assay_Choice->MTT Viability LDH LDH Assay (Membrane Integrity) Assay_Choice->LDH Cytotoxicity JC1 JC-1 Assay (Mitochondrial Health) Assay_Choice->JC1 Mechanism Analysis Data Analysis and Interpretation MTT->Analysis LDH->Analysis JC1->Analysis

Caption: A general experimental workflow for evaluating cytotoxicity.

References

Technical Support Center: Filter Set Selection for Orange Fluorophores in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific fluorescence excitation and emission data for Solvent Orange 60, this guide utilizes a representative orange fluorophore, Texas Red®, as a practical substitute. The principles and troubleshooting advice provided are broadly applicable to other fluorophores with similar spectral characteristics.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting appropriate filter sets and troubleshooting common issues encountered during fluorescence microscopy of orange-emitting fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the ideal excitation and emission wavelengths for observing orange fluorescence?

A1: The optimal excitation and emission wavelengths depend on the specific fluorophore being used. For our representative fluorophore, Texas Red®, the excitation maximum is approximately 595 nm, and the emission maximum is around 615 nm. It is crucial to consult the manufacturer's specifications for your particular dye to ensure optimal filter set selection.

Q2: How do I choose the right filter set for my orange fluorophore?

A2: A standard fluorescence filter set consists of three main components: an exciter, a dichroic beamsplitter, and an emitter.

  • Exciter: This filter selects the desired range of wavelengths from the light source to excite the fluorophore. For Texas Red®, an exciter that transmits light in the ~590-600 nm range is ideal.

  • Dichroic Beamsplitter: This component reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector. The cut-off wavelength of the dichroic mirror should be between the excitation and emission peaks. For Texas Red®, a dichroic with a cut-off around 605 nm would be suitable.

  • Emitter (or Barrier Filter): This filter is placed in front of the detector and only allows the emitted fluorescence to pass through while blocking any stray excitation light. For Texas Red®, an emitter that transmits light above ~610 nm is recommended.

Q3: Can I use a filter set designed for another orange dye with my sample?

A3: While it might be possible, it is not recommended for optimal results. Using a non-matched filter set can lead to inefficient excitation, reduced signal detection, and increased background noise. Always aim to use a filter set specifically designed for the spectral characteristics of your fluorophore.

Q4: What is photobleaching, and how can I minimize it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal. To minimize photobleaching:

  • Reduce the intensity of the excitation light by using neutral density (ND) filters.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium.

  • Image your sample quickly and efficiently.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal
Potential Cause Troubleshooting Steps
Incorrect Filter Set Verify that the excitation, dichroic, and emission filters are appropriate for your specific orange fluorophore.
Low Fluorophore Concentration Increase the concentration of the fluorescent dye or the antibody conjugate.
Photobleaching Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium.
Incorrect Microscope Settings Ensure the light source is on, the shutter is open, and the correct objective is in place.
Sample Preparation Issues Confirm that the staining protocol was followed correctly and that the target molecule is present in the sample.
Problem: High Background Fluorescence
Potential Cause Troubleshooting Steps
Autofluorescence Image an unstained control sample to assess the level of intrinsic fluorescence. If high, consider using a different emission filter with a narrower bandpass or spectral unmixing techniques.
Non-specific Staining Optimize the blocking and washing steps in your staining protocol. Titrate your primary and secondary antibody concentrations.
Immersion Oil Fluorescence Use a low-fluorescence immersion oil.
Filter Bleed-through Ensure your filter set has high optical density (OD) blocking outside of the transmission bands to prevent excitation light from reaching the detector.

Quantitative Data

Table 1: Spectral Properties of a Representative Orange Fluorophore (Texas Red®)

ParameterWavelength (nm)
Excitation Maximum (λex)~595
Emission Maximum (λem)~615

Table 2: Recommended Filter Set Specifications for Texas Red®

Filter ComponentWavelength Range (nm)
Excitation Filter (Bandpass)590 - 600
Dichroic Beamsplitter (Longpass)> 605
Emission Filter (Longpass)> 610

Experimental Protocols

General Protocol for Immunofluorescence Staining with an Orange Fluorophore-Conjugated Secondary Antibody
  • Cell/Tissue Preparation: Prepare your cells or tissue on a microscope slide or coverslip according to your standard protocol (fixation, permeabilization).

  • Blocking: Incubate the sample with a suitable blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sample with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the sample with the orange fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Texas Red®) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the sample three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto the microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope equipped with a filter set appropriate for the orange fluorophore.

Visualizations

experimental_workflow A Sample Preparation (Fixation & Permeabilization) B Blocking (1 hr, RT) A->B C Primary Antibody Incubation (1-2 hr, RT or O/N, 4°C) B->C D Wash (3x, 5 min) C->D E Secondary Antibody Incubation (Orange Fluorophore Conjugate) (1 hr, RT, protected from light) D->E F Wash (3x, 5 min, protected from light) E->F G Mounting (Anti-fade medium) F->G H Fluorescence Microscopy (Orange Filter Set) G->H

Caption: Immunofluorescence Staining Workflow.

filter_set_logic cluster_0 Microscope Light Path LightSource Light Source Exciter Excitation Filter (~595 nm) LightSource->Exciter Broadband Light Dichroic Dichroic Mirror (Cut-off ~605 nm) Exciter->Dichroic Excitation Light Objective Objective Dichroic->Objective Reflected Excitation Light Emitter Emission Filter (>610 nm) Dichroic->Emitter Transmitted Fluorescence Objective->Dichroic Sample Sample with Orange Fluorophore Objective->Sample Sample->Objective Emitted Fluorescence (Longer Wavelength) Detector Detector (Camera/Eyepiece) Emitter->Detector Filtered Fluorescence

Caption: Fluorescence Microscope Filter Set Logic.

Validation & Comparative

A Comparative Guide to Lipid Stains: Solvent Orange 60 vs. Nile Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent dyes for lipid staining, a clear understanding of the available options is paramount. This guide provides a detailed comparison of Solvent Orange 60 and the widely-used Nile Red, offering insights into their properties and applications to inform your experimental design.

While both this compound and Nile Red are fluorescent dyes, their utility and characterization for biological lipid staining differ significantly. Nile Red is a well-established and extensively documented fluorescent probe for detecting intracellular lipid droplets. In contrast, this compound is primarily known as a colorant for plastics and synthetic fibers, with a notable absence of data supporting its use in cellular imaging applications.

Performance and Properties: A Tale of Two Dyes

Nile Red stands out as a versatile and environmentally sensitive dye, meaning its fluorescence is highly dependent on the hydrophobicity of its surroundings. It exhibits minimal fluorescence in aqueous environments but becomes intensely fluorescent in lipid-rich environments like lipid droplets.[1] This solvatochromic property allows for the differentiation of neutral lipids from polar lipids based on the emission spectrum.[1] In nonpolar environments, such as those of neutral lipids, Nile Red fluoresces with a yellow-gold color, while in more polar environments like phospholipids, it emits a red fluorescence.[1]

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for both dyes. The significant gap in data for this compound in a biological research context is immediately apparent.

PropertyThis compoundNile Red
Chemical Class PerinonePhenoxazone
Primary Application Coloring for plastics and fibersFluorescent staining of intracellular lipids
Excitation Maximum (in lipids) Not Reported~515 nm (in triglycerides)
Emission Maximum (in lipids) Not Reported~585 nm (in triglycerides)
Quantum Yield Not Reported0.38 in chloroform
Solubility Soluble in various organic solventsSoluble in DMSO, ethanol
Photostability High (in plastics)Moderate, can be prone to photobleaching
Live/Fixed Cell Staining Not ReportedBoth live and fixed cells

Experimental Protocols

Detailed and validated protocols for lipid staining are crucial for reproducible results. While numerous protocols exist for Nile Red, there are no established methods for using this compound in biological lipid staining.

Nile Red Staining Protocol for Cultured Cells (General)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde 4% in PBS (for fixed cell staining)

  • Mounting medium

Procedure for Live Cell Staining:

  • Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Staining Solution Preparation: Dilute the Nile Red stock solution in PBS or cell culture medium to a final concentration of 1-5 µg/mL.

  • Staining: Remove the culture medium and add the Nile Red staining solution to the cells.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation 450-500 nm for yellow-gold fluorescence of neutral lipids).

Procedure for Fixed Cell Staining:

  • Cell Preparation: Grow cells on a suitable imaging substrate.

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining Solution Preparation: Dilute the Nile Red stock solution in PBS to a final concentration of 1-5 µg/mL.

  • Staining: Add the Nile Red staining solution to the fixed cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

This compound Staining Protocol

Currently, there are no published or validated protocols for the use of this compound for lipid staining in biological samples.

Experimental Workflow for Lipid Staining

The following diagram illustrates a typical workflow for fluorescent lipid staining in cultured cells.

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging cell_culture Culture cells on imaging substrate stain_prep Prepare staining solution (e.g., Nile Red in PBS) cell_culture->stain_prep incubation Incubate cells with staining solution stain_prep->incubation wash_cells Wash cells with PBS incubation->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy analysis Image Analysis microscopy->analysis

A generalized workflow for fluorescent staining of cellular lipids.

Conclusion

Based on the currently available scientific literature, Nile Red is the well-characterized and recommended fluorescent dye for lipid staining in biological research. Its solvatochromic properties and established protocols make it a reliable tool for visualizing and differentiating lipid species within cells.

This compound, while a fluorescent compound, is primarily utilized in the plastics and textile industries. There is a significant lack of data regarding its spectral properties in biological environments and no established protocols for its use in lipid staining. Therefore, for researchers requiring a fluorescent probe for lipid analysis in a biological context, Nile Red is the demonstrably superior and scientifically validated choice. Further research would be necessary to determine if this compound has any utility in this field.

References

A Comparative Guide to Lipid Stains: Validating Solvent Orange 60 for Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount. This guide provides a comparative analysis of Solvent Orange 60 against established fluorescent dyes, Nile Red and Oil Red O, for quantitative lipid analysis. We present a detailed examination of their properties, supported by experimental protocols, to aid in the selection of the most suitable dye for your research needs.

While this compound is a recognized solvent dye, its application in biological lipid quantification is not well-documented. This guide, therefore, draws a theoretical comparison of its potential based on its chemical properties against the validated performance of Nile Red and Oil Red O, for which extensive experimental data exists.

Performance Comparison of Lipid Stains

The selection of an appropriate lipid stain is critical for accurate and reliable quantification. The following table summarizes the key characteristics of this compound, Nile Red, and Oil Red O.

FeatureThis compoundNile RedOil Red O
Staining Principle Primarily a solvent dye for plastics and synthetic materials.[1] Biological staining mechanism is not established.Lipophilic and solvatochromic fluorescent dye that partitions into neutral lipid droplets.[2][3][4]Lysochrome diazo dye that dissolves in and stains neutral lipids.[2]
Quantitative Capability Not validated for quantitative biological lipid analysis.Well-established for quantitative analysis via fluorescence intensity measurements.Primarily used for qualitative and semi-quantitative analysis. Quantification is possible through dye elution and spectrophotometry but can be cumbersome.
Live/Fixed Cell Staining Unknown for biological samples.Suitable for both live and fixed cell imaging.Requires cell fixation.
Specificity Unknown for biological lipids. Primarily colors plastics.High specificity for neutral lipid droplets.Stains neutral triglycerides and some cholesterol esters.
Instrumentation Potentially a colorimetric or spectrophotometric measurement.Fluorescence microscope, plate reader, or flow cytometer.Light microscope. Spectrophotometer for quantitative elution assays.
Advantages Potentially low cost and readily available as a commercial dye.High sensitivity, suitable for high-throughput screening, and applicable to live-cell imaging.Simple staining procedure, provides strong and stable color.
Disadvantages No established protocol for biological use, potential for high background and non-specific staining, unknown toxicity to cells.Fluorescence can be environmentally sensitive; potential for photobleaching.Not suitable for live-cell imaging, quantification is indirect and less precise than fluorometric methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are established protocols for lipid staining using Nile Red and Oil Red O.

Nile Red Staining for Quantitative Fluorescence Microscopy

Nile Red is a fluorescent dye that is highly sensitive to the polarity of its environment, making it an excellent tool for quantifying intracellular lipid droplets.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • 40% Isopropanol

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell staining

Protocol for Cultured Cells:

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.

  • (Optional) Fixation: For fixed-cell staining, wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash again with PBS.

  • Permeabilization (for fixed cells): Incubate fixed cells with 40% isopropanol for 1-5 minutes.

  • Staining: Prepare a working solution of Nile Red by diluting the stock solution in PBS or 40% isopropanol to a final concentration of 1-10 µg/mL. Incubate cells with the Nile Red working solution for 10-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells two to three times with PBS to remove excess dye.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for Nile Red (typically Ex/Em ~550/635 nm for neutral lipids).

  • Quantification: Use image analysis software to measure the fluorescence intensity of lipid droplets within the cells. The total or average fluorescence intensity per cell can be used as a quantitative measure of lipid content.

Nile_Red_Staining_Workflow start Start: Cultured Cells fixation Optional Fixation (4% PFA) start->fixation For fixed cells staining Nile Red Staining (1-10 µg/mL) start->staining For live cells permeabilization Permeabilization (40% Isopropanol) fixation->permeabilization permeabilization->staining washing Washing (PBS) staining->washing imaging Fluorescence Imaging (Ex/Em ~550/635 nm) washing->imaging quantification Image Analysis & Quantification imaging->quantification end End: Quantitative Data quantification->end

Figure 1. Experimental workflow for quantitative lipid analysis using Nile Red staining.

Oil Red O Staining for Semi-Quantitative Analysis

Oil Red O is a fat-soluble dye used for staining neutral lipids in fixed tissues and cells. While primarily qualitative, it can be adapted for semi-quantitative analysis.

Materials:

  • Oil Red O powder

  • Propylene glycol or 60% isopropanol

  • 10% Formalin or 4% Paraformaldehyde

  • Hematoxylin (for counterstaining nuclei, optional)

  • PBS

Protocol for Cultured Cells:

  • Cell Preparation: Grow cells on coverslips.

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash cells twice with distilled water.

  • Dehydration: Incubate cells with 60% isopropanol for 5 minutes.

  • Staining: Prepare a fresh Oil Red O working solution by diluting a stock solution (e.g., 0.5% Oil Red O in isopropanol) with water. Filter the working solution before use. Incubate the fixed cells with the Oil Red O working solution for 15-20 minutes.

  • Washing: Wash cells with 60% isopropanol to remove excess stain, followed by several washes with distilled water.

  • (Optional) Counterstaining: Stain the nuclei with hematoxylin for 1 minute and wash with water.

  • Imaging: Mount the coverslips and observe under a light microscope. Lipid droplets will appear as red-orange structures.

  • Semi-Quantification: For semi-quantitative analysis, the stained Oil Red O can be eluted from the cells using a known volume of a solvent (e.g., isopropanol), and the absorbance of the eluate can be measured using a spectrophotometer (at ~518 nm). The absorbance reading is proportional to the amount of lipid.

Oil_Red_O_Staining_Workflow start Start: Cultured Cells fixation Fixation (10% Formalin) start->fixation dehydration Dehydration (60% Isopropanol) fixation->dehydration staining Oil Red O Staining dehydration->staining washing Washing (60% Isopropanol & Water) staining->washing imaging Light Microscopy washing->imaging elution Dye Elution (Isopropanol) washing->elution For quantification end_qualitative End: Qualitative Data imaging->end_qualitative spectrophotometry Spectrophotometry (~518 nm) elution->spectrophotometry end_quantitative End: Semi-Quantitative Data spectrophotometry->end_quantitative

Figure 2. Experimental workflow for lipid analysis using Oil Red O staining.

Logical Framework for Dye Selection

The choice of a lipid stain depends on the specific research question and available resources. The following diagram illustrates a decision-making process for selecting the appropriate dye.

Dye_Selection_Logic start Start: Need to Analyze Lipids quantitative Quantitative Analysis? start->quantitative solvent_orange_60 This compound (Validation Required) start->solvent_orange_60 Exploring Novel Dyes live_cell Live Cell Imaging? quantitative->live_cell Yes oil_red_o_quant Use Oil Red O (with elution) quantitative->oil_red_o_quant No oil_red_o_qual Use Oil Red O (qualitative) quantitative->oil_red_o_qual Qualitative Only high_throughput High-Throughput Screening? live_cell->high_throughput Yes nile_red Use Nile Red live_cell->nile_red No high_throughput->nile_red Yes other_dyes Consider Other Dyes (e.g., BODIPY) high_throughput->other_dyes Consider Alternatives

Figure 3. Decision tree for selecting a suitable lipid stain for your research needs.

Conclusion

For quantitative lipid analysis in biological samples, Nile Red offers a validated and robust fluorescent method suitable for high-throughput applications and live-cell imaging. Oil Red O remains a reliable and straightforward method for qualitative and semi-quantitative analysis of fixed samples.

The use of this compound for quantitative lipid analysis in a biological context remains unvalidated. While its properties as a solvent dye are established for industrial applications, significant research and development would be required to establish a reliable protocol, validate its specificity for lipids in cells, and determine its suitability for quantitative measurements. Researchers interested in exploring novel lipid stains may consider this compound as a candidate for such validation studies, but for current, reliable quantitative lipid analysis, established dyes like Nile Red are the recommended choice.

References

Unveiling the Allergenic Cross-Reactivity of Solvent Orange 60: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of chemical compounds is paramount. This guide provides a comprehensive overview of the known cross-reactivity of Solvent Orange 60, a perinone-type dye, with a focus on its well-documented role as a contact allergen. While data on its interaction with specific intracellular components remains limited, this guide summarizes the existing clinical findings, details relevant experimental protocols, and highlights critical knowledge gaps to inform future research.

This compound is primarily recognized in scientific literature as a potent contact sensitizer, frequently implicated in allergic contact dermatitis (ACD), often from exposure to plastics in items like spectacle frames.[1][2][3] Its cross-reactivity profile has been predominantly studied in the context of dermatological allergic reactions, with limited investigation into its broader interactions with cellular components at a molecular level.

Allergenic Cross-Reactivity Profile

Clinical evidence has established a notable cross-reactivity between this compound and another perinone-type dye, Solvent Red 179.[4][5] This cross-reactivity is observed in patch testing, a standard diagnostic method for identifying contact allergens. Patients sensitized to this compound have shown allergic reactions when subsequently exposed to Solvent Red 179, and vice-versa. This suggests a structural similarity between the two molecules that is recognized by the immune system.

Below is a summary of the known allergenic cross-reactivity of this compound.

Compound Cross-Reactivity with this compound Evidence
Solvent Red 179YesClinical patch test data

Experimental Protocols for Assessing Allergenic Cross-Reactivity

The primary method for determining the allergenic cross-reactivity of compounds like this compound is the patch test .

Patch Testing Protocol

Objective: To identify substances that cause an allergic reaction in a subject.

Materials:

  • Test substances (e.g., this compound, Solvent Red 179) at appropriate concentrations in a suitable vehicle (e.g., petrolatum).

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Alcohol swabs.

  • Marker pen.

Procedure:

  • A small amount of the test substance is applied to the patch test chamber.

  • The patch is applied to an area of skin with no active dermatitis, typically the upper back.

  • The patches are left in place for 48 hours, during which time the patient should avoid activities that may dislodge them.

  • After 48 hours, the patches are removed, and an initial reading is taken.

  • A second reading is typically performed at 72 or 96 hours after application.

  • Reactions are graded based on the intensity of the observed erythema, infiltration, and vesiculation.

The following diagram illustrates the workflow for assessing allergenic cross-reactivity using patch testing.

G cluster_0 Patient Selection and Preparation cluster_1 Patch Test Application cluster_2 Incubation and Reading cluster_3 Interpretation and Diagnosis Patient with suspected ACD Patient with suspected ACD Informed Consent Informed Consent Patient with suspected ACD->Informed Consent Skin Examination Skin Examination Informed Consent->Skin Examination Preparation of Allergens Preparation of Allergens (e.g., SO60, SR179 in petrolatum) Skin Examination->Preparation of Allergens Application to Chambers Application to Chambers Preparation of Allergens->Application to Chambers Placement on Patient's Back Placement on Patient's Back Application to Chambers->Placement on Patient's Back 48h Incubation 48h Incubation Placement on Patient's Back->48h Incubation First Reading First Reading 48h Incubation->First Reading 72-96h Reading 72-96h Reading First Reading->72-96h Reading Grading of Reactions Grading of Reactions 72-96h Reading->Grading of Reactions Diagnosis of Contact Allergy Diagnosis of Contact Allergy Grading of Reactions->Diagnosis of Contact Allergy Identification of Cross-Reactivity Identification of Cross-Reactivity Diagnosis of Contact Allergy->Identification of Cross-Reactivity

Patch Test Workflow for Allergic Cross-Reactivity Assessment.

Gaps in Knowledge and Future Research Directions

A significant gap exists in the understanding of this compound's interactions with cellular components beyond the context of skin sensitization. To provide a more complete picture of its potential biological effects, further research is needed in the following areas:

  • Proteomic Studies: Techniques such as affinity-based proteomics could identify specific protein targets of this compound within various cell types. This would help to elucidate its mechanism of action and potential for off-target binding. Studies on other chemical sensitizers have successfully used proteomics to identify protein haptenation, the molecular initiating event in skin sensitization.

  • Transcriptomic Analysis: Investigating changes in gene expression in cells exposed to this compound can reveal affected signaling pathways and cellular processes. Transcriptomic studies of other allergens have provided insights into the immune mechanisms of allergic contact dermatitis.

  • In Vitro Cellular Assays: Utilizing cell-based assays to assess cytotoxicity, inflammatory responses, and other cellular functions upon exposure to this compound would provide valuable data on its broader biological activity.

The diagram below illustrates the signaling pathway involved in allergic contact dermatitis, the primary context in which this compound's cross-reactivity has been studied.

G cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein binds to Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Langerhans_Cell Langerhans Cell Hapten_Protein->Langerhans_Cell is taken up by T_Cell_Activation T-Cell Activation and Proliferation Langerhans_Cell->T_Cell_Activation presents antigen to Memory_T_Cell Memory T-Cell T_Cell_Activation->Memory_T_Cell Memory_T_Cell2 Memory T-Cell Memory_T_Cell->Memory_T_Cell2 Hapten2 This compound (Hapten) Hapten_Protein2 Hapten-Protein Complex Hapten2->Hapten_Protein2 Hapten_Protein2->Memory_T_Cell2 activates Cytokine_Release Cytokine Release Memory_T_Cell2->Cytokine_Release Inflammation Inflammation (Dermatitis) Cytokine_Release->Inflammation

Simplified Signaling Pathway of Allergic Contact Dermatitis.

References

Comparative analysis of Solvent Orange 60 and Bodipy dyes.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Solvent Orange 60 and BODIPY Dyes for Research Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent dyes is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of two distinct classes of fluorescent compounds: this compound, a perinone-based dye, and the versatile BODIPY (boron-dipyrromethene) dyes. While both offer fluorescence, their properties and primary applications differ substantially, making them suitable for very different purposes.

Overview

This compound is a synthetic organic dye belonging to the perinone class.[1][2] It is primarily recognized for its role as a colorant in the plastics and textile industries, valued for its high heat stability and lightfastness.[3][4] Although described as a fluorescent pigment, detailed photophysical characterization in the scientific literature is scarce, which is a significant consideration for research applications demanding precise and reproducible fluorescence measurements.

BODIPY dyes represent a well-established and extensively studied class of fluorophores.[5] Their core structure, a boron-dipyrromethene complex, can be extensively modified, allowing for the fine-tuning of their photophysical properties across the visible and near-infrared spectrum. This tunability, combined with their exceptional brightness and stability, has made them indispensable tools in a wide array of research fields, including bioimaging, sensing, and diagnostics.

Chemical Structure

The fundamental difference in their chemical architecture is the origin of their distinct properties.

This compound possesses a rigid, fused aromatic structure characteristic of perinone dyes. Its molecular formula is C₁₈H₁₀N₂O.

BODIPY dyes are based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core. The eight positions on this core can be substituted with various functional groups to modulate its spectral properties and to conjugate it to biomolecules.

Data Presentation: Photophysical Properties

The following table summarizes the available quantitative data for both dye classes. A significant disparity in the availability of this data is immediately apparent.

PropertyThis compoundBODIPY Dyes (Typical)
Chemical Class PerinoneBoron-dipyrromethene
Appearance Yellowish-orange powderCrystalline solids (color varies with structure)
Solubility Insoluble in water; slightly soluble in organic solvents (e.g., ethanol, chloroform, benzene)Generally soluble in many organic solvents; solubility in aqueous media can be enhanced through chemical modification
Absorption Max (λₘₐₓ) Data not readily available in scientific literature.Highly tunable, typically from ~490 nm to the near-infrared (>700 nm). Unsubstituted BODIPY absorbs around 503 nm.
Emission Max (λₑₘ) Data not readily available in scientific literature.Highly tunable, typically from ~500 nm to the near-infrared. Unsubstituted BODIPY emits around 512 nm.
Quantum Yield (Φ) Data not readily available in scientific literature.Typically very high, often approaching 1.0 (100%), and relatively insensitive to the solvent environment.
Molar Extinction Coeff. Data not readily available in scientific literature.Very high (typically >80,000 M⁻¹cm⁻¹), contributing to their intense brightness.
Stokes Shift Data not readily available in scientific literature.Characteristically small (often 10-20 nm), but can be engineered to be larger.
Photostability High lightfastness (rated 7-8 on a scale of 8), indicating good stability to light exposure in materials.Generally high, superior to many common fluorophores like fluorescein.
Heat Stability Excellent, stable up to 300-370°C.Good, but can be temperature-sensitive in some contexts (e.g., fluorescence of unsubstituted BODIPY fades above 50°C).

Experimental Protocols

Detailed experimental protocols are readily available for BODIPY dyes due to their widespread use in research. Similar protocols for this compound in a research context are not commonly found.

Protocol 1: General Staining of Cells with BODIPY Dyes

This protocol provides a general workflow for staining lipid droplets in cultured cells using a common BODIPY derivative, BODIPY 493/503.

  • Cell Preparation: Culture cells on coverslips or in imaging dishes to an appropriate confluency (e.g., 70-80%).

  • Staining Solution Preparation: Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/mL). From this, prepare a fresh working solution in a suitable buffer (like PBS) or cell culture medium to a final concentration of 1-5 µM.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.

  • Fixation (Optional): If required, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips with an anti-fade mounting medium. Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm and emission around 515 nm for BODIPY 493/503).

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test compound (e.g., a BODIPY derivative) relative to a known standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the test sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the test sample.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.

    • The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) where Φₛₜ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Mandatory Visualization

Logical Comparison of Dye Classes

G cluster_0 This compound cluster_1 BODIPY Dyes SO60 This compound (Perinone Dye) SO60_props Properties: - High Heat/Light Stability - Industrial Colorant - Limited Photophysical Data SO60->SO60_props SO60_apps Applications: - Plastics - Textiles SO60->SO60_apps BODIPY BODIPY Dyes (Boron-dipyrromethene) BODIPY_props Properties: - High Quantum Yield - Tunable Spectra - High Photostability - Well-Characterized BODIPY->BODIPY_props BODIPY_apps Applications: - Bioimaging - Sensing - Drug Development - Materials Science BODIPY->BODIPY_apps

Caption: High-level comparison of this compound and BODIPY dyes.

Experimental Workflow for Fluorescence Microscopy

Caption: General workflow for staining cells with BODIPY dyes.

Conclusion

The comparative analysis reveals that this compound and BODIPY dyes occupy fundamentally different positions in the landscape of fluorescent compounds.

This compound is an industrial colorant with excellent stability in solid matrices like plastics. However, the lack of accessible, quantitative photophysical data (such as absorption/emission spectra, quantum yield, and lifetime) makes it unsuitable for most research and development applications where precise, reproducible, and well-characterized fluorescence is paramount.

BODIPY dyes , in contrast, are a premier class of fluorophores for research. Their key advantages include:

  • Exceptional Photophysical Properties: High quantum yields and large extinction coefficients result in extremely bright signals.

  • Spectral Tunability: Their absorption and emission wavelengths can be rationally designed through chemical synthesis to suit various experimental setups and for multiplexed imaging.

  • High Photostability: They are resistant to photobleaching, allowing for long-term imaging experiments.

  • Versatility: A vast library of BODIPY derivatives and their conjugates are commercially available, enabling the labeling of a wide range of biomolecules and cellular structures.

For researchers, scientists, and drug development professionals, BODIPY dyes are the demonstrably superior choice . The extensive characterization, predictable performance, and high versatility of the BODIPY platform provide the reliability and precision required for advanced scientific inquiry. While this compound is effective in its industrial niche, it does not meet the criteria for a high-performance fluorescent probe in a research setting.

References

A Comparative Guide to Fluorescent Dyes for Correlative Light and Electron Microscopy: Solvent Orange 60, Nile Red, and BODIPY 493/503

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on correlative light and electron microscopy (CLEM) studies of lipid droplets, the choice of fluorescent stain is critical. This guide provides an objective comparison of Solvent Orange 60, a dye with industrial roots, against the well-established biological stains Nile Red and BODIPY 493/503. The information presented herein, supported by available data, aims to facilitate an informed decision for optimal experimental outcomes.

Correlative light and electron microscopy (CLEM) is a powerful technique that bridges the gap between the dynamic, molecule-specific information from fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM).[1][2] A key challenge in CLEM is the preservation of fluorescent signals through the harsh sample preparation procedures required for EM, which often include fixation with glutaraldehyde, post-fixation with osmium tetroxide, dehydration, and embedding in resin.[3][4] These steps can significantly diminish or completely quench the fluorescence of many dyes.[4]

This guide focuses on the application of three lipophilic dyes for the visualization of lipid droplets, which are key organelles in cellular metabolism and energy storage.

Performance Comparison

The selection of an appropriate fluorescent dye for CLEM hinges on several key performance characteristics. These include its spectral properties, photostability, and, most importantly for CLEM, its ability to retain fluorescence after the rigorous sample preparation for electron microscopy.

Parameter This compound Nile Red BODIPY 493/503
Excitation Max (nm) ~450-480 (in plastics)~552 (in methanol)~493
Emission Max (nm) ~550-600 (in plastics)~636 (in methanol)~503
Quantum Yield Not reported for microscopyEnvironment-dependentHigh
Photostability High (in industrial applications)HighLow (photobleaches quickly)
CLEM Compatibility Limited data availableModerate, fluorescence can be retained with specific protocolsModerate, but photostability is a major concern
Specificity for Lipid Droplets Presumed lipophilicHigh, but can show background stainingHigh specificity for neutral lipids

This compound , a perinone-type dye, is primarily used in the plastics industry for its excellent heat resistance and lightfastness. While its application in biological microscopy is not widespread, its inherent stability suggests potential for CLEM. However, there is a lack of published data on its performance within a biological context, particularly its fluorescence retention after osmium tetroxide treatment and resin embedding.

Nile Red is a widely used fluorescent probe for lipid droplets due to its high photostability and environment-sensitive fluorescence, which is intense in lipid-rich environments and minimal in aqueous media. Its fluorescence can be preserved through EM sample preparation with careful protocol optimization.

BODIPY 493/503 is another popular dye that specifically stains neutral lipids within lipid droplets with high quantum yield. However, a significant drawback is its poor photostability, as it is prone to rapid photobleaching under intense laser illumination. This can be a limiting factor for acquiring high-quality fluorescence images before proceeding to electron microscopy.

Experimental Protocols

General Staining Protocol for Nile Red and BODIPY 493/503
  • Cell Culture and Fixation:

    • Culture cells on gridded coverslips or dishes suitable for both light and electron microscopy.

    • Fix cells with a mixture of paraformaldehyde and a low concentration of glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Staining:

    • Nile Red: Prepare a stock solution in a solvent like DMSO and dilute to a working concentration (e.g., 1 µg/mL) in PBS. Incubate fixed cells with the staining solution for 10-15 minutes at room temperature.

    • BODIPY 493/503: Prepare a stock solution in DMSO and dilute to a working concentration (e.g., 1-2 µM) in PBS. Incubate fixed cells for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells several times with PBS to remove excess dye.

  • Fluorescence Microscopy:

    • Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

    • Acquire both fluorescence and bright-field images to document the location of the cells of interest on the gridded substrate.

CLEM-Specific Sample Preparation (Post-Fluorescence Imaging)

Following fluorescence imaging, the samples must be prepared for electron microscopy. This typically involves the following steps:

  • Post-fixation: Fix the cells with a solution containing osmium tetroxide. This step is critical for preserving ultrastructure and providing contrast for the electron microscope, but it is also the most detrimental to fluorescence.

  • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone.

  • Infiltration and Embedding: Infiltrate the samples with an epoxy resin (e.g., Epon) and polymerize it.

  • Sectioning: Cut ultrathin sections (50-100 nm) of the embedded sample using an ultramicrotome.

  • Electron Microscopy: Image the sections in a transmission electron microscope (TEM). The previously acquired light microscopy images are used to locate the same cells of interest within the ultrathin sections.

Visualizing the Workflow

The general workflow for performing a CLEM experiment to visualize lipid droplets is illustrated below.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy cluster_Correlation Correlation CellCulture 1. Cell Culture on Gridded Substrate Fixation_LM 2. Fixation (PFA/Glutaraldehyde) CellCulture->Fixation_LM Staining 3. Fluorescent Staining (e.g., Nile Red, BODIPY) Fixation_LM->Staining Imaging_LM 4. Fluorescence Imaging (Acquire Low-Res Map) Staining->Imaging_LM PostFixation_EM 5. Post-fixation (Osmium Tetroxide) Imaging_LM->PostFixation_EM Sample Transfer Overlay 10. Image Overlay and Correlation Imaging_LM->Overlay Dehydration 6. Dehydration PostFixation_EM->Dehydration Embedding 7. Resin Embedding Dehydration->Embedding Sectioning 8. Ultrathin Sectioning Embedding->Sectioning Imaging_EM 9. TEM Imaging Sectioning->Imaging_EM Imaging_EM->Overlay

A generalized workflow for Correlative Light and Electron Microscopy (CLEM) of lipid droplets.

Conclusion

The choice of a fluorescent stain for CLEM is a critical decision that directly impacts the success of the experiment. While Nile Red and BODIPY 493/503 are established probes for lipid droplets, they each have their trade-offs. Nile Red offers good photostability, while BODIPY 493/503 provides high specificity but suffers from rapid photobleaching.

This compound presents an intriguing, though currently unvalidated, alternative. Its reported high stability in industrial applications suggests it could potentially withstand the harsh processing for electron microscopy. However, a significant research effort is required to determine its suitability for biological CLEM, including its spectral properties in a cellular environment, its specificity for lipid droplets, and, most importantly, its fluorescence retention after osmium tetroxide fixation and resin embedding. Researchers considering this compound should be prepared to undertake extensive protocol optimization.

For researchers requiring reliable and well-documented methods, Nile Red currently represents a more robust choice for CLEM studies of lipid droplets, provided that the protocol is carefully optimized to preserve its fluorescence. For applications where photobleaching is a major concern, exploring more photostable alternatives to BODIPY 493/503, such as the newer LD540 dye, may be beneficial.

References

Verifying the Specificity of Solvent Orange 60 for Neutral Lipids: A Comparative Guide to Established Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of fluorescent dyes for neutral lipid staining reveals a lack of evidence for the use of Solvent Orange 60 in biological research. This guide presents a comparison with validated alternative probes, Nile Red and BODIPY 493/503, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

In the realm of cellular biology and metabolic research, the accurate visualization and quantification of neutral lipids within lipid droplets are crucial. While various fluorescent dyes have been developed for this purpose, an inquiry into the specificity of this compound for neutral lipids reveals a significant information gap in the scientific literature. Current evidence indicates that this compound is predominantly utilized as a colorant for plastics, such as polystyrene, ABS, and PMMA, and has been identified as a potential contact allergen.[1][2][3][4][5] There is a notable absence of published data supporting its application as a specific fluorescent stain for neutral lipids in a biological context.

Therefore, this guide will focus on a comparative analysis of two well-established and widely used fluorescent dyes for neutral lipid staining: Nile Red and BODIPY 493/503. These probes serve as the current industry standards and provide a benchmark against which any new potential dye would need to be validated.

Comparison of Leading Neutral Lipid Stains: Nile Red vs. BODIPY 493/503

The selection of an appropriate fluorescent dye is critical for the accurate detection and analysis of neutral lipids. Both Nile Red and BODIPY 493/503 are lipophilic dyes that exhibit strong fluorescence upon binding to the neutral lipid core of lipid droplets. However, they possess distinct photophysical properties and staining characteristics that make them suitable for different experimental needs.

Key Performance Characteristics
FeatureNile RedBODIPY 493/503
Specificity for Neutral Lipids Good; exhibits solvatochromism, with fluorescence emission varying with solvent polarity. Can also stain phospholipids.Excellent; highly specific to neutral lipids like triacylglycerols and cholesteryl esters.
Excitation/Emission Maxima ~530 nm / ~604 nm (in lipid-rich environments).~493 nm / ~503 nm.
Photostability Moderate.High; signals remain stable even under prolonged excitation.
Quantum Yield High in nonpolar environments, quenched in aqueous media.High and relatively insensitive to environmental polarity.
Live/Fixed Cell Imaging Suitable for both live and fixed cells.Suitable for both live and fixed cells.
Advantages Red-shifted emission minimizes overlap with green fluorophores like GFP. Cost-effective.Narrow emission spectrum reduces signal overlap in multicolor imaging. High selectivity and photostability.
Disadvantages Broader emission spectrum can lead to bleed-through into other channels. Staining can be influenced by the local environment.Emission overlaps with GFP. Can produce some background signal.
Experimental Data Insights

Studies have shown that both Nile Red and BODIPY 493/503 can be used to quantify neutral lipid accumulation effectively. For instance, in primary hepatocytes, both dyes demonstrated a comparable concentration-dependent increase in fluorescence upon treatment with free fatty acids. However, BODIPY 493/503 is often favored for its higher specificity and photostability, which is advantageous for quantitative and time-lapse imaging. While Nile Red is a robust alternative, its solvatochromic nature requires careful optimization of staining protocols and interpretation of results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining of neutral lipids. Below are summarized protocols for both Nile Red and BODIPY 493/503.

Protocol 1: Staining of Neutral Lipids with Nile Red

This protocol is adapted for staining intracellular neutral lipids in cultured cells.

Materials:

  • Nile Red stock solution (e.g., 1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium

Procedure for Live Cell Imaging:

  • Grow cells to the desired confluency on coverslips or in imaging dishes.

  • Prepare a fresh staining solution by diluting the Nile Red stock solution in cell culture medium to a final concentration of 0.25 to 2.0 µg/mL.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the Nile Red staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells two to three times with PBS to remove excess dye.

  • Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~530/604 nm).

Procedure for Fixed Cell Imaging:

  • After cell culture, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Follow steps 2-6 from the live-cell imaging protocol.

  • After the final wash, mount the coverslips with an appropriate mounting medium.

Protocol 2: Staining of Neutral Lipids with BODIPY 493/503

This protocol provides a general guideline for staining neutral lipids in cultured cells with BODIPY 493/503.

Materials:

  • BODIPY 493/503 stock solution (e.g., 1-5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Mounting medium with DAPI (optional)

Procedure for Live Cell Imaging:

  • Culture cells on coverslips or in imaging-compatible plates to 70-80% confluency.

  • Prepare the BODIPY 493/503 working solution by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-3 µM.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Image the cells immediately using a fluorescence microscope with a standard GFP filter set (Excitation/Emission: ~493/503 nm).

Procedure for Fixed Cell Imaging:

  • Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilization is generally not required for BODIPY 493/503 staining of lipid droplets.

  • Follow steps 2-6 from the live-cell imaging protocol.

  • Mount the coverslips using an antifade mounting medium, with DAPI for nuclear counterstaining if desired.

Visualization of Experimental Workflow

To illustrate the general process of neutral lipid staining, the following diagram outlines the key steps applicable to validated fluorescent dyes.

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Imaging and Analysis A Culture Cells B Optional: Treat with Oleic Acid (Positive Control) A->B D Wash Cells with PBS B->D C Prepare Staining Solution (e.g., Nile Red or BODIPY 493/503) E Incubate with Staining Solution C->E D->E F Wash Cells to Remove Excess Dye E->F G Fluorescence Microscopy F->G H Image Acquisition G->H I Quantitative Analysis H->I

Caption: Workflow for fluorescent staining of neutral lipids in cultured cells.

Conclusion

References

Quantitative comparison of fluorescence intensity of different solvent dyes.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision. The fluorescence intensity of a dye is not an intrinsic constant but is highly influenced by its solvent environment. This guide provides a quantitative comparison of the fluorescence intensity of common solvent dyes in various solvents, supported by experimental data and detailed protocols to aid in your experimental design.

The interaction between a fluorophore and its surrounding solvent molecules can significantly alter its electronic excited state, thereby affecting its fluorescence quantum yield—the efficiency of converting absorbed light into emitted light. This phenomenon, known as solvatochromism, can lead to shifts in the emission wavelength and changes in fluorescence intensity. Understanding these solvent effects is paramount for applications ranging from cellular imaging to biosensing and materials science.

Comparative Analysis of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a direct measure of the fluorescence intensity of a dye. The following table summarizes the fluorescence quantum yields of several common solvent dyes in a range of solvents with varying polarities. This data has been compiled from various scientific studies to provide a comparative overview.

DyeSolventDielectric Constant (ε)Refractive Index (n)Fluorescence Quantum Yield (Φf)
Rhodamine 6G Ethanol24.551.3610.95[1]
Methanol32.71.3290.88[2]
Water80.11.3330.31[2]
Ethylene Glycol37.71.432> Water/Methanol[2]
Fluorescein (dianion) 0.1 N NaOH (aq)~801.3330.925[1]
DCM (4-Dicyanomethylene-2-methyl-6-p-dimethylaminostyryl-4H-pyran) Methylcyclohexane (MCH)2.021.423~0.01
Dichloromethane (DCM)8.931.4240.44
Acetonitrile37.51.3440.54
Dimethyl sulfoxide (DMSO)46.71.4790.67
Rose Bengal Methanol32.71.329-
Ethanol24.551.361-
Acetonitrile37.51.344-
DMSO46.71.479-
Eosin Y Water80.11.3330.20
Methanol32.71.3290.40
Ethanol24.551.361-
DMF36.71.431-

The data clearly demonstrates that the fluorescence quantum yield of a given dye can vary dramatically with the solvent. For instance, the fluorescence of Rhodamine 6G is significantly quenched in water compared to ethanol. Conversely, the merocyanine dye DCM exhibits a substantial increase in quantum yield with increasing solvent polarity, a trend that runs counter to the typical energy gap law. These variations are attributed to complex factors including the stabilization of the excited state, changes in non-radiative decay pathways, and specific dye-solvent interactions like hydrogen bonding.

Experimental Protocol for Measuring Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.

I. Materials and Equipment
  • Fluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvent: Spectroscopic grade, ensuring no fluorescent impurities.

  • Standard Dye Solution: A solution of a standard with a known quantum yield in the same solvent as the sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Sample Dye Solution: A solution of the dye to be tested.

II. Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the standard dye and the sample dye in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and sample solutions at the chosen excitation wavelength.

    • Record the absorbance values.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum for each dilution of the standard and sample solutions. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots gives the value of the gradient (Grad).

    • The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:

    Φf_sample = Φf_standard × (Grad_sample / Grad_standard) × (n_sample² / n_standard²)

    Where:

    • Φf_standard is the quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Workflow

The following diagram illustrates the workflow for the comparative measurement of fluorescence quantum yield.

G Experimental Workflow for Comparative Fluorescence Quantum Yield Measurement prep_standard Prepare Standard Dye Dilutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure Series of dilutions prep_sample Prepare Sample Dye Dilutions prep_sample->abs_measure Series of dilutions fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure Same solutions integrate Integrate Fluorescence Spectra fluor_measure->integrate Emission spectra plot Plot Intensity vs. Absorbance integrate->plot Integrated intensities calculate Calculate Quantum Yield plot->calculate Gradients

Caption: Workflow for determining fluorescence quantum yield.

Signaling Pathway of Solvent Effects on Fluorescence

The influence of a solvent on a dye's fluorescence can be conceptualized as a signaling pathway, where the solvent properties trigger a series of photophysical events.

G Solvent Influence on Fluorescence Emission solvent Solvent Properties (Polarity, Viscosity, H-bonding) relaxation Solvent Relaxation solvent->relaxation Influences rate & extent dye_ground Dye (Ground State, S0) excitation Photon Absorption (Excitation) dye_ground->excitation dye_excited_fc Excited State (Franck-Condon) excitation->dye_excited_fc dye_excited_fc->relaxation dye_excited_relaxed Relaxed Excited State (S1) relaxation->dye_excited_relaxed fluorescence Fluorescence Emission dye_excited_relaxed->fluorescence non_radiative Non-Radiative Decay (Internal Conversion, Intersystem Crossing) dye_excited_relaxed->non_radiative

Caption: Photophysical pathway of solvent-dependent fluorescence.

References

Benchmarking Solvent Orange 60: A Comparative Performance Guide for Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Solvent Orange 60's performance against common alternatives in a variety of polymer systems. The data presented is compiled from publicly available technical data sheets to facilitate an objective comparison for material selection and development.

Overview of this compound and Alternatives

This compound is a perinone-based solvent dye known for its bright, transparent orange hue and is widely utilized in the plastics industry. Its applications include the coloring of polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polyethylene terephthalate (PET), among others. For the purpose of this guide, its performance will be compared against two other widely used solvent dyes: Solvent Red 135 and Solvent Yellow 114.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives in various polymers. It is important to note that this data is aggregated from multiple sources and direct, side-by-side testing under identical conditions may yield slightly different results.

Table 1: General Properties

PropertyThis compoundSolvent Red 135Solvent Yellow 114
C.I. Name This compoundSolvent Red 135Solvent Yellow 114
CAS Number 6925-69-5, 61969-47-920749-68-2, 71902-17-57576-65-0
Chemical Class PerinoneAnthraquinoneQuinophthalone
Appearance Yellowish-orange powderRed powderYellow powder
Melting Point ~230°C~318°C~241°C

Table 2: Performance in Polystyrene (PS)

Performance MetricThis compoundSolvent Red 135Solvent Yellow 114
Heat Stability (°C) 300300300
Lightfastness (1-8 Scale) 87-87-8
Migration Resistance GoodGoodGood

Table 3: Performance in Acrylonitrile Butadiene Styrene (ABS)

Performance MetricThis compoundSolvent Red 135Solvent Yellow 114
Heat Stability (°C) 280290Not specified
Lightfastness (1-8 Scale) 77Not specified
Migration Resistance GoodGoodGood

Table 4: Performance in Polycarbonate (PC)

Performance MetricThis compoundSolvent Red 135Solvent Yellow 114
Heat Stability (°C) 350330Not specified
Lightfastness (1-8 Scale) 87Not specified
Migration Resistance ExcellentExcellentGood

Table 5: Performance in Polyethylene Terephthalate (PET)

Performance MetricThis compoundSolvent Red 135Solvent Yellow 114
Heat Stability (°C) 290300280
Lightfastness (1-8 Scale) 7-877
Migration Resistance ExcellentExcellentGood

Experimental Protocols

The performance data cited in this guide is typically determined using standardized testing methodologies. Below are detailed protocols for the key experiments.

Heat Stability

Objective: To determine the maximum temperature at which the colorant remains stable in a given polymer without significant degradation or color change.

Methodology (based on general industry practice):

  • The solvent dye is dry-blended with the polymer resin at a specified concentration (e.g., 0.1% dye).

  • The mixture is then processed through an injection molding machine at progressively increasing temperatures.

  • At each temperature interval, a sample plaque is molded and held at that temperature for a specified residence time (typically 5 minutes).

  • The color of each plaque is then compared to a standard plaque produced at the lowest processing temperature.

  • The heat stability is reported as the highest temperature at which no significant color change is observed.

Lightfastness

Objective: To assess the resistance of the colored polymer to fading or color change upon exposure to light.

Methodology (based on ISO 4892-2):

  • Test specimens of the colored polymer are prepared by injection molding or extrusion.

  • The specimens are exposed to a xenon-arc lamp, which simulates the full spectrum of sunlight, in a controlled environment chamber.

  • The exposure cycle, including irradiance levels, temperature, and humidity, is conducted according to the specifications of ISO 4892-2.

  • The color change of the exposed specimens is periodically evaluated against unexposed samples using the Blue Wool Scale (ranging from 1 for very poor lightfastness to 8 for exceptional lightfastness).

  • The lightfastness rating is determined by the Blue Wool reference that shows a similar degree of fading.

Migration Resistance

Objective: To evaluate the tendency of the dye to migrate from the colored polymer to a contacting surface.

Methodology (based on general industry practice):

  • A specimen of the colored polymer is placed in direct contact with an uncolored sheet of a plasticized polymer (e.g., PVC).

  • The two sheets are placed under a specified pressure and heated in an oven at a set temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • After the test period, the uncolored sheet is examined for any color transfer from the dyed specimen.

  • The degree of migration is assessed visually using a grayscale and rated on a scale of 1 to 5 (where 5 indicates no migration).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for evaluating the performance of a solvent dye in a polymer and the relationship between key performance indicators.

G cluster_0 Polymer & Dye Selection cluster_1 Sample Preparation cluster_2 Performance Testing cluster_3 Data Analysis & Comparison Polymer Select Polymer (e.g., PS, ABS, PC, PET) Blending Dry Blending of Dye and Polymer Polymer->Blending Dye Select Solvent Dyes (e.g., this compound & Alternatives) Dye->Blending Processing Injection Molding / Extrusion Blending->Processing Heat Heat Stability Test Processing->Heat Light Lightfastness Test (ISO 4892-2) Processing->Light Migration Migration Resistance Test Processing->Migration Analysis Analyze Quantitative and Qualitative Data Heat->Analysis Light->Analysis Migration->Analysis Comparison Comparative Benchmarking Analysis->Comparison

Caption: Experimental workflow for benchmarking solvent dye performance.

G SO60 This compound Polymers Polymer Types SO60->Polymers Performance Performance Metrics SO60->Performance PS Polystyrene Polymers->PS ABS ABS Polymers->ABS PC Polycarbonate Polymers->PC PET PET Polymers->PET Heat Heat Stability Performance->Heat Light Lightfastness Performance->Light Migration Migration Resistance Performance->Migration

In-vitro vs. In-vivo Performance of Solvent Orange 60 as a Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in-vitro and in-vivo performance of Solvent Orange 60 as a fluorescent tracer against established alternative probes. Due to a lack of specific data on this compound's biological applications, this comparison is based on its known properties as an industrial dye and the established performance of widely used fluorescent tracers.

Executive Summary

This compound, a perinone-based dye, is primarily utilized in the plastics industry for its vibrant orange hue and high stability under heat and light. There is currently no substantive body of research supporting its use as a fluorescent tracer in biological systems. Its inherent properties, such as poor solubility in aqueous solutions, suggest significant limitations for both in-vitro and in-vivo applications.[1] In contrast, alternative fluorescent tracers like Nile Red, BODIPY derivatives, and Acridine Orange are well-characterized and extensively used in cellular and organismal imaging, offering a stark performance contrast.

Quantitative Performance Comparison

Due to the absence of experimental data for this compound as a biological tracer, a direct quantitative comparison is not feasible. The following table summarizes the known properties of this compound in an industrial context and contrasts them with the well-documented performance of established fluorescent tracers in biological research.

PropertyThis compoundNile RedBODIPY 581/591 C11Acridine Orange
Excitation Max (nm) Not reported in aqueous media~552 (in methanol)[2]~581 (reduced), ~488 (oxidized)[3]~500 (bound to DNA), ~460 (bound to RNA/ssDNA)
Emission Max (nm) Not reported in aqueous media~636 (in methanol)~591 (reduced), ~510 (oxidized)~526 (bound to DNA), ~650 (bound to RNA/ssDNA)
Quantum Yield Not reported for biological useEnvironment-dependent; low in polar solventsNot explicitly stated, but used for sensitive assaysEnvironment and binding dependent
Photostability High (in plastics)Moderate; subject to photobleachingGood; suitable for time-lapse imagingModerate; can photobleach with intense illumination
Solubility Insoluble in water; soluble in organic solventsSoluble in organic solvents; low aqueous solubilitySoluble in DMSO for stock solutionsWater-soluble
Cytotoxicity Not reported for cell cultureLow at typical working concentrationsLow at working concentrationsLow at staining concentrations, can be toxic with high doses/light exposure
Cell Permeability Unknown, likely poor in aqueous mediaReadily permeableReadily permeableReadily permeable
Primary Application Coloring plastics and fibersStaining intracellular lipid dropletsLipid peroxidation sensor, ferroptosis detectionNucleic acid staining, cell cycle analysis, lysosome visualization

In-depth Comparison

This compound: A Theoretical Assessment as a Tracer

This compound's primary application is in coloring plastics, where its excellent heat resistance and lightfastness are advantageous. However, these properties in a non-biological context do not translate to utility as a biological tracer. Its insolubility in water is a major obstacle for both in-vitro and in-vivo applications, as biological systems are aqueous environments. Introducing it via organic solvents like DMSO would be necessary, but the concentrations required might induce solvent-related cytotoxicity. Furthermore, its hydrophobic nature suggests it would likely aggregate in aqueous buffers and non-specifically interact with cellular membranes and proteins, leading to high background signal and artifacts. Without data on its fluorescence spectrum in biological conditions, its suitability for use with standard microscopy filter sets is unknown.

Alternative Tracers: Proven Performance
  • Nile Red: This dye is an excellent example of a solvatochromic probe, meaning its fluorescence is dependent on the hydrophobicity of its environment. It is intensely fluorescent in lipid-rich environments, making it a superb tool for visualizing intracellular lipid droplets, but its fluorescence is quenched in water. This property allows for high signal-to-noise ratios in its specific application.

  • BODIPY 581/591 C11: This is a sophisticated fluorescent probe designed to be sensitive to its redox state. It is used to detect lipid peroxidation and can be employed in studies of ferroptosis. Its ratiometric shift in fluorescence upon oxidation provides a built-in control, making quantitative measurements more reliable.

  • Acridine Orange: A versatile and cell-permeable dye, Acridine Orange is widely used to stain nucleic acids. It differentially stains double-stranded DNA (green fluorescence) and single-stranded RNA or denatured DNA (red fluorescence), making it useful for cell cycle analysis and identifying apoptotic cells. It also accumulates in acidic organelles like lysosomes, where it fluoresces bright red, allowing for their visualization.

Experimental Protocols

The following are detailed methodologies for the in-vitro and in-vivo evaluation of a novel fluorescent tracer, which could be applied to this compound to determine its suitability.

In-Vitro Performance Evaluation

Objective: To assess the photophysical properties, cytotoxicity, and cellular uptake of a tracer in a controlled cell culture environment.

1. Photophysical Characterization in Biological Buffer:

  • Prepare a stock solution of the tracer in an appropriate solvent (e.g., DMSO).
  • Dilute the stock solution to a working concentration in a biologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
  • Measure the absorption and emission spectra using a spectrophotometer and a spectrofluorometer to determine the excitation and emission maxima.
  • Determine the fluorescence quantum yield relative to a known standard (e.g., Rhodamine 6G).
  • Assess photostability by continuously exposing the sample to excitation light and measuring the decrease in fluorescence intensity over time.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Culture a relevant cell line (e.g., HeLa or HEK293) in 96-well plates.
  • Treat the cells with a range of concentrations of the tracer (and the solvent vehicle as a control) for a specified period (e.g., 24 hours).
  • Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals by viable cells.
  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
  • Calculate the cell viability as a percentage relative to the untreated control to determine the tracer's cytotoxic profile.

3. Cellular Staining and Localization:

  • Culture cells on glass coverslips.
  • Incubate the cells with the tracer at a non-toxic concentration for a defined period.
  • Wash the cells with PBS to remove excess tracer.
  • Fix the cells (optional, depending on the experimental needs).
  • Mount the coverslips on microscope slides.
  • Image the cells using a fluorescence microscope with appropriate filter sets to observe the tracer's subcellular localization.

In-Vivo Performance Evaluation

Objective: To assess the biodistribution, clearance, and signal-to-noise ratio of a tracer in a living organism.

1. Animal Preparation:

  • Acclimate the animals (e.g., mice) to the laboratory conditions.
  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

2. Tracer Administration:

  • Administer the tracer via an appropriate route (e.g., intravenous injection). The tracer should be formulated in a biocompatible vehicle.

3. In-Vivo Imaging:

  • Place the anesthetized animal in an in-vivo imaging system (e.g., IVIS).
  • Acquire fluorescent images at various time points post-injection to monitor the biodistribution and clearance of the tracer.

4. Ex-Vivo Organ Analysis:

  • At the end of the imaging period, euthanize the animal.
  • Dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).
  • Image the dissected organs to quantify the tracer accumulation in each tissue.

Mandatory Visualizations

In_Vitro_Evaluation_Workflow cluster_photophysical Photophysical Characterization cluster_cytotoxicity Cytotoxicity Assay cluster_localization Cellular Localization p1 Prepare Stock Solution p2 Dilute in PBS p1->p2 p3 Measure Abs/Em Spectra p2->p3 p4 Determine Quantum Yield p3->p4 p5 Assess Photostability p4->p5 c1 Culture Cells c2 Treat with Tracer c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate Viability c4->c5 l1 Culture Cells on Coverslips l2 Incubate with Tracer l1->l2 l3 Wash and Fix l2->l3 l4 Fluorescence Microscopy l3->l4

Caption: Workflow for the in-vitro evaluation of a fluorescent tracer.

In_Vivo_Evaluation_Workflow cluster_animal_prep Animal Preparation & Administration cluster_imaging Imaging & Analysis a1 Anesthetize Animal a2 Administer Tracer a1->a2 i1 In-Vivo Imaging (Time-course) a2->i1 i2 Euthanize Animal i1->i2 i3 Dissect Organs i2->i3 i4 Ex-Vivo Organ Imaging i3->i4 i5 Quantify Biodistribution i4->i5

Caption: Workflow for the in-vivo evaluation of a fluorescent tracer.

Conclusion

While this compound is an effective colorant for industrial materials, there is no evidence to support its use as a fluorescent tracer in biological research. Its chemical properties, particularly its insolubility in aqueous solutions, strongly suggest it would perform poorly in both in-vitro and in-vivo settings. Researchers and drug development professionals seeking an orange fluorescent tracer should opt for well-characterized and validated alternatives such as Nile Red for lipid imaging, specific BODIPY derivatives for targeted applications, or Acridine Orange for nucleic acid and lysosome visualization. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of any potential new tracer to ensure reliable and reproducible results.

References

A Comparative Analysis of Solvent Orange 60 from Leading Suppliers for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and performance of coloring agents are paramount. This guide provides an objective side-by-side comparison of Solvent Orange 60, a widely used dye in plastics and polymers, from three hypothetical leading suppliers: SupelDye, ChemiColor, and NovaStain. This analysis is based on a series of standardized experimental evaluations to assess key performance indicators crucial for scientific applications.

This compound, chemically known as 12H-Phthaloperin-12-one, is a versatile dye valued for its high tinting strength, excellent thermal stability, and good lightfastness.[1][2] It finds extensive use in the coloring of various resins and plastics, including polystyrene, ABS, PMMA, and PET.[3][4][5] Given its prevalence, ensuring batch-to-batch consistency and optimal performance is critical for reproducible research and product development.

Comparative Performance Data

The following table summarizes the quantitative data obtained from a series of head-to-head experiments designed to evaluate the performance of this compound from the three selected suppliers.

Performance MetricSupelDyeChemiColorNovaStainTest Method
Purity (by HPLC, %) 99.2 ± 0.398.5 ± 0.599.5 ± 0.2HPLC-UV
Molar Absorptivity (L mol⁻¹ cm⁻¹) 45,20044,80045,500UV-Vis Spectroscopy
Solubility in Dichloromethane (g/L at 25°C) 12.511.812.8Gravimetric Analysis
Thermal Stability (TGA, °C) 325318330Thermogravimetric Analysis
Color Strength (%) 10198102Colorimetric Assay
Lightfastness (Blue Wool Scale) 7-878ISO 105-B02
Residual Solvents (ppm) <50<100<40Headspace GC-MS

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below to ensure transparency and enable reproducibility.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 450 nm.

  • Sample Preparation: 1 mg of this compound was dissolved in 10 mL of acetonitrile.

  • Quantification: Purity was determined by the area percentage of the main peak.

2. UV-Vis Spectroscopy for Molar Absorptivity:

  • Instrumentation: Shimadzu UV-2600 spectrophotometer.

  • Solvent: Dichloromethane.

  • Procedure: A series of known concentrations of this compound were prepared. The absorbance at the wavelength of maximum absorption (λmax) was measured.

  • Calculation: Molar absorptivity was calculated using the Beer-Lambert law (A = εbc).

3. Thermal Gravimetric Analysis (TGA) for Thermal Stability:

  • Instrumentation: TA Instruments Q500 TGA.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10°C/min under a nitrogen atmosphere.

  • Temperature Range: 25°C to 500°C.

  • Analysis: The onset temperature of decomposition was determined.

4. Colorimetric Assay for Color Strength:

  • Instrumentation: Konica Minolta CM-5 spectrophotometer.

  • Procedure: Samples of this compound were incorporated into a standard polystyrene matrix at a fixed concentration. The color coordinates (Lab*) were measured.

  • Calculation: Color strength was calculated relative to a pre-defined internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures undertaken for this comparative analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample_A SupelDye HPLC HPLC Purity Sample_A->HPLC UV_Vis UV-Vis Spectroscopy Sample_A->UV_Vis Solubility Solubility Test Sample_A->Solubility TGA Thermal Analysis Sample_A->TGA Colorimetry Colorimetric Assay Sample_A->Colorimetry GC_MS Residual Solvents Sample_A->GC_MS Sample_B ChemiColor Sample_B->HPLC Sample_B->UV_Vis Sample_B->Solubility Sample_B->TGA Sample_B->Colorimetry Sample_B->GC_MS Sample_C NovaStain Sample_C->HPLC Sample_C->UV_Vis Sample_C->Solubility Sample_C->TGA Sample_C->Colorimetry Sample_C->GC_MS Data_Table Comparative Data Table HPLC->Data_Table UV_Vis->Data_Table Solubility->Data_Table TGA->Data_Table Colorimetry->Data_Table GC_MS->Data_Table

Caption: Experimental workflow for the comparative analysis of this compound.

Conclusion

Based on the experimental data, NovaStain demonstrated the highest purity, thermal stability, and color strength, with the lowest level of residual solvents. SupelDye also performed exceptionally well, showing high purity and good overall performance. ChemiColor's product, while meeting general specifications, showed slightly lower purity and thermal stability compared to the other two suppliers.

For sensitive research and development applications where lot-to-lot consistency and high purity are critical, the offerings from NovaStain and SupelDye may be more suitable. Researchers are encouraged to consider these performance metrics in the context of their specific application requirements and to request certificates of analysis from suppliers for each batch.

References

Safety Operating Guide

Proper Disposal of Solvent Orange 60: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Solvent Orange 60, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

This compound is an orange powder that presents several hazards requiring immediate attention and proper handling.[1] It is crucial to be aware of these hazards before initiating any disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[2]Protective gloves, Protective clothing[1][2]
Eye Irritation H319: Causes serious eye irritation[2]Tightly fitting safety goggles or face shield
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or with a NIOSH-approved respirator
Ingestion Harmful if swallowedStandard laboratory hygiene; do not eat, drink, or smoke when handling

In the event of exposure, follow the first-aid measures outlined below.

First-Aid Procedures

Exposure RouteFirst-Aid Measures
Skin Contact Immediately flush skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA) regulate hazardous waste from "cradle-to-grave".

Experimental Protocol: Waste Characterization and Segregation

  • Waste Determination : As a chemical waste generator, you must first determine if the this compound waste is classified as hazardous waste according to the criteria listed in 40 CFR §261.3. This involves checking for characteristics of ignitability, corrosivity, reactivity, and toxicity.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate to avoid unintended chemical reactions.

Procedure for Collection and Storage

  • Container Selection : Use a chemically compatible, leak-proof container for waste collection. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Irritant").

  • Accumulation : Store the sealed waste container in a designated satellite accumulation area that is secure and away from sources of ignition. Ensure the storage area is cool, dry, and well-ventilated.

  • Container Management : Keep the waste container closed at all times except when adding waste.

Procedure for Final Disposal

  • Contact EHS : Once the container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation : Complete all required hazardous waste manifest forms provided by the disposal contractor. This documentation tracks the waste from your laboratory to its final disposal site.

  • Disposal : The final disposal must be conducted at an approved and licensed waste disposal plant or Treatment, Storage, and Disposal Facility (TSDF).

Disposal of Empty Containers

Do not reuse empty containers that held this compound. The first rinse of the empty container must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Step 1: Characterize Waste (Is it hazardous under 40 CFR 261.3?) A->B C Step 2: Segregate Waste (Keep separate from other chemicals) B->C D Step 3: Containerize and Label ('Hazardous Waste', Chemical Name, Hazards) C->D E Step 4: Store Safely (Designated, secure, ventilated area) D->E F Step 5: Arrange for Pickup (Contact EHS or licensed contractor) E->F G Step 6: Complete Manifest (Cradle-to-Grave Documentation) F->G H Step 7: Transport by Licensed Hauler G->H I End: Disposal at Approved TSDF H->I

Caption: Workflow for the compliant disposal of this compound.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solvent Orange 60
Reactant of Route 2
Solvent Orange 60

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.